1-Bromo-2-chlorobenzene
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59694. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-bromo-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBELEDRHMPMKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870758 | |
| Record name | 2-Bromochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-80-4, 28906-38-9 | |
| Record name | 1-Bromo-2-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Bromochlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromochlorobenzene (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028906389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-chlorobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromochlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromochlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-bromochlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-BROMOCHLOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEC7Z3YX6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Bromo-2-chlorobenzene physical properties
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Bromo-2-chlorobenzene
Abstract
This compound is a halogenated aromatic hydrocarbon with significant utility as a synthetic intermediate in the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring adjacent bromine and chlorine atoms on a benzene ring, imparts a specific reactivity profile that is advantageous for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications, particularly in drug development. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals.
Chemical Identity and Core Physical Properties
This compound, also known as o-bromochlorobenzene, is a key organohalogen reagent. Its identity is established by several unique identifiers, and its utility in the laboratory is defined by its distinct physical characteristics.
Identifiers and Nomenclature
Summary of Physical Properties
The physical properties of this compound determine its state, handling requirements, and solvent compatibility. It exists as a colorless to pale yellow liquid at ambient temperature.[2][6][9] A detailed summary of these properties is presented in Table 1.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | [2][3][6] |
| Density | 1.638 g/mL at 25 °C | [6][10] |
| Melting Point | -13 °C (260 K) | [5][7] |
| Boiling Point | 203-205 °C (476-478 K) | [5][6][7] |
| Flash Point | 91 °C (196 °F) | [10][11] |
| Refractive Index | n20/D 1.582 | [6][12] |
| Water Solubility | Insoluble (0.045 g/L at 25 °C) | [5][9][11] |
| Organic Solvent Solubility | Soluble in ether, dichloromethane, chloroform | [9] |
Molecular Structure and Spectroscopic Data
The arrangement of atoms and bonds in this compound is fundamental to its chemical behavior. Spectroscopic analysis provides the empirical data required to confirm this structure.
Molecular Structure
The structure consists of a benzene ring substituted with a bromine atom and a chlorine atom on adjacent (ortho) carbons.
Caption: Molecular structure of this compound.
Spectroscopic Characterization
Spectroscopic data are crucial for the unambiguous identification and purity assessment of this compound. Key spectral features are available from standard databases.[4]
-
Mass Spectrometry (MS) : The mass spectrum typically shows molecular ion peaks corresponding to the isotopic distribution of bromine and chlorine. The primary M+ peaks are observed at m/z 190 and 192.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for an ortho-disubstituted aromatic compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum shows a complex multiplet pattern in the aromatic region (δ 7.2-7.6 ppm) due to the coupling of the four adjacent protons.
-
¹³C NMR : The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with chemical shifts influenced by the electronegative halogen substituents.
-
Synthesis and Purification Protocol
A reliable method for the preparation of this compound is the Sandmeyer reaction, starting from 2-chloroaniline.[7][13] This classic transformation provides high regioselectivity, which is critical for avoiding the formation of other isomers.[14]
Synthesis via Sandmeyer Reaction
This protocol details the diazotization of 2-chloroaniline followed by a copper(I) bromide-mediated substitution.
Caption: Workflow for the synthesis and purification of this compound.
Step-by-Step Protocol:
-
Diazotization : A solution of sodium nitrite (1 mole) in water is added rapidly with vigorous stirring to a pre-cooled (0 °C) mixture of 2-chloroaniline (1 mole) in 48% hydrobromic acid (2.5 moles).[13] The temperature must be maintained below 10 °C using an ice bath. The endpoint is reached when the solution gives a positive test with starch-iodide paper.
-
Causality: Low temperature is essential to prevent the unstable diazonium salt from decomposing prematurely. Excess acid ensures complete diazotization and prevents unwanted side reactions.
-
-
Sandmeyer Reaction : In a separate flask equipped for distillation, a mixture of copper(I) bromide (0.55 mole) and 48% hydrobromic acid (80 ml) is heated to boiling.[13] The cold diazonium salt solution is then added portion-wise over approximately 30 minutes.
-
Causality: Copper(I) acts as a catalyst to facilitate the replacement of the diazonium group with bromide. The reaction is performed at high temperature to drive the decomposition of the diazonium salt and the immediate distillation of the product.
-
-
Isolation and Purification : A vigorous stream of steam is passed through the reaction mixture to co-distill the product.[13]
-
The organic layer of the distillate is separated and washed sequentially with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally water again.[13]
-
Causality: The sulfuric acid wash removes any remaining basic organic impurities. The sodium hydroxide wash removes acidic impurities and residual sulfuric acid.
-
-
The crude product is dried over anhydrous calcium chloride.
-
Final purification is achieved by fractional distillation, collecting the fraction boiling at 199-201 °C.[13]
-
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis due to the differential reactivity of its halogen substituents, which allows for selective, stepwise functionalization.
Intermediate for Pharmaceuticals
This compound is a key intermediate in the synthesis of various pharmaceuticals.[6] A significant application is its use as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines.[3][5] These scaffolds are central to the development of 5-HT₂C receptor agonists, which are investigated for their potential in treating a range of neurological and metabolic disorders.[3][5]
Role in Organic Synthesis and Materials Science
Beyond pharmaceuticals, this compound is used in the production of dyes, pesticides, and advanced polymers.[6] Its ability to participate in cross-coupling reactions, such as the Suzuki reaction, makes it a versatile precursor for creating complex biaryl structures, which are prevalent in many functional materials and bioactive molecules.[15] Deuterium-labeled this compound-d₄ is also used as an internal standard for quantitative analysis in drug development studies.[16]
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure safety in the laboratory.
-
Hazard Identification : this compound is classified as a hazardous substance. It causes skin and serious eye irritation and may cause respiratory irritation.[1] It is also harmful if swallowed, in contact with skin, or inhaled.
-
Handling : Use only in a well-ventilated area or outdoors.[17] Wear protective gloves, eye protection, and face protection. Avoid breathing fumes, vapors, or spray. Do not eat, drink, or smoke when using this product.[17]
-
Storage : Store in a cool, dark place, preferably in a refrigerator at 2-8°C.[3][11] Keep the container tightly closed. It is incompatible with strong oxidizing agents.[5]
Conclusion
This compound is a strategically important synthetic intermediate with a well-defined profile of physical and chemical properties. Its utility in constructing complex molecules, particularly for pharmaceutical applications, makes it an indispensable tool for researchers. The detailed protocols and chemical data provided in this guide serve as a comprehensive resource for scientists and professionals working with this versatile compound.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). This compound.
- Solubility of Things. (n.d.). This compound.
- Wikipedia. (n.d.). Bromochlorobenzene.
- NIST. (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook.
- PrepChem.com. (n.d.). Preparation of this compound.
- Stenutz. (n.d.). This compound.
- Chemical Point. (n.d.). This compound.
- PubChem. (n.d.). CID 87808468. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Bromo-2-chloro-5-iodobenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Bromo-2-(chloromethyl)benzene. National Center for Biotechnology Information.
- Mol-Instincts. (n.d.). This compound.
- Thermo Fisher Scientific. (n.d.). This compound, 98+%.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-chloro-.
- TradeIndia. (n.d.). This compound Analytical Standard.
Sources
- 1. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98+% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 5. fishersci.no [fishersci.no]
- 6. chemimpex.com [chemimpex.com]
- 7. Bromochlorobenzene - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. echemi.com [echemi.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. prepchem.com [prepchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound | 694-80-4 | TCI AMERICA [tcichemicals.com]
1-Bromo-2-chlorobenzene chemical structure and IUPAC name
An In-depth Technical Guide to 1-Bromo-2-chlorobenzene: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 694-80-4), a halogenated aromatic hydrocarbon of significant utility in synthetic organic chemistry. The document delineates its chemical identity, including its IUPAC name and structure, and summarizes its key physicochemical and spectroscopic properties. The primary focus is a detailed examination of its synthesis via the Sandmeyer reaction, including a step-by-step experimental protocol. Furthermore, this guide explores the compound's chemical reactivity and highlights its critical role as a versatile building block in the development of pharmaceuticals and advanced materials. This content is intended for researchers, chemists, and professionals in drug discovery and chemical manufacturing who require a technical and practical understanding of this important intermediate.
Introduction
This compound is a disubstituted aromatic halide that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1] Its structure, featuring adjacent bromine and chlorine substituents on a benzene ring, imparts a unique reactivity profile that is leveraged by synthetic chemists. The differential reactivity of the C-Br and C-Cl bonds, along with the potential for substitution at other positions on the aromatic ring, makes it a valuable precursor in multi-step synthetic routes.[2] Its applications are particularly notable in the pharmaceutical and agrochemical industries, where it is a foundational component in the synthesis of bioactive compounds and functional materials.[1][3] This guide offers an in-depth exploration of its properties, synthesis, and applications, providing the technical insights necessary for its effective use in a laboratory and industrial setting.
Nomenclature and Chemical Structure
The unambiguous identification of a chemical compound is foundational to scientific research. This compound is systematically named and identified through several conventions.
-
IUPAC Name : The systematic name designated by the International Union of Pure and Applied Chemistry is This compound .[4][5][6]
-
Synonyms : It is also commonly referred to as o-bromochlorobenzene, 2-bromochlorobenzene, o-chlorobromobenzene, and 2-chlorobromobenzene.[4][5][7]
-
CAS Number : The Chemical Abstracts Service registry number for this compound is 694-80-4 .[4][5][8][9]
-
Molecular Formula : The molecular formula is C₆H₄BrCl .[1][4][5][9]
-
Molecular Weight : The molecular weight is approximately 191.45 g/mol .[4][5][8][9]
Chemical Structure Diagram
The structural arrangement of atoms in this compound is depicted below. The ortho-positioning of the bromine and chlorine atoms is a key feature influencing its reactivity.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical reactions. It is a colorless to pale yellow liquid under standard conditions.[1][3][10]
| Property | Value | Source(s) |
| Appearance | Clear colorless to pale yellow liquid | [1][3][10] |
| Molecular Formula | C₆H₄BrCl | [1][4][5] |
| Molecular Weight | 191.45 g/mol | [4][5][8] |
| Boiling Point | 203-205 °C | [1][7][11] |
| Melting Point | -13 °C to -11 °C | [7][12] |
| Density | ~1.638 g/mL at 25 °C | [1][7] |
| Refractive Index (n20/D) | ~1.582 | [1][7] |
| Solubility | Insoluble in water; Soluble in organic solvents like ether and dichloromethane. | [3] |
| Flash Point | 91 °C (196 °F) | [7][13] |
| CAS Number | 694-80-4 | [4][5][8] |
Synthesis and Manufacturing
The most efficient and regioselective method for synthesizing this compound is the Sandmeyer reaction, which utilizes 2-chloroaniline as a readily available starting material.[8][10][12] This process involves two key stages: the diazotization of the primary amine, followed by a copper(I) bromide-catalyzed substitution of the diazonium group with a bromide ion.[8][14]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: Sandmeyer Reaction
This protocol is adapted from established methodologies for the synthesis of aryl halides from anilines.[10][14]
Part A: Diazotization of 2-Chloroaniline
-
To a suitable reaction vessel, add 1 mole of o-chloroaniline to 300 mL (2.5 moles) of 48% hydrobromic acid.
-
Cool the mixture to 0 °C in an ice-salt bath with continuous stirring.
-
Prepare a solution of 1 mole of sodium nitrite in 125 mL of water.
-
Add the sodium nitrite solution rapidly to the cooled aniline mixture. The causality for this step is to form nitrous acid in situ, which then reacts with the aniline. Maintain the temperature below 10 °C by adding small pieces of ice directly to the reaction mixture. Low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate.
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. The addition of sodium nitrite is complete when a blue color is immediately observed on the test paper.
Part B: Copper-Catalyzed Bromination
-
In a separate flask equipped for distillation, heat a mixture of 0.55 moles of copper(I) bromide and 80 mL of 48% hydrobromic acid to boiling.[14]
-
Slowly add the cold diazonium salt solution from Part A to the boiling copper(I) bromide solution over approximately 30 minutes. The copper(I) catalyst facilitates the substitution of the -N₂⁺ group with a bromide ion, liberating nitrogen gas.[8] A significant portion of the product will co-distill during this addition.
-
Once the addition is complete, pass a vigorous stream of steam through the reaction mixture to distill the remaining product (steam distillation).[14] Collect the distillate until 1-1.5 liters have been obtained.
Part C: Product Work-up and Purification
-
Separate the organic layer from the distillate. The product, being denser than water, will form the lower layer.
-
Wash the crude organic layer successively with:
-
Dry the washed organic layer over anhydrous calcium chloride.
-
Purify the dried product by fractional distillation, collecting the fraction that boils between 199-201 °C.[10][14] This final step is a self-validating measure, as a sharp boiling point range indicates high purity. The expected yield is typically high, often between 89-95%.[14]
Applications in Research and Drug Development
This compound is a valuable building block due to its capacity to undergo a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions.[1] This versatility makes it a key intermediate in the synthesis of more complex molecules.
-
Pharmaceutical Intermediates : A primary application is in the synthesis of active pharmaceutical ingredients (APIs). It serves as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines, which are scaffolds for developing 5-HT2C receptor agonists.[7][8][15] These agonists have potential therapeutic applications in treating a range of neurological and psychiatric disorders.
-
Organic Synthesis : In broader organic synthesis, it is used in the formation of complex molecular architectures for the chemical industry, including the production of dyes and pesticides.[1]
-
Materials Science : The compound is also applied in the field of materials science for the development of advanced polymers and other functional materials.[1]
Safety and Handling
As a chemical reagent, this compound must be handled with appropriate safety precautions.
-
Hazards Identification : It is classified as an irritant. GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10][13] It is also harmful if swallowed, in contact with skin, or if inhaled.[16]
-
Personal Protective Equipment (PPE) : When handling this compound, it is imperative to wear protective gloves, safety goggles with side-shields, and appropriate lab clothing.[13][17] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[17]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[1][7][16]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
Conclusion
This compound is a strategically important halogenated intermediate with well-defined chemical and physical properties. Its efficient and high-yield synthesis via the Sandmeyer reaction makes it an accessible precursor for a multitude of applications. For professionals in drug development and materials science, a thorough understanding of its reactivity, handling, and synthetic utility is essential for leveraging its potential in the creation of novel and complex molecular structures. The protocols and data presented in this guide serve as a comprehensive resource for scientists and researchers working with this versatile compound.
References
- A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery. Benchchem.
- Preparation of this compound. PrepChem.com.
- Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.
- This compound. PubChem, National Center for Biotechnology Information.
- This compound. Benchchem.
- This compound. Chem-Impex.
- This compound. Pharmaffiliates.
- This compound. Solubility of Things.
- Benzene, 1-bromo-2-chloro-. NIST WebBook.
- Benzene, 1-bromo-2-chloro-. NIST WebBook.
- Synthesis routes of this compound. Benchchem.
- This compound. Tokyo Chemical Industry (India) Pvt. Ltd..
- This compound Formula. Echemi.
- This compound, 98+%. Thermo Scientific Chemicals.
- This compound. Santa Cruz Biotechnology.
- This compound SDS, 694-80-4 Safety Data Sheets. ECHEMI.
- 2-Bromochlorobenzene. ChemicalBook.
- This compound. ChemScene.
- CAS RN 694-80-4. Fisher Scientific.
- This compound 99%. Sigma-Aldrich.
- 694-80-4 Cas No. | 2-Chlorobromobenzene. Apollo Scientific.
- MSDS of this compound. MSDS.
- Bromochlorobenzene. Wikipedia.
- SAFETY DATA SHEET. Thermo Fisher Scientific.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 6. A11782.0B [thermofisher.com]
- 7. 2-Bromochlorobenzene | 694-80-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. scbt.com [scbt.com]
- 10. echemi.com [echemi.com]
- 11. CAS RN 694-80-4 | Fisher Scientific [fishersci.com]
- 12. Bromochlorobenzene - Wikipedia [en.wikipedia.org]
- 13. This compound 99 694-80-4 [sigmaaldrich.com]
- 14. prepchem.com [prepchem.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 1-bromo-2-chlorobenzene from o-chloroaniline
This guide provides a comprehensive, in-depth technical overview for the synthesis of 1-bromo-2-chlorobenzene from o-chloroaniline. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document goes beyond a simple recitation of procedural steps, delving into the mechanistic underpinnings and rationale for key experimental choices to ensure both reproducibility and a deeper understanding of the chemical transformation.
Introduction: The Strategic Importance of the Sandmeyer Reaction
The synthesis of specifically substituted aromatic compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other fine chemicals. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a powerful and versatile tool for the introduction of a wide range of substituents onto an aromatic ring via a diazonium salt intermediate.[1][2][3] This method is particularly valuable for synthesizing substitution patterns that are not readily accessible through direct electrophilic aromatic substitution.[4][5]
This guide will focus on a specific application of this reaction: the synthesis of this compound. This compound serves as a valuable building block in organic synthesis. The chosen synthetic route proceeds via a two-step process: the diazotization of o-chloroaniline followed by a copper(I) bromide-catalyzed bromination.[6][7] This process is an example of a radical-nucleophilic aromatic substitution (SRNAr).[2]
Mechanistic Overview: A Tale of Two Reactions
The overall synthesis can be conceptually divided into two distinct, yet interconnected, chemical transformations: the formation of the diazonium salt and the subsequent copper-catalyzed substitution.
Diazotization of o-Chloroaniline
The first stage of the synthesis involves the conversion of the primary aromatic amine, o-chloroaniline, into the corresponding diazonium salt.[8] This reaction is typically carried out in a cold, acidic solution with the addition of sodium nitrite.[1][9] The in-situ generation of nitrous acid (HNO₂) is the key to this transformation.[9][10] The reaction proceeds through the following key steps:
-
Formation of the Nitrosating Agent: In the presence of a strong acid like hydrobromic acid (HBr), sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).[9]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the o-chloroaniline attacks the nitrosonium ion.
-
Proton Transfer and Tautomerization: A series of proton transfers and a tautomerization step lead to the formation of a diazohydroxide intermediate.
-
Dehydration: Under acidic conditions, the diazohydroxide is protonated, and a molecule of water is eliminated to yield the stable arenediazonium salt.
The low temperature (0-5 °C) is crucial for the stability of the diazonium salt, which can be explosive if isolated in a dry state.[8][10]
Figure 1: Simplified workflow of the diazotization of o-chloroaniline.
The Sandmeyer Reaction: A Radical Pathway
The second stage is the core Sandmeyer reaction, where the diazonium group is replaced by a bromine atom.[11] This transformation is catalyzed by copper(I) bromide (CuBr).[8][12] The mechanism is believed to proceed via a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, initiating a radical chain reaction.[2][4][13]
-
Single Electron Transfer (SET): Copper(I) bromide donates an electron to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas (N₂), a very stable molecule that drives the reaction forward.[13] The copper is oxidized to copper(II).
-
Halogen Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide species, forming the desired this compound product and regenerating the copper(I) catalyst.[2]
The detection of biaryl byproducts in some Sandmeyer reactions provides evidence for the existence of the aryl radical intermediate.[2]
Figure 2: The catalytic cycle of the Sandmeyer reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is a synthesis of established procedures and best practices for the synthesis of this compound.[14][15][16]
Reagents and Equipment
| Reagent/Equipment | Molar Mass ( g/mol ) | Quantity | Notes |
| o-Chloroaniline | 127.57 | 1 mole | Ensure high purity.[15] |
| 48% Hydrobromic Acid | 80.91 | 2.5 moles | Used in both diazotization and the Sandmeyer reaction.[15] |
| Sodium Nitrite | 69.00 | 1 mole | Use a freshly prepared aqueous solution.[14] |
| Copper(I) Bromide | 143.45 | 0.55 mole | Can be purchased or prepared in situ.[15][16] |
| Concentrated Sulfuric Acid | 98.08 | As needed | For washing the crude product.[14] |
| 5% Sodium Hydroxide Solution | 40.00 | As needed | For washing the crude product.[14] |
| Calcium Chloride | 110.98 | As needed | For drying the final product.[14] |
| Round-bottom flasks | - | Various sizes | - |
| Dropping funnel | - | - | - |
| Condenser | - | - | For distillation. |
| Steam distillation apparatus | - | - | For purification. |
| Separatory funnel | - | - | - |
| Ice bath | - | - | Crucial for temperature control during diazotization. |
| Heating mantle | - | - | - |
Procedure
Part A: Diazotization of o-Chloroaniline
-
In a flask, combine 1 mole of o-chloroaniline with 2.5 moles of 48% hydrobromic acid.[15]
-
Cool the mixture to 0 °C in an ice bath with constant stirring. It is critical to maintain a low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[14]
-
Slowly add a solution of 1 mole of sodium nitrite in water dropwise to the cooled aniline solution.[14] The temperature should be maintained below 10 °C.[14][17]
-
After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess).[14]
Part B: The Sandmeyer Reaction and Work-up
-
In a separate flask equipped for distillation, heat a mixture of 0.55 moles of copper(I) bromide and a small amount of 48% hydrobromic acid to boiling.[14][15]
-
Slowly and carefully add the cold diazonium salt solution to the boiling copper(I) bromide solution.[14][17] A vigorous evolution of nitrogen gas will be observed.[8]
-
Once the addition is complete, the product can be isolated by steam distillation.[14][17]
-
Separate the organic layer from the distillate and wash it sequentially with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally with water.[14][17]
-
Dry the organic layer over anhydrous calcium chloride.[14][17]
-
Purify the final product by distillation, collecting the fraction boiling at approximately 199-201 °C.[14]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrCl | [7][18] |
| Molar Mass | 191.45 g/mol | [7][18] |
| Boiling Point | 204 °C | [17] |
| Appearance | Clear colorless to yellow-orange liquid | [17] |
| CAS Number | 694-80-4 | [7][19] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show a complex multiplet pattern in the aromatic region, characteristic of a disubstituted benzene ring.[19]
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peaks will be observed at m/z 189, 191, and 193.[18][20][21]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for an aromatic compound, as well as C-Br and C-Cl stretching vibrations.[20]
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
o-Chloroaniline: This starting material is toxic and a suspected carcinogen.[22][23] Avoid inhalation, ingestion, and skin contact.[23]
-
Hydrobromic Acid: This is a corrosive acid. Handle with care to avoid severe burns.
-
Sodium Nitrite: This is an oxidizing agent and is toxic if ingested.
-
Diazonium Salts: Arenediazonium salts are potentially explosive, especially when dry.[1] It is crucial to keep them in solution and at low temperatures.[10]
-
This compound: This product is an irritant.[7] Avoid contact with skin and eyes.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[23][24] In case of a spill, follow appropriate cleanup procedures.[25]
Conclusion
The Sandmeyer reaction provides a reliable and efficient method for the synthesis of this compound from o-chloroaniline. By understanding the underlying mechanisms of both the diazotization and the copper-catalyzed bromination steps, researchers can optimize reaction conditions and ensure a safe and successful synthesis. The detailed protocol and safety information provided in this guide are intended to empower scientists to confidently perform this valuable transformation in their own laboratories.
References
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- GeeksforGeeks. (2025, July 23). Sandmeyer Reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
- SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene - Optional[1H NMR] - Spectrum.
- PubChem. (n.d.). This compound.
- L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- PrepChem.com. (n.d.). Preparation of this compound.
- OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX).
- NIST WebBook. (n.d.). Benzene, 1-bromo-2-chloro-.
- SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene - Optional[MS (GC)] - Spectrum.
- Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.
- PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
- the unconditional guru. (2020, December 20). Understanding Sandmeyer's Reaction: Chlorobenzene and Bromobenzene Production.
- SAFETY DATA SHEET. (n.d.). 5-Bromo-2-chloroaniline.
- ResearchGate. (2015, December 4). How do we synthesize pure o-chlorobromobenzene and what is the chemical reaction that excatly happens during the process?.
- ResearchGate. (2025, August 5). The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study.
- Google Patents. (n.d.). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.
- Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
Sources
- 1. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. theunconditionalguru.in [theunconditionalguru.in]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. orgosolver.com [orgosolver.com]
- 14. prepchem.com [prepchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 19. spectrabase.com [spectrabase.com]
- 20. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. spectrabase.com [spectrabase.com]
- 22. aarti-industries.com [aarti-industries.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. leap.epa.ie [leap.epa.ie]
- 25. O-CHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Electrophilic aromatic substitution to synthesize 1-bromo-2-chlorobenzene
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Synthesis of 1-bromo-2-chlorobenzene
Introduction: The Strategic Functionalization of Aromatic Scaffolds
Electrophilic Aromatic Substitution (EAS) stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the functionalization of aromatic rings.[1] This class of reactions, where an electrophile replaces a hydrogen atom on an aromatic system, is fundamental to the synthesis of a vast array of chemical intermediates, active pharmaceutical ingredients (APIs), and advanced materials. The reaction's outcome—both in terms of rate and regioselectivity—is profoundly influenced by the electronic nature of substituents already present on the aromatic core.[2]
This guide provides a comprehensive, in-depth exploration of the synthesis of this compound from chlorobenzene via electrophilic bromination. We will dissect the underlying mechanistic principles, provide a detailed experimental protocol suitable for a research setting, and discuss the critical aspects of product characterization and safety. The focus is not merely on the procedure but on the causal relationships that dictate experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Theoretical Framework and Synthesis Strategy
The synthesis of this compound hinges on the controlled electrophilic bromination of a pre-functionalized benzene ring. The success of this synthesis is dictated by a nuanced understanding of directing group effects and the mechanism of halogenation.
The Mechanism of Electrophilic Bromination
Benzene and its derivatives are not sufficiently nucleophilic to react directly with molecular bromine (Br₂).[3] The reaction requires the activation of bromine by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), to generate a potent electrophile.[4][5] The mechanism proceeds through three principal steps:
-
Generation of the Electrophile: The Lewis acid polarizes the Br-Br bond, forming a highly electrophilic complex (e.g., Br-Br-FeBr₃). This complex behaves as a source of the bromonium ion (Br⁺).[6]
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the chlorobenzene ring attacks the electrophilic bromine atom. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]
-
Deprotonation and Aromaticity Restoration: A weak base, typically [FeBr₄]⁻, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3][9]
The Directing Effect of the Chloro Substituent
The chlorine atom on the starting material, chlorobenzene, is the single most important factor governing the regiochemical outcome of the bromination. Halogens are a unique class of substituents in EAS reactions.[2]
-
Deactivating Nature (Inductive Effect): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond (an inductive effect). This withdrawal reduces the ring's nucleophilicity, making chlorobenzene less reactive towards electrophiles than benzene itself.[10] Therefore, the chloro group is considered a deactivating group.
-
Ortho-, Para-Directing Nature (Resonance Effect): Despite its inductive withdrawal, chlorine possesses lone pairs of electrons that can be donated to the ring through resonance.[11] When the electrophile attacks at the ortho or para positions, a key resonance contributor can be drawn where the positive charge of the sigma complex is located on the carbon atom directly attached to the chlorine. This allows the chlorine to donate a lone pair, forming a fourth resonance structure and significantly stabilizing the intermediate. This stabilization is not possible if the attack occurs at the meta position.
Consequently, the activation energy for the formation of the ortho and para intermediates is lower than that for the meta intermediate, leading to the preferential formation of ortho- and para-substituted products.[10][11] This results in a product mixture of this compound (ortho) and 1-bromo-4-chlorobenzene (para).
Caption: Interplay of inductive and resonance effects of the chloro group.
Part 2: Detailed Experimental Protocol
This protocol describes the laboratory-scale synthesis of this compound from chlorobenzene. All operations involving bromine and volatile organic compounds must be performed in a certified chemical fume hood.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| Chlorobenzene | C₆H₅Cl | 112.56 | 22.5 g (20.4 mL) | 0.20 | Starting material; use anhydrous grade. |
| Bromine | Br₂ | 159.81 | 32.0 g (10.2 mL) | 0.20 | Highly corrosive and toxic; handle with extreme care.[12] |
| Iron(III) Bromide (anhydrous) | FeBr₃ | 295.56 | 2.0 g | 0.0068 | Lewis acid catalyst; highly hygroscopic. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous solvent. |
| 10% Sodium Bisulfite Solution | NaHSO₃ | - | ~50 mL | - | For quenching excess bromine. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | ~50 mL | - | For neutralizing acidic byproducts. |
| Brine (Saturated NaCl Solution) | NaCl | - | ~50 mL | - | For initial drying of organic layer. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. Fit the top of the condenser with a drying tube containing calcium chloride or a gas outlet leading to a trap to absorb the evolving HBr gas. Ensure all glassware is oven-dried and assembled while hot to preclude moisture.
-
Reagent Charging: To the flask, add chlorobenzene (20.4 mL, 0.20 mol) and anhydrous iron(III) bromide (2.0 g).
-
Bromine Addition: In the dropping funnel, place bromine (10.2 mL, 0.20 mol). Cool the reaction flask in an ice-water bath. Begin stirring and add the bromine dropwise to the chlorobenzene over a period of 30-45 minutes. The reaction is exothermic, and HBr gas will evolve. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Quenching: Cool the flask back down in an ice bath and slowly pour the dark reaction mixture into 100 mL of ice-cold water.
-
Transfer the mixture to a separatory funnel. Add 10% sodium bisulfite solution dropwise and shake, venting frequently, until the red-brown color of excess bromine disappears.
-
Separate the lower organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (careful, pressure buildup from CO₂ evolution) and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product mixture of bromochlorobenzene isomers.
-
Purification: The ortho (this compound, b.p. ~204°C) and para (1-bromo-4-chlorobenzene, b.p. ~196°C) isomers can be separated by fractional distillation under reduced pressure.
Part 3: Mechanistic Visualization
The following diagram illustrates the key steps in the electrophilic bromination of chlorobenzene, focusing on the formation of the more stable ortho- and para-sigma complexes.
Caption: Key mechanistic steps in the catalyzed bromination of chlorobenzene.
Part 4: Product Characterization
Confirmation of the product's identity and purity is essential. The primary techniques are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the ortho and para isomers and establish their relative ratio in the product mixture. MS will confirm the molecular weight (190/192/194 g/mol , corresponding to bromine and chlorine isotopes) and provide a fragmentation pattern characteristic of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of this compound will show four distinct signals in the aromatic region (approx. 7.0-7.6 ppm), corresponding to the four non-equivalent aromatic protons.[13][14] The splitting patterns (coupling constants) can be used to confirm the 1,2-disubstitution pattern.
-
¹³C NMR: The ¹³C NMR spectrum will show six distinct signals, with two signals corresponding to the carbons directly bonded to the halogens.[15][16]
-
Part 5: Safety and Hazard Management
The reagents used in this synthesis are hazardous and require strict safety protocols.
-
Bromine (Br₂): Extremely corrosive to the skin, eyes, and respiratory tract. It is highly toxic if inhaled or ingested.[12] Always handle in a fume hood, and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and heavy-duty gloves (e.g., butyl rubber or Viton).[17] Have a bromine spill kit and a solution of sodium thiosulfate ready for neutralization. In case of skin contact, wash immediately and copiously with water for at least 15 minutes.[18]
-
Chlorobenzene: Flammable liquid and harmful if inhaled or absorbed through the skin. It is also an irritant.[19]
-
Iron(III) Bromide (FeBr₃): Corrosive and hygroscopic. Avoid contact with skin and eyes.
-
Hydrogen Bromide (HBr): A corrosive gas is evolved during the reaction. The reaction must be performed in a fume hood, and the gas should be passed through a trap containing a sodium hydroxide solution.
Conclusion
The synthesis of this compound via electrophilic aromatic substitution of chlorobenzene is a classic and illustrative example of how pre-existing substituents govern the outcome of reactions on aromatic rings. The dual nature of the chloro group—inductively deactivating yet resonance-directing to the ortho and para positions—is a key concept that allows for the regioselective, albeit slowed, synthesis of the target compound alongside its para isomer.[2][10] Careful control of reaction conditions, a robust work-up procedure to remove byproducts and unreacted starting materials, and effective purification are paramount to obtaining the desired product in high purity. A thorough understanding of the mechanism and strict adherence to safety protocols are essential for the successful and safe execution of this synthesis.
References
- Shibatomi, K., Zhang, Y., & Yamamoto, H. (2008). Lewis acid catalyzed benzylic bromination. Chemical Asian Journal, 3(8-9), 1581-4. [Link]
- YouTube. (2016).
- PubMed. (2008).
- Michigan State University Department of Chemistry.
- Making Molecules. (2025).
- Google Patents. (n.d.).
- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
- Doc Brown's Chemistry. (n.d.).
- Khan Academy. (n.d.).
- YouTube. (2018).
- University of Illinois Springfield. (n.d.).
- Harper College. (2014).
- University of California, Berkeley. (n.d.).
- YouTube. (2022).
- YouTube. (2024). Bromination and Chlorination | Arenes | A Level Chemistry 9701. [Link]
- Chemguide. (n.d.). Preparation of chlorobenzene, bromobenzene and iodobenzene. [Link]
- Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. [Link]
- Carl ROTH. (n.d.).
- SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene - Optional[1H NMR] - Spectrum. [Link]
- Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2022). 16.
- YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. [Link]
- Doc Brown's Chemistry. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. [Link]
- Chemistry LibreTexts. (2019). 15.01.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. spectrabase.com [spectrabase.com]
- 14. 2-Bromochlorobenzene(694-80-4) 1H NMR spectrum [chemicalbook.com]
- 15. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. carlroth.com [carlroth.com]
- 18. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 19. fishersci.com [fishersci.com]
A Technical Guide to 1-Bromo-2-chlorobenzene: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides an in-depth exploration of 1-bromo-2-chlorobenzene (CAS No: 694-80-4), a versatile dihalogenated aromatic intermediate crucial to the fields of pharmaceutical development, organic synthesis, and materials science. We will move beyond simple data presentation to offer field-proven insights into its synthesis via the Sandmeyer reaction, elucidate the principles of its chemoselective reactivity in Grignard and palladium-catalyzed cross-coupling reactions, and discuss its application in the synthesis of biologically active molecules. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this key building block.
Compound Identification and Physicochemical Properties
This compound is a liquid aromatic compound where a benzene ring is substituted with a bromine and a chlorine atom at adjacent (ortho) positions. This specific substitution pattern imparts differential reactivity to the carbon-halogen bonds, a feature that is of paramount importance in multi-step organic synthesis.
The core physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 694-80-4 | [1][2][3] |
| Molecular Formula | C₆H₄BrCl | [2][4][5] |
| Molecular Weight | 191.45 g/mol | [3][5] |
| Appearance | Clear, colorless to pale yellow liquid | [2][4] |
| Boiling Point | 203-205 °C | [2][4] |
| Density | 1.638 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.582 | [2][4] |
| Solubility | Insoluble in water; soluble in organic solvents like ether, dichloromethane. | [6][7] |
Regioselective Synthesis: The Sandmeyer Reaction
The most reliable and common laboratory-scale synthesis of this compound is achieved through the Sandmeyer reaction, starting from 2-chloroaniline.[8][9] This method is favored for its high yield and excellent regiochemical control, preventing the formation of other isomers that would arise from direct halogenation of a monosubstituted benzene.
Mechanistic Rationale
The synthesis involves two critical stages: diazotization and copper-catalyzed radical substitution.
-
Diazotization: 2-chloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically HBr) at low temperatures (0-10 °C). The low temperature is critical; the resulting diazonium salt is highly unstable and prone to decomposition, particularly to form the corresponding phenol at higher temperatures. The strong acid environment prevents the premature coupling of the diazonium salt with unreacted aniline.
-
Sandmeyer Substitution: The cold diazonium salt solution is then added to a hot solution of copper(I) bromide. The Cu(I) species catalyzes the substitution of the diazonium group with bromide. This proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from Cu(I) to the diazonium salt, which liberates nitrogen gas (a powerful thermodynamic driving force) and forms an aryl radical.[10][11] This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final product.
Synthesis Workflow Diagram
Caption: Chemoselective formation of a Grignard reagent from this compound.
Palladium-Catalyzed Cross-Coupling: The Suzuki Reaction
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. [12]Similar to Grignard formation, the oxidative addition of the palladium(0) catalyst occurs preferentially at the C-Br bond. [13][14]This allows for the selective coupling of an organic boronic acid or ester at the "bromo" position.
This reaction is a cornerstone of modern drug discovery, enabling the modular assembly of complex biaryl structures, which are common motifs in pharmacologically active compounds. [3][6][9] Application Insight: this compound is a known reagent in the synthesis of arylpiperidines and aryltetrahydropyridines, which have been investigated as potent and selective 5-HT2C serotonin receptor agonists. [3][6]These agonists have therapeutic potential for treating conditions like obesity and schizophrenia. The Suzuki coupling is a key step in building the complex aryl scaffolds required for such molecules.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki Coupling
Adapted from a representative procedure for aryl-aryl coupling. [15]
-
Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (96 mg, 0.50 mmol), phenylboronic acid (79 mg, 0.65 mmol), potassium fluoride (87 mg, 1.50 mmol), and the palladium catalyst system (e.g., 0.5-2 mol% of a Pd(0) or Pd(II) precursor with an appropriate phosphine ligand).
-
Reaction: Add anhydrous solvent (e.g., THF or dioxane). Stir the mixture at room temperature or with gentle heating (e.g., 80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the biaryl product.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [5][16]* Signal Word: Warning. [5][16]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield. [16] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [16] * Respiratory Protection: Handle only in a well-ventilated fume hood. If exposure limits may be exceeded, use a full-face respirator with an appropriate organic vapor cartridge. [16]* Handling Precautions: Avoid breathing vapors. [6]Avoid contact with skin and eyes. Wash thoroughly after handling. [16]* Storage: Store in a cool, well-ventilated place away from strong oxidizing agents. Keep the container tightly closed. [6][16]
-
Conclusion
This compound is more than a simple dihalogenated aromatic; it is a strategic precursor that enables controlled, stepwise molecular construction. Its synthesis is well-established and high-yielding, while the differential reactivity of its C-Br and C-Cl bonds provides a powerful tool for chemoselective transformations. For researchers in drug discovery and synthetic chemistry, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging this versatile building block to its full potential in the creation of novel and complex molecular architectures.
References
- Hartwell, J. L. (1955). o-Chlorobromobenzene. Organic Syntheses, 3, 185. [Link]
- Chem-Impex International. (n.d.). This compound.
- National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Thermo Scientific Alfa Aesar. (n.d.). This compound, 98+%.
- Pharmaffiliates. (n.d.). This compound.
- Wikipedia. (n.d.). Bromochlorobenzene.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4).
- Wikipedia. (n.d.). Sandmeyer reaction.
- The Unconditional Guru. (2020). Understanding Sandmeyer's Reaction: Chlorobenzene and Bromobenzene Production.
- Solubility of Things. (n.d.). This compound.
- Aslam, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 139-166. [Link]
- ResearchGate. (2015). How do we synthesize pure o-chlorobromobenzene and what is the chemical reaction that exactly happens during the process?[Link]
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- LookChem. (n.d.). This compound.
- Land of Chemistry. (2023, March 19). Sandmeyer Reaction class 12 | Preparation of chlorobenzene from benzene diazonium chloride |. YouTube. [Link]
- Filo. (n.d.). What is the product when this compound reacts with Mg in the pr...
- Google Patents. (n.d.). Preparation method of chlorobenzene Grignard reagent crystal product.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.no [fishersci.no]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Bromochlorobenzene - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. echemi.com [echemi.com]
Solubility of 1-bromo-2-chlorobenzene in organic solvents
An In-depth Technical Guide to the Solubility of 1-Bromo-2-chlorobenzene in Organic Solvents
Abstract
Introduction to this compound: Physicochemical Profile
This compound (o-bromochlorobenzene) is a dihalogenated benzene derivative with the chemical formula C₆H₄BrCl.[3] The presence and ortho positioning of the bromine and chlorine substituents on the benzene ring create a unique electronic and steric environment, influencing its reactivity and physical properties.[3] It is a crucial building block in organic synthesis, valued for its ability to participate in various coupling and substitution reactions.[2][4] A summary of its key physical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 694-80-4 | [5][6] |
| Molecular Formula | C₆H₄BrCl | [7] |
| Molecular Weight | 191.45 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density (at 20-25 °C) | 1.58 - 1.65 g/mL | [2][3] |
| Boiling Point | 203 - 206 °C | [3][5] |
| Melting Point | Approx. -13 °C | [5] |
| Water Solubility | Insoluble (approx. 0.045 g/L at 25°C) | [3][8] |
Fundamental Principles of Solubility
The solubility of a solute in a solvent is governed by the energetic balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a practical guideline, suggesting that substances with similar polarities are more likely to be miscible.[9]
For this compound, the primary intermolecular forces at play are:
-
London Dispersion Forces: As a relatively large molecule with a significant electron cloud, these are the predominant forces and are strongest in nonpolar solvents.
-
Dipole-Dipole Interactions: The electronegative halogen atoms induce a molecular dipole, allowing for electrostatic interactions with other polar molecules.
-
Halogen-π Interactions: The electron-poor region of the covalently bonded halogen atoms can interact favorably with the electron-rich π-systems of aromatic solvents.
Its very low water solubility is a direct consequence of these properties. The strong hydrogen bonding network of water (strong solvent-solvent interactions) is energetically difficult to disrupt for a non-polar, non-hydrogen bonding molecule like this compound.[3]
Solubility Profile of this compound
A precise, comparative set of quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature.[10] However, based on its molecular structure and established chemical principles, a robust qualitative and predictive profile can be established. The compound is known to be soluble in common organic solvents such as ethers, dichloromethane, and chloroform.[3]
Qualitative Solubility and Predictive Analysis
-
Nonpolar Solvents (e.g., Hexane, Toluene): this compound is expected to exhibit high solubility in these solvents. The dissolution is driven by favorable London dispersion forces between the solute and solvent, which are strong enough to overcome the solute-solute interactions. Aromatic solvents like toluene may offer enhanced solubility due to potential π-π stacking and halogen-π interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Good solubility is anticipated. These solvents possess a significant dipole moment, allowing for favorable dipole-dipole interactions with the polar C-X bonds of this compound.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected.[1] While these solvents are polar, their primary intermolecular forces are strong hydrogen bonds. This compound can interact via dipole-dipole and dispersion forces but cannot participate in hydrogen bonding, which may limit its solubility compared to polar aprotic solvents.
Quantitative Solubility Data Framework
For mission-critical applications in research and development, experimental determination of solubility is indispensable. Table 2 provides a standardized framework for recording these crucial empirical data points. The subsequent sections of this guide provide a detailed protocol for generating this data.
Table 2: Experimentally Determined Solubility of this compound (Template)
| Solvent | Solvent Polarity Index (P')[11][12] | Dielectric Constant (ε)[13][14] | Solubility at 25°C ( g/100 mL) | Observations |
| n-Hexane | 0.1 | 1.9 | User-determined value | |
| Toluene | 2.4 | 2.4 | User-determined value | |
| Diethyl Ether | 2.8 | 4.3 | User-determined value | |
| Dichloromethane | 3.1 | 9.1 | User-determined value | |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | User-determined value | |
| Acetone | 5.1 | 20.7 | User-determined value | |
| Ethanol | 4.3 | 24.6 | User-determined value | |
| Methanol | 5.1 | 32.7 | User-determined value | |
| Acetonitrile | 5.8 | 37.5 | User-determined value |
Experimental Methodology for Solubility Determination
This section outlines a robust, self-validating protocol for the equilibrium solubility determination of this compound, adapted from standard laboratory methodologies. The workflow is designed to ensure accuracy and reproducibility.
Causality and Experimental Design
The chosen method is the isothermal shake-flask method , a gold standard for equilibrium solubility measurement. The core principle is to create a saturated solution at a constant temperature, allow it to reach equilibrium, separate the excess solid, and accurately quantify the concentration of the dissolved solute in the supernatant. Temperature control is critical, as solubility is temperature-dependent. Quantification via High-Performance Liquid Chromatography (HPLC) with UV detection is selected for its high sensitivity, specificity, and accuracy for aromatic compounds.
Experimental Workflow Diagram
Sources
- 1. CAS 694-80-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. Bromochlorobenzene - Wikipedia [en.wikipedia.org]
- 6. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 7. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Benzene, 1-bromo-2-chloro- (CAS 694-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Polarity Index [macro.lsu.edu]
- 12. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 14. researchgate.net [researchgate.net]
Navigating the Selective Reactivity of 1-Bromo-2-chlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 1-bromo-2-chlorobenzene. By examining the fundamental principles governing this selectivity and exploring key synthetic transformations, this document serves as a technical resource for scientists seeking to harness this reactivity in their research and development endeavors.
Fundamental Principles of C-X Bond Reactivity
The ability to selectively cleave one carbon-halogen bond in the presence of another is primarily dictated by differences in their bond dissociation energies (BDE). A lower BDE corresponds to a weaker bond, which is more readily broken during a chemical reaction.[1] This principle is the foundation for the differential reactivity observed in aryl halides.
Bond Dissociation Energy: The Decisive Factor
In the context of this compound, the C(sp²)-Br bond is weaker than the C(sp²)-Cl bond. This difference in bond strength is a key determinant of their relative reactivity in many chemical transformations.[1][2]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C(sp²)-Cl | ~397-406 |
| C(sp²)-Br | ~335-343 |
Data compiled from various sources.[3][4]
This disparity in bond energy dictates that, under appropriate conditions, the C-Br bond will react preferentially. This is a direct consequence of the decreasing carbon-halogen bond strength down the halogen group.[1][5]
Electronic and Steric Considerations
While BDE is the primary driver, electronic and steric factors also play a role. The electronegativity of the halogen atom influences the polarity of the C-X bond, and the size of the halogen can impact the accessibility of the reaction center. In this compound, the ortho-disposition of the halogens can introduce steric hindrance that may influence the approach of reagents and catalysts.
Selective Transformations: Harnessing Differential Reactivity
The preferential reactivity of the C-Br bond is exploited in a variety of powerful synthetic methodologies, most notably in transition metal-catalyzed cross-coupling reactions and the formation of organometallic reagents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] The catalytic cycle for these reactions typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. This step is often rate-determining, and its facility is directly related to the C-X bond strength.[7] Consequently, the C-Br bond of this compound undergoes oxidative addition more readily than the C-Cl bond.[8]
The general reactivity order for aryl halides in these reactions is R-I > R-OTf > R-Br >> R-Cl.[9] This allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
Diagram: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. quora.com [quora.com]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. Explain the reactivity and relative strength of C–halogen bonds in the fo.. [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Core Chemical Reactions of 1-Bromo-2-chlorobenzene
Abstract
1-Bromo-2-chlorobenzene is a dihalogenated aromatic hydrocarbon that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical, agrochemical, and materials science sectors. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds provides a strategic advantage, enabling chemists to perform regioselective transformations. This guide offers an in-depth exploration of the principal chemical reactions involving this compound, including Grignard reagent formation, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution. Each section provides a detailed mechanistic rationale, field-tested experimental protocols, and data to support researchers, scientists, and drug development professionals in leveraging this versatile building block.
Introduction: The Strategic Utility of this compound
This compound is a colorless liquid at room temperature, characterized by the presence of two different halogen substituents on the benzene ring.[2] This structural feature is the cornerstone of its chemical utility. The C-Br bond is generally weaker and more polarized than the C-Cl bond, making it more susceptible to both metal insertion (as in Grignard formation) and oxidative addition in palladium-catalyzed cycles.[3] This reactivity difference is the key to achieving regioselectivity, which is the preference for a reaction to occur at one position over another.[4][5] This guide will dissect the most critical transformations, providing the causal insights necessary for successful experimental design and execution.
Regioselective Grignard Reagent Formation
The preparation of Grignard reagents is a fundamental organometallic reaction for forming carbon-carbon bonds.[6] When this compound is treated with magnesium metal, the reaction occurs selectively at the more reactive C-Br bond.
Causality Behind Experimental Choices:
-
Reactivity Difference: The C-Br bond is weaker than the C-Cl bond, facilitating the insertion of magnesium metal preferentially at the bromine-substituted position.[3]
-
Solvent: Anhydrous ether, typically tetrahydrofuran (THF), is essential. Ethers solvate the magnesium ion, stabilizing the Grignard reagent as it forms. Water must be rigorously excluded as it is a strong acid relative to the Grignard reagent and would immediately protonate and destroy it.[7]
-
Initiation: Initiating Grignard reactions can be challenging, especially with less reactive aryl chlorides.[8] While the aryl bromide is more reactive, initiation can be aided by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. These activators clean the magnesium surface.
Diagram: Formation of 2-Chlorophenylmagnesium Bromide
Caption: Regioselective formation of the Grignard reagent.
Experimental Protocol: Synthesis of 2-Chlorophenylmagnesium Bromide (2-ClC₆H₄MgBr)
-
Preparation: A three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet is assembled.
-
Reagents: Magnesium turnings (1.2 equivalents) are added to the flask. The system is purged with dry nitrogen gas.
-
Initiation: A small crystal of iodine is added. Anhydrous THF is added via syringe to just cover the magnesium.
-
Reaction: A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise via a dropping funnel. The reaction is often initiated by gentle warming. Once initiated, the addition rate is controlled to maintain a gentle reflux.
-
Completion: After the addition is complete, the mixture is heated at reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting dark grey or brown solution of the Grignard reagent is then cooled to room temperature and used immediately in subsequent steps.[3][9]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are central to modern pharmaceutical synthesis.[10][11] this compound is an excellent substrate for these reactions, again leveraging the higher reactivity of the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling creates a C(sp²)-C(sp²) bond between an aryl halide and an organoboron reagent, such as a boronic acid.[12][13] This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂. A phosphine ligand (e.g., PCy₃·HBF₄) is crucial to stabilize the palladium center, facilitate oxidative addition, and promote reductive elimination.[14]
-
Base: A base (e.g., Cs₂CO₃, K₂CO₃) is required for the transmetalation step of the catalytic cycle. It activates the organoboron species, forming a more nucleophilic boronate complex.[13][15]
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used. The water helps to dissolve the inorganic base.[14][15]
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[13][15]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is based on established methodologies for the selective coupling at the C(sp²)-Br bond.[14][16]
-
Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (Pd(OAc)₂, 0.002 equiv., 0.2 mol%) and tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.004 equiv., 0.4 mol%) in toluene (approx. 0.3 M solution based on the aryl halide).[16]
-
Reaction: Add the catalyst solution to the Schlenk tube, followed by a small amount of degassed water (approx. 10% of the toluene volume).
-
Heating: Seal the tube and place it in a preheated oil bath at 80°C. Stir the reaction for 2-4 hours.
-
Monitoring & Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Entry | Arylboronic Acid | Product | Predicted Yield (%)[14] |
| 1 | Phenylboronic acid | 2-chloro-1,1'-biphenyl | 90-95 |
| 2 | 4-Methylphenylboronic acid | 2-chloro-4'-methyl-1,1'-biphenyl | 85-92 |
| 3 | 3-Methoxyphenylboronic acid | 2-chloro-3'-methoxy-1,1'-biphenyl | 88-94 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[17][18] This transformation has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals.[19]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction often requires more electron-rich and sterically hindered phosphine ligands (e.g., biarylphosphines like RuPhos or JohnPhos) compared to Suzuki couplings. These ligands facilitate the challenging reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base deprotonates the amine in the catalytic cycle, making it a more active nucleophile.[20]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are required to prevent side reactions with the strong base and reactive intermediates.[16]
Diagram: Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk tube.
-
Reagents: Add the base (e.g., sodium tert-butoxide, 1.4 equiv.), followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent: Add the anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110°C.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and carefully quench with water or saturated aqueous NH₄Cl.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[16]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on unactivated aryl halides like this compound is generally difficult.[21] Unlike Sₙ1 and Sₙ2 reactions, the SₙAr pathway requires the aromatic ring to be "activated" by potent electron-withdrawing groups (like -NO₂) in the ortho or para positions.[22] These groups are necessary to stabilize the negative charge in the intermediate Meisenheimer complex.[22]
Since this compound lacks such activating groups, SNAr reactions typically require harsh conditions (high temperatures and pressures) or proceed through an alternative, high-energy pathway known as the benzyne mechanism .
The Benzyne Mechanism: This mechanism occurs in the presence of an extremely strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂).[23]
-
Elimination: The strong base abstracts a proton from the carbon ortho to one of the halogens. In this case, it would be the hydrogen at the C3 position.
-
Benzyne Formation: The resulting carbanion rapidly eliminates the adjacent halide (bromide is a better leaving group than chloride) to form a highly reactive "benzyne" intermediate, which contains a formal triple bond within the benzene ring.[24]
-
Addition: A nucleophile (e.g., NH₂⁻ from the amide) then attacks one of the two carbons of the triple bond.
-
Protonation: The resulting aryl anion is protonated by the solvent (e.g., liquid ammonia) to give the final product.
A key feature of the benzyne mechanism is that it can lead to a mixture of products, as the incoming nucleophile can add to either side of the former "triple bond".[23][24] For this compound, this would result in a mixture of 2-chloroaniline and 3-chloroaniline.
Conclusion
This compound is a strategically valuable reagent whose chemistry is dominated by the differential reactivity of its two halogen substituents. The greater lability of the C-Br bond allows for highly regioselective Grignard formation and palladium-catalyzed cross-coupling reactions, making it a predictable and reliable building block for constructing complex molecular architectures. While direct nucleophilic substitution is challenging, understanding the potential for high-energy pathways like the benzyne mechanism is crucial for predicting outcomes under strongly basic conditions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and efficiently utilize this compound in their synthetic endeavors.
References
- Pharmaffiliates. (n.d.). This compound.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubMed Central (PMC). (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- MySkinRecipes. (n.d.). 2-Chlorophenyl)magnesium bromide.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Regioselectivity.
- Filo. (2025). What is the product when this compound reacts with Mg in the pr...
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.
- ChemSpider Synthetic Pages. (2012). Grignard addition to aldehyde via chlorobenzene metalation.
- Name-Reaction.com. (n.d.). Buchwald-Hartwig amination.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- The Role of 1-Bromo-3-Chlorobenzene in Pharmaceutical Intermediates. (n.d.).
- YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- YouTube. (2018). Grignard Reagent Reaction Mechanism.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Google Patents. (n.d.). Preparation method of chlorobenzene Grignard reagent crystal product.
- 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. (n.d.).
- YouTube. (2020). Regioselectivity.
- PubChem. (n.d.). 2-Chlorophenylmagnesiumbromide, 0.5M in 2-Methyltetrahydrofuran.
- Organic Syntheses Procedure. (n.d.). phenylmagnesium bromide.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. What is the product when this compound reacts with Mg in the pr.. [askfilo.com]
- 4. Regioselectivity - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nobelprize.org [nobelprize.org]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. name-reaction.com [name-reaction.com]
- 21. byjus.com [byjus.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. m.youtube.com [m.youtube.com]
The Versatile Synthon: A Technical Guide to 1-Bromo-2-chlorobenzene for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the demanding realms of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Among the vast arsenal of available synthons, halogenated aromatic compounds hold a place of distinction due to their tunable reactivity and their ability to impart crucial physicochemical properties to target molecules. This guide provides an in-depth technical overview of 1-bromo-2-chlorobenzene, a versatile and strategically important intermediate. We will delve into its commercial availability, key chemical properties, and, most critically, its application in pivotal synthetic transformations that are central to the discovery and development of novel chemical entities.
Physicochemical Properties and Commercial Availability
This compound (CAS No. 694-80-4) is a colorless to pale yellow liquid with a molecular weight of 191.45 g/mol .[1][2] Its unique substitution pattern, featuring two different halogen atoms on adjacent carbons of a benzene ring, provides a handle for selective and sequential chemical modifications. This differential reactivity is the cornerstone of its utility in complex molecule synthesis.
Key Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrCl | [1][3] |
| Molecular Weight | 191.45 g/mol | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Boiling Point | 203-205 °C | [1] |
| Density | 1.638 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.582 | [1][2] |
| Purity (typical) | ≥98% (GC) | [1][3] |
Commercial Suppliers and Availability
For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. This compound is readily available from a number of reputable chemical suppliers, ensuring a stable supply chain for both small-scale research and larger-scale development projects. The table below provides a summary of major suppliers and typical product offerings.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | 99% | 10 g, 100 g |
| Thermo Scientific (Alfa Aesar) | 98+% | 50 g, 250 g, 1000 g |
| TCI (Tokyo Chemical Industry) | >99.0% (GC) | 25 g, 500 g |
| Chem-Impex International | ≥98% (GC) | Inquire for quantities |
| Pharmaffiliates | Analytical Standard | Inquire for quantities |
Strategic Applications in Chemical Synthesis
The synthetic utility of this compound stems from the differential reactivity of the carbon-bromine and carbon-chlorine bonds. The C-Br bond is more susceptible to oxidative addition by transition metal catalysts, such as palladium, and is also more readily undergoes metal-halogen exchange. This allows for selective functionalization at the bromine-bearing position while leaving the chlorine atom intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] this compound is an excellent substrate for these transformations, with the reaction preferentially occurring at the C-Br bond.
The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl structures, which are common motifs in pharmaceuticals.[5] The reaction couples an organoboron species with an organic halide.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base such as potassium carbonate (2.0 mmol).
-
Add a solvent system, typically a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-biphenyl derivative.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[7][8] This reaction couples an amine with an aryl halide.[9]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
Add an anhydrous, aprotic solvent such as toluene or dioxane (5 mL).
-
Seal the reaction vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with an organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 2-chloro-aniline derivative by column chromatography.
Organometallic Transformations
The greater reactivity of the C-Br bond also allows for selective formation of organometallic reagents.
Formation of a Grignard reagent from this compound proceeds selectively at the bromine-substituted position.[10] This organomagnesium compound is a powerful nucleophile for the formation of new carbon-carbon bonds.[11]
Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile
-
Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 mmol) in a flame-dried flask.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Prepare a solution of this compound (1.0 mmol) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the iodine color fades and gentle refluxing is observed.
-
Slowly add the remaining aryl bromide solution to maintain a steady reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent, 2-chlorophenylmagnesium bromide, can then be reacted in situ with a variety of electrophiles, such as aldehydes, ketones, or esters.[12]
-
After reaction with the electrophile, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify as needed.
Direct lithiation or lithium-halogen exchange offers another route to a potent organometallic intermediate. This is often achieved at low temperatures using an organolithium reagent like n-butyllithium.[13] The resulting 2-chlorophenyllithium is a highly reactive nucleophile.
Applications in Drug Discovery and Agrochemicals
The synthetic handles provided by this compound make it a valuable precursor in the synthesis of a wide range of biologically active molecules. For instance, it is a reagent in the preparation of arylpiperidines and aryltetrahydropyridines, which have been investigated as 5-HT2C agonists for potential use in treating central nervous system (CNS) disorders.[14] The ability to introduce the 2-chlorophenyl moiety is crucial for modulating the pharmacological properties of these compounds.
In the agrochemical sector, halogenated aromatics are key components of many herbicides and fungicides. The reactivity of this compound allows for its incorporation into various molecular scaffolds to enhance biological activity.[1]
Safety and Handling
This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[2] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15] Consult the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.
Conclusion
This compound is a commercially available and highly versatile building block for chemical synthesis. Its differential halogen reactivity provides a powerful tool for the selective and sequential construction of complex organic molecules. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of its properties and reaction chemistry is essential for leveraging its full potential in the creation of novel and impactful compounds. The protocols and principles outlined in this guide serve as a foundation for the strategic application of this valuable synthon.
References
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Pharmaffiliates. (n.d.). This compound.
- PrepChem.com. (n.d.). Preparation of this compound.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction.
- YouTube. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- YouTube. (2024, February 21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11.
- PubMed. (n.d.). Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs.
- Mody Chemi Pharma Ltd. (n.d.). Para Bromo Toluene.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 99 694-80-4 [sigmaaldrich.com]
- 3. This compound, 98+% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. fishersci.no [fishersci.no]
Section 1: Hazard Identification & Comprehensive Risk Assessment
An In-Depth Technical Guide to the Safe Handling of 1-Bromo-2-chlorobenzene
For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive guide to the safety protocols and handling precautions for this compound (CAS No. 694-80-4). As a versatile halogenated aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1][2] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture.
This compound is classified as a hazardous substance requiring careful management.[3][4] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its hazards.[5]
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[5][6]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[5][6]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[5][6]
-
Acute Toxicity (Oral, Dermal, Inhalation - Category 4): H302+H312+H332 - Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
-
Flammable Liquids (Category 4) / Combustible Liquid: H227 - Combustible liquid.[4][7]
The signal word associated with this chemical is "Warning".[6][9]
A systematic risk assessment is the cornerstone of safe laboratory practice. Before any procedure involving this compound, a thorough evaluation of the potential risks must be conducted. This involves analyzing the quantities being used, the nature of the experimental procedure (e.g., heating, agitation), and the available control measures.
Caption: Risk Assessment Workflow for this compound.
Section 2: Physicochemical Properties for Safe Handling
Understanding the physical and chemical properties of a substance is critical for designing safe handling and emergency procedures. For instance, its density being greater than water and its poor water solubility means that in case of a spill into a water course, it will sink, posing a different environmental challenge than a soluble or floating substance.[1] Its combustible nature and defined flash point dictate the stringent need to control ignition sources.[4][9]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrCl | [2][5] |
| Molecular Weight | 191.45 g/mol | [5][9] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 203-205 °C | [2][9] |
| Density | 1.638 g/mL at 25 °C | [2][9] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [9] |
| Solubility | Insoluble in water; Soluble in organic solvents like ether, dichloromethane, and chloroform. | [1] |
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through a hierarchy of controls.
Engineering Controls: These are the first line of defense.
-
Chemical Fume Hood: All handling of this compound must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[4][6][10] This is crucial to prevent the inhalation of vapors, which may cause respiratory irritation.[4][8]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE): PPE is used to protect the user from exposure when engineering controls cannot eliminate the risk entirely.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[4][6] Contact lenses should not be worn as they can absorb and concentrate irritants.[3]
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., Viton®, Barrier®). Always inspect gloves prior to use.[3][6] For prolonged contact, a glove with a higher protection class (e.g., Class 5, breakthrough time >240 minutes) is recommended.[3]
-
Protective Clothing: Wear a lab coat, long trousers, and closed-toe shoes. For larger quantities or tasks with a higher risk of splashing, impervious clothing may be necessary.[6]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors (e.g., type ABEK EN14387).[9][11]
Section 4: Standard Operating Procedures (SOPs)
Adherence to validated protocols is essential for reproducibility and safety. The causality behind these steps is to contain the chemical, prevent aerosolization, and ensure user protection at all times.
Protocol 1: Weighing and Transferring the Liquid
-
Preparation: Don all required PPE (lab coat, safety goggles, appropriate gloves). Ensure the chemical fume hood is operational.
-
Staging: Place a calibrated balance inside the fume hood. Place the stock container of this compound, a secondary container, and necessary pipettes or syringes in the hood.
-
Transfer: Uncap the stock container. Using a clean pipette or syringe, carefully draw the required volume of the liquid. Avoid creating aerosols by dispensing the liquid slowly against the inner wall of the receiving vessel.
-
Weighing: Tare the receiving vessel on the balance. Add the chemical and record the mass.
-
Sealing: Securely cap both the stock container and the receiving vessel immediately after the transfer.
-
Cleanup: Wipe down any minor drips on the exterior of the containers with a sorbent pad. Dispose of the used pipette tip and pad in the designated halogenated waste container.
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[12]
Caption: Standard Workflow for Handling this compound.
Section 5: Storage & Waste Management
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][8]
-
The storage area should be locked up.[6]
-
Store separately from incompatible materials such as strong oxidizing agents.[3][4]
Waste Management: The disposal of this compound and its contaminated materials must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams. Collect all waste material, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[3][12]
-
Containerization: Use a suitable, chemically resistant container that can be tightly sealed.[12]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[12] Adhere strictly to all local, state, and federal regulations.[6][12] Never dispose of this chemical down the drain.[6]
Section 6: Emergency Protocols
Immediate and correct response to an emergency can significantly mitigate harm.
In Case of a Spill:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[6][12]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.[6]
-
Containment: Prevent the spill from spreading or entering drains.[6][12]
-
Cleanup: For liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).[12] Use spark-proof tools to collect the material and place it in a sealed container for disposal.[6]
-
Decontaminate: Thoroughly clean the spill area.[12]
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6][8]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4][6][14]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][8]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][6] A water spray can be used to cool adjacent containers.[3]
-
Specific Hazards: The material is combustible and containers may explode when heated.[4][8] Combustion can produce toxic gases such as carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen chloride gas.[3][4]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]
Conclusion
This compound is a valuable chemical intermediate whose safe use is contingent upon a robust understanding of its hazards and the diligent application of control measures. By integrating the principles of risk assessment, proper engineering controls, correct PPE usage, and strict adherence to established protocols, researchers can handle this compound with confidence and safety.
References
- This compound. (n.d.). Solubility of Things.
- MSDS of this compound. (2021). Capot Chemical Co., Ltd.
- This compound. (n.d.). PubChem.
- Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4). (n.d.). Cheméo.
- Bromochlorobenzene. (n.d.). Wikipedia.
- SAFETY DATA SHEET - this compound. (2010). Thermo Fisher Scientific.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemimpex.com [chemimpex.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound | 694-80-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. This compound 99 694-80-4 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biosynth.com [biosynth.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. capotchem.cn [capotchem.cn]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-2-chlorobenzene for the Synthesis of 2-Chloro-biphenyl Scaffolds
Abstract
This guide provides a detailed protocol and in-depth scientific rationale for the chemoselective Suzuki-Miyaura cross-coupling of 1-bromo-2-chlorobenzene. The inherent differential reactivity between the C(sp²)–Br and C(sp²)–Cl bonds is exploited to achieve selective mono-arylation at the more labile bromide position. We will explore the mechanistic underpinnings of this selectivity, explain the critical role of catalyst, ligand, base, and solvent selection, and provide a robust, step-by-step protocol for synthesizing 2-chloro-biphenyl derivatives. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require precise control over the functionalization of dihalogenated aromatic systems.
Introduction: The Challenge of Chemoselectivity
The Suzuki-Miyaura cross-coupling is a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] It is a palladium-catalyzed reaction that couples an organoboron species (typically a boronic acid) with an organic halide or pseudohalide.[3][4] When substrates contain multiple halogen atoms, as in this compound, the primary challenge becomes achieving chemoselectivity—reacting at one specific site while leaving the other untouched for subsequent transformations.
The ability to selectively functionalize the C–Br bond in the presence of a C–Cl bond is grounded in the difference in their bond dissociation energies. The C–Br bond is weaker and therefore more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle.[5][6] By carefully tuning the reaction conditions, we can favor the kinetic product derived from C–Br activation, yielding the desired 2-chloro-biphenyl intermediate. This product is a valuable synthetic building block, as the remaining chlorine atom can be targeted in a subsequent, typically more forcing, cross-coupling reaction to generate unsymmetrical, sterically-hindered terphenyls or other complex architectures.[7]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2][4][8] Understanding this cycle is paramount to rationalizing the experimental choices that ensure high selectivity and yield.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide.[2][3] This is typically the rate-determining step, and for this compound, it occurs preferentially at the more reactive C–Br bond.[6]
-
Transmetalation: The base activates the organoboron reagent to form a more nucleophilic boronate species.[9][10][11] This species then transfers its organic group to the Pd(II) complex, displacing the halide.[2][3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C–C bond of the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Design: Key Parameter Optimization
The success of this selective coupling hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the temperature.
Catalyst and Ligand Selection
The choice of palladium source and its associated ligand is the most critical factor for controlling reactivity and selectivity. While highly active, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are excellent for coupling unreactive aryl chlorides, their high reactivity can sometimes lead to over-reaction at the C-Cl position, reducing selectivity.[1][6][12]
For selective C–Br coupling, a catalyst system with balanced reactivity is often optimal.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): This is a reliable, commercially available Pd(0) precatalyst. Triphenylphosphine is a moderately electron-rich and bulky ligand, providing a good balance of activity to favor C-Br insertion without aggressively activating the C-Cl bond under controlled conditions.
-
Pd(OAc)₂ with a Phosphine Ligand: Using a Pd(II) precatalyst like palladium(II) acetate with a separate phosphine ligand allows for more modularity. The Pd(II) is reduced in situ to the active Pd(0) species. For this application, ligands like PPh₃ or P(o-tol)₃ are suitable choices.
The Role of the Base
The base plays multiple crucial roles in the catalytic cycle.[3] Its primary function is to facilitate the transmetalation step by forming an "ate" complex with the boronic acid, which increases the nucleophilicity of the organic moiety.[9][10] The choice of base can also influence catalyst activity and stability.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are commonly used, effective bases, particularly in aqueous solvent mixtures. Cesium carbonate is more soluble and often provides higher reactivity.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and for coupling challenging substrates.[1]
Solvent System
The solvent must solubilize the organic substrates, the catalyst, and the base (or at least allow for efficient interfacial reaction). Biphasic solvent systems are common in Suzuki couplings.[3]
-
Toluene/Water or 1,4-Dioxane/Water: These mixtures are standard. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid salt, facilitating the reaction at the interface. The presence of water can also aid in the activation of the boronic acid.[3]
-
Anhydrous Solvents (e.g., THF, DMF): Can be used, especially with organic-soluble bases like KOtBu or with K₃PO₄.[3] However, for this specific transformation, an aqueous system with a carbonate base is robust and reliable.
Detailed Experimental Protocol
This protocol describes the selective Suzuki-Miyaura coupling of this compound with phenylboronic acid as a representative example.
Reagent and Condition Summary
| Parameter | Recommended Value | Rationale |
| Aryl Halide | This compound | 1.0 equiv. |
| Boronic Acid | Phenylboronic Acid | 1.2 equiv. |
| Pd Precatalyst | Pd(PPh₃)₄ | 3 mol % |
| Base | K₂CO₃ (anhydrous powder) | 2.0 equiv. |
| Solvent System | 1,4-Dioxane / H₂O | 4:1 v/v |
| Concentration | ~0.2 M (relative to aryl halide) | Balances reaction rate and solubility. |
| Temperature | 90 °C | Sufficient energy for C-Br activation, minimizes C-Cl reactivity. |
| Reaction Time | 12-18 hours | Allows for full conversion; monitor by TLC/GC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst oxidation and protodeboronation.[6] |
Step-by-Step Procedure
Caption: General experimental workflow for the Suzuki coupling.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the complete removal of oxygen.[6][13]
-
Solvent Addition: Add the degassed solvent system (4:1 mixture of 1,4-dioxane and water) via syringe. The final concentration of the aryl halide should be approximately 0.2 M.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 2-chloro-1,1'-biphenyl.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient degassing; poor quality reagents. | Ensure the Pd catalyst is not expired. Use robust Schlenk techniques.[6] Ensure boronic acid has not degraded (protodeboronation). |
| Significant Homocoupling | Presence of oxygen; Pd(II) species in the mixture. | Thoroughly degas all solvents. Use a high-quality Pd(0) source or ensure in situ reduction is efficient.[8] |
| Protodeboronation | Excess water or base; prolonged reaction at high temperature. | Use anhydrous base and solvents if issues persist. Optimize reaction time and temperature.[6] |
| Loss of Chemoselectivity | Reaction temperature is too high; overly active catalyst system. | Lower the reaction temperature. Consider a less active ligand than Buchwald-type phosphines if C-Cl coupling is observed. |
Conclusion
The protocol described herein offers a reliable and selective method for the mono-arylation of this compound. By understanding the fundamental principles of the Suzuki-Miyaura catalytic cycle and carefully controlling the reaction parameters, researchers can effectively synthesize 2-chloro-biphenyl derivatives. These intermediates are primed for further diversification, making this chemoselective approach a powerful strategy in the toolkit of the modern synthetic chemist.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Wikipedia. Suzuki reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Al-Masum, M. et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Neufeldt, S. R. et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Lima, C. G. S. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry.
- BYJU'S. Suzuki Coupling Reaction.
- Chemistry LibreTexts. Palladium catalyzed couplings.
- Bellina, F. et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Organometallic Chemistry.
- Neufeldt, S. R. et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
- Lima, C. G. S. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Thimmappa, R. et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI.
- Addo, F. et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications.
- Sherwood, J. et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Dhital, R. N. et al. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. ACS Publications.
- Old, D. W. et al. (1998). A Highly Active Catalyst for Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society.
- Thompson, A. L. et al. (2005). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Chemoselective Formation of 2-Chlorophenylmagnesium Bromide
Introduction
Grignard reagents are cornerstones of organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of electrophiles.[1][2] The preparation of these organomagnesium halides involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[3][4] This application note provides a detailed protocol for the chemoselective formation of a Grignard reagent from 1-bromo-2-chlorobenzene. The differential reactivity of the carbon-halogen bonds allows for the selective insertion of magnesium at the more reactive carbon-bromine bond, yielding 2-chlorophenylmagnesium bromide as the primary product. This selectivity is crucial for subsequent synthetic transformations where the chlorine atom is intended to remain intact for further functionalization.
Theoretical Background: The Basis of Chemoselectivity
The formation of a Grignard reagent proceeds via an oxidative addition mechanism at the surface of the magnesium metal.[5] The reactivity of organic halides in this reaction is highly dependent on the nature of the halogen, following the general trend I > Br > Cl > F.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds and the ease of electron transfer from magnesium to the organic halide.
In the case of this compound, the carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This inherent difference in reactivity allows for the selective formation of the aryl Grignard reagent at the C-Br position, leaving the C-Cl bond untouched under carefully controlled reaction conditions.[6]
Experimental Protocol
This protocol details the laboratory-scale preparation of 2-chlorophenylmagnesium bromide. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture or oxygen.[2][7]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥99% | Sigma-Aldrich | |
| Magnesium turnings | ≥99.5% | Sigma-Aldrich | |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | Dried over sodium/benzophenone ketyl |
| Iodine | Crystal, ACS reagent | Sigma-Aldrich | For activation |
| 1,2-Dibromoethane (optional) | 99% | Sigma-Aldrich | For activation |
Equipment
-
Three-necked round-bottom flask, flame-dried
-
Condenser, flame-dried
-
Addition funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Heating mantle
-
Ice-water bath
Reaction Workflow Diagram
Figure 1: Experimental workflow for the synthesis of 2-chlorophenylmagnesium bromide.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel. Ensure the entire system is under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.[8] The disappearance of the iodine's purple vapor upon gentle heating with a heat gun indicates the activation of the magnesium surface.[9] Alternatively, a few drops of 1,2-dibromoethane can be used as an entrainment agent to initiate the reaction.[8][10]
-
Reagent Preparation: In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Reaction Initiation: Add a small portion of the this compound solution to the stirring magnesium suspension. The reaction is initiated when a noticeable exotherm occurs, the solution becomes cloudy, and bubbling is observed.[9][11] Gentle warming may be necessary to start the reaction.[12]
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.[11] If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
Completion and Use: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting grey to brownish solution is the Grignard reagent, which should be used immediately for subsequent reactions.
Troubleshooting and Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Inadequate drying of glassware or solvent.- Passivated magnesium surface (oxide layer).[9] | - Ensure all equipment is rigorously flame-dried and solvents are anhydrous.- Crush some of the magnesium turnings in the flask with a glass rod to expose a fresh surface.[13]- Add a small amount of a more reactive initiator like 1,2-dibromoethane.[8] |
| Formation of significant byproducts (e.g., biphenyl) | - High local concentration of the aryl halide.- Overheating. | - Ensure slow, dropwise addition of the aryl halide solution.- Maintain a steady, gentle reflux and avoid excessive heating. |
| Low yield of Grignard reagent | - Presence of moisture or oxygen.- Incomplete reaction. | - Maintain a strict inert atmosphere throughout the process.- Extend the reaction time after the addition is complete. |
Characterization
While Grignard reagents are typically used in situ, their concentration can be determined by titration prior to use in a subsequent reaction. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for characterization, although this is less common in a standard synthetic workflow.[14][15][16]
Safety Precautions
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, particularly water.[17] All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.[2]
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can lead to vigorous boiling of the solvent.[11] Proper temperature control and a means of cooling (ice bath) are essential.
-
Flammable Solvents: Ethereal solvents like THF are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from ignition sources.
Conclusion
The chemoselective formation of 2-chlorophenylmagnesium bromide from this compound is a reliable and efficient process when conducted under the appropriate anhydrous and inert conditions. The principles of differential halogen reactivity are key to achieving the desired product with high selectivity. This protocol provides a robust framework for researchers and scientists in drug development and other fields of chemical synthesis to successfully prepare this valuable intermediate.
References
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- (n.d.). Formation of Grignard Reagents from Organic Halides.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
- Benchchem. (n.d.). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- TailoredRead. (n.d.). Mastering Grignard Reactions Book: A Practical Guide to Organometallic Synthesis and Carbon-Carbon Bond Formation.
- NIH. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. PMC.
- (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?
- ACS Publications. (n.d.). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Organometallics.
- Routledge. (n.d.). Handbook of Grignard Reagents - 1st Edition.
- (n.d.). CHM 244 Lab Practical- Grignard Reactions.
- ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the....
- Google Patents. (n.d.). US6197089B1 - Activated magnesium metal.
- Benchchem. (n.d.). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction.
- YouTube. (2023, June 12). Video Tutorial of a Grignard Reaction.
- RSC Publishing. (n.d.). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society.
- (n.d.). Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information.
- Chemistry Stack Exchange. (2014, July 13). What's the purpose of a Grignard reagent initiation?
- Alfa Chemistry. (n.d.). Grignard Reaction.
- Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
- (n.d.). Grignard Reaction.
- ACS Publications. (n.d.). Infrared Spectral Studies of Grignard Solutions. Journal of the American Chemical Society.
- ACS Publications. (n.d.). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Journal of Chemical Education.
- Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
- ACS Publications. (n.d.). The Grignard Reagents. Organometallics.
- Chegg. (2021, February 21). Question: Experiment Three: Chemoselectivity in Gringard Formation Br 1 Mg H2O CI Introduction Grignard reagents remain one of the most important classes of reagents in organic chemistry. When alkyl/aryl halides are reacted with magnesium under anhydrous conditions organomagnesium compounds form.
- ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis.
- Alfa Chemistry. (n.d.). CAS 36229-42-2 3-Chlorophenylmagnesium bromide.
- Google Patents. (n.d.). CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.
- Google Patents. (n.d.). Preparation method of chlorobenzene Grignard reagent crystal product.
- (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- Sigma-Aldrich. (n.d.). 2-Chlorophenylmagnesium bromide, 0.50 M in 2-MeTHF.
- ACS Publications. (n.d.). A Study of the Entrainment Method for Making Grignard Reagents. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Grignard reagent.
- Sciencemadness Discussion Board. (2005, January 30). Grignard Reagent 4-chlorophenylmagnesium bromide.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- (n.d.). grignard reagents. Chemguide.
- (n.d.). Grignard Reaction - Common Conditions.
- ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. tailoredread.com [tailoredread.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. britthipple.com [britthipple.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. mt.com [mt.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. homework.study.com [homework.study.com]
- 14. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 17. chemguide.co.uk [chemguide.co.uk]
The Strategic Utility of 1-Bromo-2-chlorobenzene in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Unique Value Proposition of a Differentiated Dihalogenated Arene
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials is a critical determinant of efficiency, scalability, and the ultimate economic viability of a drug manufacturing process. Among the vast arsenal of building blocks available to the medicinal chemist, 1-bromo-2-chlorobenzene has emerged as a particularly valuable synthon. Its utility stems not from the presence of two halogen atoms, but from their differential reactivity. This inherent electronic disparity between the carbon-bromine and carbon-chlorine bonds allows for programmed, regioselective functionalization, making it a cornerstone for the construction of complex molecular architectures found in a variety of active pharmaceutical ingredients (APIs).[1][2]
This technical guide provides an in-depth exploration of the strategic applications of this compound in pharmaceutical synthesis. We will delve into the core principles governing its reactivity and present detailed, field-proven protocols for its use in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.
Core Principle: Exploiting the Reactivity Chasm of C-Br vs. C-Cl Bonds
The synthetic power of this compound is rooted in the significant difference in bond dissociation energies of the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more susceptible to cleavage, particularly in the oxidative addition step of palladium-catalyzed cross-coupling reactions. This reactivity hierarchy (C-I > C-Br > C-OTf > C-Cl) is the linchpin that enables chemists to selectively manipulate the bromine-substituted position while leaving the chlorine atom untouched for subsequent transformations. This "orthogonal" reactivity is a powerful tool for building molecular complexity in a controlled and predictable manner.
Application I: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffold Construction
The Suzuki-Miyaura reaction is a preeminent method for the formation of C(sp²)–C(sp²) bonds, a motif frequently encountered in pharmaceuticals. This compound serves as an excellent substrate for the selective synthesis of 2-chlorobiphenyl derivatives, which are themselves versatile intermediates.
Causality Behind Experimental Choices:
The success of a selective Suzuki-Miyaura coupling hinges on a catalytic system that can efficiently activate the C-Br bond without disturbing the C-Cl bond.
-
Catalyst: A palladium(0) source is essential. While various precursors like Pd(PPh₃)₄ can be used, a combination of a Pd(II) salt such as palladium acetate (Pd(OAc)₂) with a suitable phosphine ligand is often more versatile and tunable.
-
Ligand: For substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. Ligands such as tricyclohexylphosphine (PCy₃) or Buchwald-type biaryl phosphines can facilitate the oxidative addition to the C-Br bond and promote efficient reductive elimination.
-
Base: A base is required to activate the boronic acid partner in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed, often in an aqueous-organic solvent mixture.
-
Solvent: A solvent system that can solubilize both the organic and inorganic components is necessary. Typical choices include toluene/water, dioxane/water, or DMF.
Workflow for Selective Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Synthesis of 2-Chloro-4'-methyl-1,1'-biphenyl
This protocol is adapted from established procedures for the selective coupling of similar dihalogenated arenes.[3]
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (0.30 mmol, 1.0 equiv.), p-tolylboronic acid (0.33 mmol, 1.1 equiv.), palladium(II) acetate (0.0006 mmol, 0.2 mol%), tricyclohexylphosphine tetrafluoroborate (0.0012 mmol, 0.4 mol%), and cesium carbonate (0.60 mmol, 2.0 equiv.).
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (1.0 mL) and degassed water (0.1 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC-MS analysis of an aliquot.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-chloro-4'-methyl-1,1'-biphenyl.
| Substrate | Arylboronic Acid | Product | Typical Yield (%) | Reference |
| 1-bromo-2-(chloromethyl)benzene | p-tolylboronic acid | 2-(chloromethyl)-4'-methyl-1,1'-biphenyl | 95 | [3] |
| 1-bromo-2-(chloromethyl)benzene | (4-methoxyphenyl)boronic acid | 2-(chloromethyl)-4'-methoxy-1,1'-biphenyl | 93 | [3] |
| 1-bromo-2-(chloromethyl)benzene | (4-fluorophenyl)boronic acid | 2-(chloromethyl)-4'-fluoro-1,1'-biphenyl | 88 | [3] |
| Note: Yields are for the analogous substrate 1-bromo-2-(chloromethyl)benzene and are indicative of the high efficiency of selective C-Br coupling. |
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[4][5] this compound is an ideal substrate for the regioselective introduction of an amino group, yielding 2-chloroanilines. These products are valuable precursors for a wide range of APIs, including those targeting the central nervous system (CNS).
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the challenging C-N reductive elimination step and to ensure high catalytic turnover. Pre-formed palladium-ligand complexes (precatalysts) are often used for convenience and reproducibility.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be used for substrates with base-sensitive functional groups.[4]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tert-butanol are typically used.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.
Detailed Protocol: Synthesis of N-Benzyl-2-chloroaniline
This generalized protocol is based on standard conditions for the Buchwald-Hartwig amination of aryl bromides.[6]
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the corresponding phosphine ligand (e.g., XPhos, 2-4 mol% if not using a precatalyst), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add anhydrous toluene (2-4 mL) followed by benzylamine (1.2 mmol, 1.2 equiv.).
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the mixture in a preheated oil bath or heating block to 100-110 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography to yield the desired N-benzyl-2-chloroaniline.
| Amine | Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) (Analogous Substrate) |
| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 95 |
| Morpholine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 92 |
| n-Hexylamine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 90 |
| Note: Data is representative for the amination of electron-neutral aryl bromides and serves as a strong starting point for optimization.[6] |
Application III: Grignard Reagent Formation for Carbon-Carbon Bond Synthesis
The preparation of Grignard reagents from aryl halides is a classic and powerful method for creating carbon nucleophiles.[7] Due to the higher reactivity of the C-Br bond, this compound can be selectively converted into 2-chlorophenylmagnesium bromide. This organometallic intermediate can then be reacted with a wide variety of electrophiles (aldehydes, ketones, CO₂, etc.) to introduce new carbon-based functional groups.
Causality Behind Experimental Choices:
-
Chemoselectivity: The key to success is exploiting the kinetic preference for the reaction of magnesium with the C-Br bond over the C-Cl bond. This is readily achievable under standard Grignard formation conditions.
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, including trace amounts of water. Therefore, all glassware must be rigorously flame- or oven-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Initiation: The reaction between the aryl halide and magnesium metal can sometimes be difficult to initiate due to a passivating oxide layer on the magnesium surface. A small crystal of iodine is often added to etch the magnesium surface and facilitate the reaction.
Protocol: Formation of 2-Chlorophenylmagnesium Bromide and Reaction with an Electrophile (e.g., Benzaldehyde)
-
Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser (topped with a calcium chloride drying tube), a pressure-equalizing dropping funnel, and a magnetic stir bar.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv.) in the flask. Add a single crystal of iodine and gently warm the flask under a stream of dry nitrogen until the purple iodine vapor coats the magnesium. Allow the flask to cool.
-
Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in anhydrous diethyl ether. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight warming of the flask. If it does not start, gentle warming with a heat gun may be required.
-
Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will typically appear grayish and cloudy.
-
Reaction with Electrophile: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of benzaldehyde (1.0 equiv.) in anhydrous diethyl ether dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quenching and Work-up: Carefully and slowly pour the reaction mixture over ice-cold saturated aqueous ammonium chloride solution with stirring. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude alcohol product by flash chromatography or recrystallization.
| Electrophile | Product | Typical Yield (%) |
| Carbon Dioxide (CO₂) then H₃O⁺ | 2-Chlorobenzoic acid | 75-85 |
| Acetone then H₃O⁺ | 2-(2-Chlorophenyl)propan-2-ol | 80-90 |
| Benzaldehyde then H₃O⁺ | (2-Chlorophenyl)(phenyl)methanol | 85-95 |
| Note: Yields are estimates based on typical Grignard reactions with simple electrophiles. |
Application IV: Synthesis of Phenothiazine Scaffolds
Phenothiazines are a class of heterocyclic compounds that form the core of numerous antipsychotic and antihistaminic drugs.[8] 2-Chlorophenothiazine is a key intermediate in the synthesis of the landmark antipsychotic drug chlorpromazine. A common route to this scaffold involves a copper- or palladium-catalyzed Ullmann condensation or a related C-N/C-S coupling reaction between an o-dihalobenzene and an aminothiophenol derivative. The differential reactivity of this compound allows for its selective coupling with 2-aminothiophenol to construct the phenothiazine core.
Proposed Synthetic Route via Ullmann Condensation
While a specific protocol starting from this compound is not prominently detailed in the literature, a plausible route involves a tandem or sequential Ullmann-type coupling. The C-Br bond would first react with the thiol of 2-aminothiophenol, followed by an intramolecular C-N bond formation.
Caption: Proposed Ullmann route to 2-Chlorophenothiazine.
Protocol Considerations:
-
Catalyst: Copper(I) iodide (CuI) or copper oxide nanoparticles are typical catalysts for Ullmann condensations.
-
Base: A strong base like potassium carbonate is needed to deprotonate the thiol and amine.
-
Solvent: A high-boiling polar aprotic solvent such as DMF or DMSO is required to achieve the high temperatures (often >150 °C) needed for these couplings.
-
Selectivity: The reaction would exploit the greater reactivity of the C-Br bond for the initial C-S bond formation. The subsequent intramolecular C-N cyclization would then occur to form the tricyclic phenothiazine system.
Conclusion: A Versatile and Indispensable Building Block
This compound is a powerful and versatile building block in the pharmaceutical industry. Its value lies in the predictable and selective reactivity of its carbon-bromine bond, which can be functionalized through a variety of modern synthetic methods while preserving the carbon-chlorine bond for subsequent strategic elaborations. The protocols and principles outlined in this guide demonstrate its utility in constructing key pharmaceutical scaffolds, including biaryls, arylamines, and heterocyclic systems. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of this compound opens a reliable and efficient pathway to molecular complexity and the synthesis of novel therapeutic agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-2,3-dichlorobenzene as a Pharmaceutical Intermediate.
- Pei, M.-m., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(2), 433.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2018). Table 3. Selective coupling reaction of arylboronic acid with....
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Google Patents. (n.d.). CN101417986A - Method for preparing 2-chlorophenothiazine.
- ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia.
- Mol-Instincts. (2025). This compound.
- PMC. (n.d.). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists.
- Journal of Chemical Education. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products.
- Filo. (2025). What is the product when this compound reacts with Mg in the pr...
- PubMed. (2019). Design, Synthesis, and Characterization of 4-Undecylpiperidine-2-carboxamides as Positive Allosteric Modulators of the Serotonin (5-HT) 5-HT2C Receptor.
- LookChem. (n.d.). Cas 92-39-7,2-Chlorophenothiazine.
- ResearchGate. (n.d.). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. 1 Computational Simulation of Ligand−Receptor Interaction of 5-HT 1A R Agonists with Selectivity over α 1 -Adrenoceptors.
- Semantic Scholar. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co.
- Google Patents. (n.d.). CN107245062A - A kind of 2 chloro phenothiazine preparation technologies.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions.
- PubChem. (n.d.). This compound.
- PubMed. (n.d.). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency.
- PubMed. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What is the product when this compound reacts with Mg in the pr.. [askfilo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of 1-Bromo-2-chlorobenzene
An In-Depth Guide to the Application of 1-Bromo-2-chlorobenzene in Agrochemical Production
This compound is a halogenated aromatic compound that serves as a highly versatile and strategic building block in the synthesis of complex organic molecules.[1] Within the agrochemical industry, its utility is particularly pronounced, where it functions as a key intermediate in the production of a range of pesticides, including fungicides and herbicides.[1][2] The value of this compound lies in the differential reactivity of its two halogen substituents. The carbon-bromine (C-Br) bond is more susceptible to cleavage and subsequent reaction under conditions used for metal-catalyzed cross-coupling and Grignard reagent formation compared to the more robust carbon-chlorine (C-Cl) bond. This chemoselectivity allows for programmed, stepwise functionalization, enabling synthetic chemists to construct complex molecular architectures with precision, a critical requirement in the design of modern, highly active crop protection agents.
This guide provides a detailed exploration of the applications of this compound in agrochemical synthesis, complete with field-proven insights, step-by-step protocols for key transformations, and an examination of the underlying chemical principles that govern its reactivity.
Core Application: A Precursor for Advanced Fungicides
Substituted ortho-chloro-bromobenzenes are valuable intermediates in the creation of potent agrochemicals.[2] One of the most significant applications of this class of compounds is in the synthesis of advanced fungicides, particularly those belonging to the benzonorbornene class, which exhibit complex structures requiring precise synthetic control.[2][3]
Case Study: Synthesis of Benzonorbornene Fungicide Intermediates
The synthesis of complex amides, such as 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-isopropyl-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide, relies on key amine intermediates.[2] The precursor to this amine, 9-Isopropyl-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-ylamine, can be produced from halogenated benzene derivatives like 1-bromo-2,3-dichloro-benzene.[2][3] While not identical to this compound, the synthetic strategies employed are directly translatable and highlight the utility of the bromo-chloro-benzene scaffold. The synthesis leverages the bromine atom as a reactive handle for constructing the core carbocyclic framework.
Key Chemical Transformations & Protocols
The effective use of this compound hinges on a few robust and well-characterized chemical transformations. The following protocols are foundational for researchers aiming to incorporate this intermediate into their synthetic workflows.
Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for producing aryl halides from aryl amines. This process is commonly used for the industrial-scale manufacturing of this compound from the readily available starting material, 2-chloroaniline.[4][5][6]
Causality and Experimental Rationale: The reaction proceeds by converting the amino group of 2-chloroaniline into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is an excellent leaving group (N₂ gas). In the presence of a copper(I) bromide catalyst, the diazonium group is replaced by a bromine atom, yielding the desired product with high efficiency.[4] The reaction is typically performed in a biphasic system, and the product is often isolated by steam distillation.[6]
Experimental Protocol: Sandmeyer Reaction
Materials:
-
2-chloroaniline (1.0 mole)
-
48% Hydrobromic acid (HBr) (2.5 moles)
-
Sodium nitrite (NaNO₂) (1.0 mole)
-
Copper(I) bromide (CuBr) (0.55 mole)
-
Concentrated sulfuric acid
-
5% Sodium hydroxide solution
-
Calcium chloride (anhydrous)
-
Ice
-
Deionized water
Procedure:
-
Diazotization: In a 2-liter flask set in an ice bath, combine 2-chloroaniline (1.0 mole) and 48% hydrobromic acid (2.5 moles). Cool the mixture to 0°C by adding crushed ice directly to the flask.[4][6]
-
While stirring vigorously, rapidly add a solution of sodium nitrite (1.0 mole) in 125 mL of water. Maintain the temperature below 10°C throughout the addition by adding more ice as needed.[4][5]
-
Add the final portion of the nitrite solution cautiously until a slight excess of nitrous acid is detected using starch-iodide paper.[6]
-
Sandmeyer Coupling: In a separate 5-liter, three-necked flask equipped for steam distillation, heat a mixture of copper(I) bromide (0.55 mole) and 48% hydrobromic acid (0.6 mole) to boiling.[4]
-
Transfer approximately one-quarter of the cold diazonium salt solution to a dropping funnel and add it to the boiling CuBr/HBr mixture at a rate that sustains continuous boiling.[4]
-
Continue adding the diazonium solution in portions over approximately 30 minutes. The product will begin to co-distill with steam.
-
Once the addition is complete, pass a vigorous stream of steam through the reaction mixture until no more organic material distills over (approx. 1-1.5 L of distillate).[6]
-
Work-up and Purification: Separate the lower organic layer from the distillate.
-
Wash the crude product with several small portions of concentrated sulfuric acid until the acid wash remains only slightly colored.[4][6]
-
Subsequently, wash with water, followed by 5% aqueous sodium hydroxide, and a final wash with water.
-
Dry the product over anhydrous calcium chloride and purify by distillation. Collect the fraction boiling at 199–201°C.[4][5]
Data Presentation: Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-chloroaniline | [4][6] |
| Key Reagents | NaNO₂, HBr, CuBr | [4][6] |
| Reaction Temperature | Diazotization: <10°C; Coupling: Boiling | [4][6] |
| Purification Method | Steam Distillation, Fractional Distillation | [6] |
| Boiling Point | 199-201 °C | [4] |
| Typical Yield | 89-95% | [4] |
Diagram: Sandmeyer Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Chemoselective Grignard Reagent Formation
A powerful strategy in utilizing this compound is the chemoselective formation of a Grignard reagent. The C-Br bond is significantly more reactive towards magnesium metal than the C-Cl bond, allowing for the clean formation of (2-chlorophenyl)magnesium bromide.[7] This intermediate is a potent nucleophile, ideal for forming new carbon-carbon bonds.
Causality and Experimental Rationale: The formation of a Grignard reagent requires an aprotic solvent, typically an ether like tetrahydrofuran (THF), to stabilize the organomagnesium species. The reaction is highly sensitive to moisture and oxygen, necessitating the use of dry glassware and an inert atmosphere (e.g., nitrogen or argon). Initiation can sometimes be challenging with aryl chlorides, but the higher reactivity of the aryl bromide in this compound facilitates the reaction.[8][9] The resulting Grignard reagent can be used in coupling reactions, for instance, with other aryl halides in the presence of a suitable catalyst to form biphenyl structures, which are common motifs in agrochemicals like boscalid.[10][11]
Experimental Protocol: Grignard Reagent Formation and Coupling
Materials:
-
Magnesium turnings
-
Iodine (crystal, for initiation)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
2-Nitrochlorobenzene (as a representative coupling partner)
-
NiCl₂ (catalyst)
-
Triphenylphosphine (PPh₃) (ligand)
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the flask under a positive pressure of inert gas. Add a small crystal of iodine.
-
Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to the magnesium. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.[8]
-
Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete consumption of the starting material.
-
Coupling Reaction (Representative): Cool the freshly prepared Grignard reagent, (2-chlorophenyl)magnesium bromide, to 0°C.
-
In a separate flask, prepare a solution of 2-nitrochlorobenzene (1.1 equivalents), NiCl₂ (0.05 equivalents), and PPh₃ (0.1 equivalents) in anhydrous THF under an inert atmosphere.[10]
-
Slowly add the Grignard reagent solution to the catalyst-substrate mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or GC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting biphenyl derivative by column chromatography.
Diagram: Chemoselective Grignard Reaction
Caption: Selective Grignard formation and subsequent coupling.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[12][13] For this compound, the reaction can be performed selectively at the C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.[14] This selectivity is rooted in the general reactivity trend of halogens in the rate-determining oxidative addition step of the catalytic cycle: C-I > C-Br > C-Cl.
Causality and Experimental Rationale: The reaction requires a palladium catalyst (often Pd(0) or a Pd(II) precursor that is reduced in situ), a base, and a suitable solvent system. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.
-
Transmetalation: The organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base (like K₂CO₃ or Cs₂CO₃), which activates the boronic acid.[13]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.[12]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[12]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
This compound stands as a cornerstone intermediate for the synthesis of sophisticated agrochemicals. Its value is derived not just from its inclusion in the final molecular structure but from the synthetic flexibility afforded by its differentially reactive halogen atoms. Mastery of its chemoselective transformations—including Sandmeyer synthesis, Grignard reagent formation, and palladium-catalyzed cross-coupling—empowers researchers to design and execute efficient, high-yield synthetic routes to novel and effective crop protection agents. The protocols and principles outlined in this guide provide a solid foundation for leveraging the full potential of this critical chemical building block.
References
- Benchchem. (n.d.). Application Notes and Protocols: The Use of 1-Bromo-3-(bromomethyl)-2-chlorobenzene in Agrochemical Synthesis.
- Chem-Impex. (n.d.). This compound.
- Google Patents. (2011). US20110065968A1 - Process for the production of substituted bromobenzenes.
- Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
- Google Patents. (n.d.). CN106008348A - Method for synthesizing pyraclostrobin intermediate.
- Google Patents. (n.d.). CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole.
- Google Patents. (n.d.). CN106397208A - Preparation method of boscalid intermediate 2-(4-chlorophenyl)nitrobenzene.
- Google Patents. (1987). JPS62114921A - 1-bromo-2-chloro-4-fluorobenzene and production thereof.
- Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- ResearchGate. (2015). How do we synthesize pure o-chlorobromobenzene and what is the chemical reaction that excatly happens during the process?.
- Benchchem. (n.d.). Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
- ChemSpider Synthetic Pages. (2012). Grignard addition to aldehyde via chlorobenzene metalation.
- Wikipedia. (n.d.). Boscalid.
- Echemi. (n.d.). 694-80-4, this compound Formula.
- Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4.
- Filo. (2025). What is the product when this compound reacts with Mg in the pr...
- Benchchem. (n.d.). Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions.
- Google Patents. (n.d.). Preparation method of chlorobenzene Grignard reagent crystal product.
- PrepChem.com. (n.d.). Preparation of this compound.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid.
- RSC Publishing. (n.d.). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US20110065968A1 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 3. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. prepchem.com [prepchem.com]
- 7. What is the product when this compound reacts with Mg in the pr.. [askfilo.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. CN106397464A - Preparation method of chlorobenzene Grignard reagent crystal product - Google Patents [patents.google.com]
- 10. CN106397208A - Preparation method of boscalid intermediate 2-(4-chlorophenyl)nitrobenzene - Google Patents [patents.google.com]
- 11. Boscalid - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. nbinno.com [nbinno.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Step-by-step guide for Sandmeyer reaction to produce 1-bromo-2-chlorobenzene
Application Note: The Sandmeyer Reaction for Aryl Halide Synthesis
A-SM-2026-01
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone transformation in synthetic organic chemistry.[1] It provides a robust method for the substitution of an aromatic amino group via the preparation of its diazonium salt, followed by displacement with a nucleophile.[1][2] This reaction is particularly valuable for synthesizing aryl halides, as it allows for substitution patterns that are often difficult to achieve through direct electrophilic aromatic substitution.[3][4] This application note provides a detailed overview of the Sandmeyer reaction's mechanism, core principles, and critical safety protocols, with a conceptual focus on the synthesis of 1-bromo-2-chlorobenzene from 2-chloroaniline.
Principle and Mechanism
The Sandmeyer reaction is a two-stage process that proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3]
-
Diazotization: The first stage involves the conversion of a primary aromatic amine into an arenediazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) at low temperatures (0–5 °C).[5][6] The resulting diazonium salt is a highly reactive intermediate.[7]
-
Copper(I)-Catalyzed Halogenation: The arenediazonium salt is then introduced to a solution of a copper(I) halide, such as copper(I) bromide (CuBr). The copper(I) catalyst initiates a single-electron transfer (SET) to the diazonium salt, leading to the formation of an aryl radical and the liberation of nitrogen gas (N₂).[3][8] This aryl radical then reacts with a halide from a copper(II) halide species to form the final aryl halide product and regenerate the copper(I) catalyst.[3][8] The evolution of nitrogen gas, a very stable molecule, is a significant driving force for the reaction.[3][9]
The general mechanism is illustrated below.
Caption: Logical workflow for the Sandmeyer synthesis.
Reagents and Equipment
| Reagent | Purpose | Key Considerations |
| 2-Chloroaniline | Starting Material | Toxic and should be handled with appropriate PPE. |
| Hydrobromic Acid (48%) | Acid Medium & Bromide Source | Corrosive. Use in a fume hood. |
| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Oxidizer. Store away from organic materials. |
| Copper(I) Bromide (CuBr) | Catalyst | Air and moisture sensitive. |
| Dichloromethane | Extraction Solvent | Volatile and a suspected carcinogen. Handle in a fume hood. |
| Sodium Hydroxide | Neutralizing Wash | Caustic. Handle with care. |
| Anhydrous MgSO₄/Na₂SO₄ | Drying Agent | Standard laboratory desiccant. |
Standard laboratory glassware is required, including a three-neck round-bottom flask, dropping funnels, a condenser, a thermometer, a magnetic stirrer, a separatory funnel, and distillation apparatus. All reactions should be conducted in a well-ventilated fume hood. [10]
Core Protocol Principles
While specific quantities are application-dependent, the procedural principles remain constant.
Part 1: Diazotization of 2-Chloroaniline The primary amine (2-chloroaniline) is first dissolved in a strong mineral acid (hydrobromic acid). [5][11]This solution must be cooled to between 0 and 5 °C in an ice-salt bath. [10]A pre-cooled aqueous solution of sodium nitrite is then added dropwise. [12]
-
Causality: The low temperature is critical because arenediazonium salts are unstable and can decompose violently at higher temperatures or in a dry state. [13]Maintaining a temperature below 5 °C ensures the stability of the diazonium salt intermediate. [10]A slight excess of nitrous acid is necessary to ensure complete diazotization, which can be confirmed using starch-iodide paper (a blue-black color indicates the presence of excess HNO₂). [14][15] Part 2: Sandmeyer Reaction In a separate flask, the copper(I) bromide catalyst is prepared, typically dissolved in hydrobromic acid. [12]The cold diazonium salt solution is then added slowly and carefully to the CuBr solution. [5][12]
-
Causality: The addition must be controlled to manage the rate of nitrogen gas evolution, which indicates the progress of the reaction. [5]After the initial vigorous reaction subsides, the mixture is often gently warmed to ensure the complete decomposition of the diazonium salt and drive the reaction to completion. [5] Part 3: Work-up and Purification The crude product, this compound, is typically isolated from the reaction mixture via steam distillation or solvent extraction. [12][15]The organic extract is then washed sequentially with water, a dilute base (like NaOH solution) to remove acidic impurities, and again with water. [15]After drying over an anhydrous salt, the final product is purified by fractional distillation. [5][15]
Safety and Hazard Mitigation
The Sandmeyer reaction involves several hazardous materials and potentially energetic intermediates. A thorough risk assessment is mandatory before beginning any work.
-
Arenediazonium Salts: These are the primary hazard. They are known to be explosive in solid, dry form and are sensitive to shock and heat. [13][16]Therefore, diazonium salts should never be isolated. They should always be prepared in situ in a cold aqueous solution and used immediately. [13][17]* Temperature Control: Strict adherence to the 0–5 °C temperature range during diazotization is paramount to prevent uncontrolled decomposition of the diazonium salt. [10]An ice-salt bath and careful monitoring are essential.
-
Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup if the reaction is performed in a closed system. All apparatus must be appropriately vented.
-
Reagent Toxicity: The starting aniline, acid, and organic solvents are toxic and/or corrosive. [18]All manipulations must be carried out in a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. [10][19]* Waste Disposal: Aqueous and organic waste streams must be segregated and disposed of according to institutional and local environmental regulations.
Conclusion
The Sandmeyer reaction is a powerful and versatile tool for the synthesis of aryl halides. Its success hinges on a deep understanding of the reaction mechanism and meticulous control over experimental conditions, particularly temperature. By adhering to the principles outlined in this note and prioritizing rigorous safety protocols, researchers can effectively and safely leverage this classic reaction in the synthesis of complex aromatic molecules.
References
- Wikipedia. Sandmeyer reaction. [Link]
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- ZoomOrgo.
- Vedantu. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. [Link]
- J&K Scientific LLC. Sandmeyer Reaction. [Link]
- Laali, K. K., et al. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
- Google Patents.
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Nielsen, M. A., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- Google Patents. US8088960B2 - Process for the production of substituted bromobenzenes.
- The Unconditional Guru. Understanding Sandmeyer's Reaction: Chlorobenzene and Bromobenzene Production. [Link]
- Google Patents. CN105873900A - Method for diazotizing 2,5-dichloroaniline.
- ACS Publications. Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development. [Link]
- University of Colorado Boulder.
- KPU Pressbooks. 5.5 Arenediazonium Salt – Organic Chemistry II. [Link]
- Google Patents.
- CK-12 Found
- PubChem. This compound | C6H4BrCl | CID 12754. [Link]
- Organic Syntheses. o-CHLOROBROMOBENZENE. [Link]
- Master Organic Chemistry.
- Chemistry LibreTexts. 22.10: Arenediazonium Salts. [Link]
- ResearchGate.
- Semantic Scholar.
- Chemistry LibreTexts. 16.10: The Synthesis of Substituted Benzenes Using Arenediazonium Salts. [Link]
- Google P
- ACS Publications. Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 4-Chloro-2-iodoaniline. [Link]
- MEL Science.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 7. 5.5 Arenediazonium Salt – Organic Chemistry II [kpu.pressbooks.pub]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. echemi.com [echemi.com]
- 11. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CK12-Foundation [flexbooks.ck12.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Safety guide for conducting chemical reactions at home | MEL Chemistry [melscience.com]
Application Notes and Protocols for Nucleophilic Substitution on 1-Bromo-2-chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide details the experimental setup for nucleophilic substitution reactions on 1-bromo-2-chlorobenzene. This disubstituted aromatic compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, making it a valuable precursor for complex molecular architectures. This document provides an in-depth analysis of the underlying mechanistic principles, detailed experimental protocols for various nucleophilic substitution strategies, and expert insights into reaction optimization and safety considerations. The content is structured to empower researchers with the knowledge to design and execute these transformations with precision and confidence.
Introduction: The Strategic Value of this compound in Synthesis
This compound is a key intermediate in the synthesis of a wide array of organic molecules.[1] Its utility stems from the distinct electronic and steric environments of the two halogen atoms, which can be selectively targeted by nucleophiles under appropriate reaction conditions. Understanding the principles of nucleophilic aromatic substitution (SNAr) and modern cross-coupling reactions is paramount to harnessing the full synthetic potential of this substrate.
Aryl halides, such as this compound, are generally less reactive towards nucleophilic substitution than their alkyl halide counterparts due to the increased strength of the carbon-halogen bond and electrostatic repulsion from the electron-rich aromatic ring.[2] However, these reactions can be facilitated through several strategies, including the introduction of activating electron-withdrawing groups, the use of highly reactive nucleophiles, or the employment of transition metal catalysts.[3] This guide will explore both classical SNAr and modern catalytic approaches.
Mechanistic Considerations: Pathways to Substitution
The substitution of a halogen on the this compound ring can proceed through different mechanistic pathways, primarily dependent on the reaction conditions and the nature of the nucleophile.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group.[3][4] For this pathway to be efficient, the aromatic ring typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group.[3][4] In the case of this compound, the inherent electron-withdrawing nature of the halogens provides some activation, but forcing conditions may still be necessary for unactivated substrates.
Benzyne Mechanism (Elimination-Addition)
Under strongly basic conditions, nucleophilic substitution on aryl halides lacking activating groups can proceed through a benzyne intermediate.[5] This mechanism involves the elimination of a proton and a halide from adjacent carbons to form a highly reactive triple bond within the benzene ring, followed by the addition of the nucleophile.[5][6]
Transition Metal-Catalyzed Cross-Coupling
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds with aryl halides.[7] The Buchwald-Hartwig amination and the Ullmann condensation are prominent examples that offer milder reaction conditions and broader substrate scope compared to traditional methods.[7][8][9]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds by coupling amines with aryl halides.[8][9]
-
Ullmann Condensation: This copper-catalyzed reaction is used to form aryl ethers, thioethers, and amines from aryl halides.[7]
Experimental Protocols
Safety Precaution: this compound is a hazardous substance that can cause skin and eye irritation and may cause respiratory irritation.[10][11] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12][13][14]
General Considerations
-
Reagents and Solvents: Use anhydrous solvents and reagents for reactions sensitive to moisture, particularly for transition metal-catalyzed couplings.
-
Inert Atmosphere: Reactions involving organometallic catalysts are often air- and moisture-sensitive and should be conducted under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[15][16]
Protocol 1: Buchwald-Hartwig Amination with Morpholine
This protocol describes the palladium-catalyzed amination of this compound with morpholine, preferentially targeting the C-Br bond.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
In a nitrogen-filled glovebox, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and NaOt-Bu (1.4 equivalents) to a Schlenk flask.
-
Add this compound (1.0 equivalent) and anhydrous toluene.
-
Add morpholine (1.2 equivalents) to the mixture.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination.[17] Bulky, electron-rich ligands like XPhos are often effective for coupling with less reactive aryl chlorides and bromides.[17] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is essential for the deprotonation of the amine.[17]
Protocol 2: Ullmann Condensation with Phenol
This protocol outlines the copper-catalyzed synthesis of a diaryl ether from this compound and phenol.
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add CuI (10 mol%), K₂CO₃ (2.0 equivalents), and phenol (1.2 equivalents).
-
Add this compound (1.0 equivalent) and DMF.
-
Heat the mixture to 120-140 °C with stirring under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction may require 24-48 hours for completion.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Expert Insights: Traditional Ullmann reactions often require harsh conditions, including high temperatures and polar aprotic solvents.[7] The use of ligands such as 1,10-phenanthroline can sometimes accelerate the reaction and allow for lower temperatures. The reactivity of the aryl halide follows the order I > Br > Cl, making the C-Br bond of this compound the more likely site of reaction.
Data Presentation and Visualization
Table 1: Summary of Reaction Parameters for Nucleophilic Substitution on this compound
| Reaction Type | Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 80-110 | 12-24 |
| Ullmann Condensation | Phenols, Alcohols | CuI | K₂CO₃ / Cs₂CO₃ | DMF, Dioxane | 120-160 | 24-48 |
| SNAr (activated) | Alkoxides, Thiolates | None (requires activating group) | K₂CO₃ | DMSO, DMF | 100-150 | 4-12 |
Diagrams
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the ligand, or using a stronger base. For Ullmann reactions, ensure the copper catalyst is active; pre-activation by reduction may be necessary.[7]
-
No Reaction: Verify the purity of reagents and the dryness of solvents. For palladium-catalyzed reactions, ensure the catalyst has not been deactivated by oxygen.
-
Side Reactions: In the case of this compound, reaction at the less reactive chloro position may occur under forcing conditions. To improve selectivity, use milder conditions and shorter reaction times. The formation of hydrodehalogenated byproducts can sometimes be observed in Buchwald-Hartwig aminations.
Conclusion
The nucleophilic substitution of this compound is a versatile transformation that provides access to a wide range of functionalized aromatic compounds. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can achieve high yields and selectivity. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.
References
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Nucleophilic Aromatic Substitution. (n.d.). BYJU'S. [Link]
- Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
- Ullmann condensation. (n.d.). In Wikipedia.
- Nucleophilic Aromatic Substitution - The Benzyne Mechanism. (2018). Master Organic Chemistry. [Link]
- Reactions of aryl halides (halogenoarenes). (n.d.). Chemguide. [Link]
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jk-sci.com [jk-sci.com]
1-Bromo-2-chlorobenzene as a precursor for carbazole derivatives
Application Notes & Protocols
Topic: 1-Bromo-2-chlorobenzene: A Versatile Precursor for the Strategic Synthesis of Carbazole Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Carbazole Scaffold
The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with a variety of biological targets. Consequently, carbazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, antioxidant, and neuroprotective properties.[1][2][3][4] In materials science, the unique photophysical characteristics of carbazoles are harnessed in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic materials.[4]
The efficient construction of this valuable scaffold is a central focus of synthetic chemistry. Among the various starting materials, this compound has emerged as a particularly versatile and strategic precursor. Its dihalogenated nature, with two distinct halogens (Br and Cl), allows for selective and sequential functionalization through differential reactivity in cross-coupling reactions. This enables the controlled and predictable synthesis of complex carbazole structures.
This guide provides an in-depth exploration of key synthetic methodologies that leverage this compound for the synthesis of carbazole derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and discuss the rationale behind the selection of specific reagents and conditions, providing a comprehensive resource for researchers in the field.
Profile of a Key Precursor: this compound
A thorough understanding of the starting material is fundamental to successful synthesis. This compound is a commercially available dihalobenzene with distinct properties that are exploited in the synthetic routes described herein.
| Property | Value |
| Molecular Formula | C₆H₄BrCl[5][6] |
| Molecular Weight | 191.45 g/mol [6][7] |
| CAS Number | 694-80-4[5][6] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~204 °C |
| Density | ~1.63 g/cm³ |
| Synonyms | o-Bromochlorobenzene, 2-Bromochlorobenzene[5][6] |
Note: Physical properties are approximate and can vary. Refer to the supplier's safety data sheet (SDS) for precise information.
Major Synthetic Pathways to Carbazoles
The synthesis of the carbazole core from this compound typically involves the formation of two key bonds: a C-N bond and a C-C bond to complete the central five-membered ring. The primary strategies discussed are the Buchwald-Hartwig amination, the Ullmann condensation, and the Cadogan-Sundberg cyclization, each offering unique advantages.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds via a palladium-catalyzed cross-coupling reaction.[8][9][10] Its high functional group tolerance, relatively mild reaction conditions, and broad substrate scope have made it a preferred method in modern organic synthesis.[10][11] The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Causality and Mechanistic Insight: The catalytic cycle is believed to proceed through several key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[8][9] The choice of ligand is critical; sterically hindered and electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) are often effective as they promote both the oxidative addition and the final reductive elimination steps.[12]
Protocol 1: Synthesis of 1-Bromo-2-(phenylamino)benzene via Buchwald-Hartwig Amination
This protocol describes the initial C-N bond formation, which is the first step in a two-step sequence to form the carbazole ring.
-
Reagents & Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or similar reaction vessel
-
Nitrogen or Argon inert atmosphere setup
-
-
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) to the flask.
-
Add this compound (1.0 mmol) followed by aniline (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 1-bromo-2-(phenylamino)benzene intermediate.
-
-
Self-Validation: The success of this step is confirmed by the disappearance of the starting materials and the appearance of a new, less polar product spot by TLC. The structure should be confirmed by ¹H NMR and Mass Spectrometry. The subsequent intramolecular C-C bond formation to yield the carbazole would then be performed, often using another palladium-catalyzed reaction targeting the C-Br bond.
Caption: Pathway for Carbazole Synthesis via Cadogan-Sundberg.
Comparative Summary of Synthetic Routes
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Cadogan-Sundberg Cyclization |
| Catalyst | Palladium | Copper | Palladium (for precursor) |
| Key Reagent | Phosphine Ligand, Base | Ligand (optional but advised), Base | Phosphite (e.g., P(OEt)₃) |
| Temperature | Moderate (80-120 °C) | High (120-200+ °C) | High (140-160 °C) |
| Advantages | High yields, excellent functional group tolerance, mild conditions. | [8][11] Low-cost catalyst, robust for certain substrates. | [13][14] Good for constructing highly substituted systems. |
| Limitations | Expensive catalyst/ligands, air/moisture sensitive. | Harsh conditions, can have lower functional group tolerance. | [15] Multi-step process, requires pre-functionalized precursors. |
Conclusion and Future Perspectives
This compound stands out as a highly effective and adaptable precursor for the synthesis of medicinally and materially relevant carbazole derivatives. The choice between Buchwald-Hartwig amination, Ullmann condensation, and Cadogan-Sundberg cyclization allows chemists to tailor their synthetic strategy based on factors such as substrate scope, desired functional group tolerance, cost, and scalability. The continued development of more active and stable catalysts for these transformations promises to further enhance the efficiency and environmental sustainability of carbazole synthesis, paving the way for the discovery of next-generation drugs and advanced materials.
References
- Ningbo Inno Pharmchem Co., Ltd. The Role of Carbazole Derivatives in Modern Cosmetics and Pharma.
- Taber, D. F., & Neubert, P. (2020). Cadogan–Sundberg Indole Synthesis. ResearchGate.
- Mini-Reviews in Medicinal Chemistry. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. ResearchGate.
- Leclerc, M., et al. (Date not available). Cadogan cyclization as a key step for the synthesis of dodecacyclic‐fused scaffold. ResearchGate.
- Bentham Science Publishers. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives.
- MDPI. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”.
- International Journal of Pharmaceutical Sciences. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry.
- Söderberg, B. C. G. (2025). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. ResearchGate.
- International Journal of New Chemistry. (Date not available). Synthesis and antibacterial activities of novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl) ethanone.
- PubChem. (2025). This compound.
- Leclerc, M., et al. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. The Journal of Organic Chemistry, 69(17), 5705-5711.
- IJPCR. (2025). Synthesis of some novel Carbazole derivatives and evaluation of their antimicrobial activity.
- Journal of Drug Delivery and Therapeutics. (Date not available). Synthesis and evaluation of biological activity of some novel carbazole derivatives.
- Zhang, L., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 31, 115965.
- SpectraBase. (2025). 1-Bromo-2-chloro-benzene - Optional[1H NMR] - Spectrum.
- SynArchive. (Date not available). Cadogan-Sundberg Indole Synthesis.
- SpectraBase. (2025). 1-Bromo-2-chloro-benzene - Optional[MS (GC)] - Spectrum.
- NIST. (Date not available). Benzene, 1-bromo-2-chloro-. NIST WebBook.
- Wikipedia. (Date not available). Buchwald–Hartwig amination.
- Volz, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(23), 16499-16511.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Royal Society of Chemistry. (Date not available). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry.
- Wang, C., et al. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. ResearchGate.
- Wang, C., et al. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 82(2), 1024-1033.
- ResearchGate. (2025). Synthesis of Luminescent N-Arylcarbazoles by Copper Bronze-Mediated Reaction.
- Wikipedia. (Date not available). Ullmann condensation.
- Carrow, B. P., & Hartwig, J. F. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 13(5), 3467-3478.
- Nolan, S. P., et al. (Date not available). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
- Organic Chemistry Portal. (Date not available). Ullmann Reaction.
- Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. Angewandte Chemie International Edition, 52(27), 6954-7001.
- Google Patents. (2014). Preparation method of N-phenyl-3-bromocarbazole.
- Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5493.
- ResearchGate. (2025). Regioselective Synthesis of 1-Arylindazoles via N-Arylation of 3-Trimethylsilylindazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-2-chlorobenzene
Introduction: Navigating Chemoselectivity in Dihalogenated Aromatics
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry. 1-Bromo-2-chlorobenzene presents a classic challenge and opportunity in this domain: how to selectively activate the more labile carbon-bromine (C-Br) bond while leaving the stronger carbon-chlorine (C-Cl) bond intact for subsequent transformations. This application note provides a detailed guide to leveraging palladium-catalyzed cross-coupling reactions to achieve this critical chemoselectivity. By carefully selecting catalysts, ligands, and reaction conditions, one can predictably forge new carbon-carbon and carbon-heteroatom bonds at the C1 position, yielding valuable 2-chlorobiphenyls, N-aryl-2-chloroanilines, and 2-chloro-1-(alkynyl)benzenes. These products serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This guide moves beyond simple procedural lists, delving into the mechanistic rationale behind experimental choices to empower researchers with the knowledge to not only replicate these protocols but also to adapt and troubleshoot them effectively.
Core Concepts: The Palladium Catalytic Cycle and the Basis of Selectivity
Palladium-catalyzed cross-coupling reactions are powerful transformations that proceed through a general catalytic cycle involving three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.[3] The chemoselectivity in reactions with this compound is primarily established in the initial, often rate-determining, oxidative addition step.[4][5][6]
The reactivity of aryl halides toward oxidative addition to a Pd(0) species generally follows the order: Ar-I > Ar-Br > Ar-Cl > Ar-F.[7][8] This trend is attributed to the decreasing strength of the carbon-halogen bond down the group.[9] For this compound, the C-Br bond (bond dissociation energy ~81 kcal/mol) is significantly weaker than the C-Cl bond (~96 kcal/mol), making it the kinetically favored site for oxidative addition.[9]
Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst.[10] Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can promote the oxidative addition of even less reactive aryl chlorides, but under carefully controlled conditions, they can be used to enhance the selective activation of the C-Br bond.[11]
Experimental Protocols
The following protocols are designed as robust starting points for the selective functionalization of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Chloro-biphenyl Derivatives
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds.[12][13] This protocol details the selective coupling at the C-Br position.
Workflow Diagram:
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).[14][15]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PCy₃·HBF₄, 4 mol% or SPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add a degassed solvent system, such as a mixture of toluene and water (10:1, 0.2 M).[16]
-
Reaction: Seal the tube and place it in a preheated oil bath at 80–100 °C. Stir the reaction mixture vigorously for 2–24 hours, monitoring progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-biphenyl derivative.[15][16]
Data Presentation:
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 80-95 | [16] |
| 2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12-24 | ~90 | [15] |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2-chloroanilines
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[17][18][19] This protocol is optimized for the selective coupling of amines with this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 2 mol%) and the appropriate phosphine ligand (e.g., XPhos or RuPhos, 4 mol%) to an oven-dried vial. Add the base (e.g., NaOt-Bu or LHMDS, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired primary or secondary amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.2 M).
-
Reaction: Seal the vial and heat the mixture at 100 °C for 18-24 hours.[20] Monitor the reaction by GC-MS.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent like ethyl acetate.[20][21]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Data Presentation:
| Entry | Catalyst System | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd₂(dba)₃ / BINAP | NaOt-Bu (1.4) | Toluene | 100 | 18-24 | 70-95 |
| 2 | XPhos Pd G3 (2 mol%) | LHMDS (1.4) | Dioxane | 100 | 18-24 | 75-98 |
Protocol 3: Sonogashira Coupling for the Synthesis of 2-Chloro-1-(alkynyl)benzenes
The Sonogashira coupling enables the formation of C(sp²)–C(sp) bonds between aryl halides and terminal alkynes.[22][23][24] Both traditional copper-catalyzed and modern copper-free conditions are presented.
Workflow Diagram:
Figure 3: Experimental workflow for the Sonogashira coupling.
Step-by-Step Procedure (Copper-Catalyzed):
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (CuI, 4 mol%).
-
Reagent Addition: Evacuate and backfill with argon. Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2.0 equiv.). Finally, add the terminal alkyne (1.1 mmol, 1.1 equiv.).
-
Reaction: Stir the mixture at room temperature to 65 °C until the starting material is consumed (monitored by TLC or GC-MS).[25]
-
Work-up: Filter the reaction mixture through a pad of celite to remove salts, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation:
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 85-95 |
| 2 | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH (2) | DMF | RT | 80-92 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Poor quality reagents/solvents | - Use a fresh catalyst or a robust precatalyst.- Ensure proper degassing of solvents and use of inert atmosphere techniques.- Use freshly distilled solvents and pure reagents. |
| Formation of Homocoupled Products | - (Suzuki) Premature protodeborylation of boronic acid- (Sonogashira) Oxidative coupling of the alkyne (Glaser coupling) | - Use a stronger, non-aqueous base (e.g., K₃PO₄).- Rigorously exclude oxygen, especially for copper-catalyzed Sonogashira reactions. Consider copper-free conditions. |
| Loss of Chemoselectivity (Reaction at C-Cl) | - Reaction temperature too high or reaction time too long- Highly active catalyst system | - Reduce the reaction temperature and monitor closely.- Screen less reactive catalyst systems (e.g., different ligand or palladium source). |
| Difficult Purification | - Residual catalyst or ligand byproducts- Complex reaction mixture | - Filter the crude product through a plug of silica gel or activated carbon before chromatography.- Optimize reaction conditions to improve selectivity and conversion. |
Conclusion
The selective palladium-catalyzed cross-coupling of this compound is a highly enabling transformation for the synthesis of complex, functionalized molecules. By understanding the principles of chemoselectivity and carefully controlling reaction parameters, researchers can reliably functionalize the C-Br bond while preserving the C-Cl bond for future synthetic manipulations. The protocols provided herein serve as a comprehensive and authoritative guide for achieving these transformations efficiently and predictably.
References
- Kania, M. J., Reyes, A., & Neufeldt, S. R. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Bickelhaupt, F. M., & Ziegler, T. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0)
- Neufeldt, S. R., & Sanford, M. S. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- de Lera, A. R., & Alvarez, R. (2025). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study.
- Hirschi, J. S., Stradiotto, M., & Vetticatt, M. J. (2013).
- BenchChem. (n.d.).
- (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- BenchChem. (n.d.). Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
- (2023).
- (n.d.).
- Schoenebeck, F., & Houk, K. N. (n.d.). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society.
- Cacchi, S., & Fabrizi, G. (n.d.). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines.
- Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society.
- Cacchi, S., & Fabrizi, G. (n.d.). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines, and Acridines. Journal of the American Chemical Society.
- BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Coupling of 1-Bromo-2,4-dichlorobenzene.
- BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4.
- (2025). The synthesis of 2‐chlorobiphenyl‐1′,2′,3′,4′,5′,6′‐14c6,[4].
- (n.d.). Cross-Coupling Reactions Guide.
- Al-Masri, M. (n.d.).
- BenchChem. (n.d.). 2-Chloro-N-phenylaniline: A Versatile Reagent in Modern Organic Synthesis.
- Gayo, L. M., & Buchwald, S. L. (n.d.).
- BenchChem. (n.d.). 2-Amino-4-chlorobiphenyl | 90-48-2.
- Chen, J., et al. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- (n.d.).
- (n.d.). 2-Chlorobiphenyl. PubChem.
- (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- BenchChem. (n.d.).
- (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- (n.d.). Sonogashira coupling. Wikipedia.
- (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- (2025). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications.
- (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.
- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- (n.d.). Suzuki reaction. Wikipedia.
- Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
- Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. Organic Chemistry Portal.
- (n.d.). Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
- (2024). Sonogashira Coupling. Chemistry LibreTexts.
- (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PubMed Central.
- (n.d.). (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jmcct.com [jmcct.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. jk-sci.com [jk-sci.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Laboratory scale purification of 1-bromo-2-chlorobenzene by distillation
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. [13]
Troubleshooting
Table 2: Common Distillation Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | - Insufficient or inactive boiling chips.- Heating rate is too high. | - Add fresh boiling chips before heating.- Reduce the power to the heating mantle. |
| Flooding of the Column | - Heating rate is too high, causing excessive vapor flow. | - Immediately lower or turn off the heat.- Allow the liquid to drain back into the flask.- Resume heating at a much gentler rate. [15] |
| Temperature Fluctuations | - Improper thermometer placement.- Heating rate is inconsistent. | - Ensure the thermometer bulb is correctly positioned.- Maintain a steady heating rate. |
| No Distillate Collection | - Insufficient heating.- System is not properly insulated.- A leak in the glassware joints. | - Increase the heating rate gradually.- Insulate the column and distillation head.- Check all joints for a proper seal. |
References
- POBEL. (n.d.). VIGREUX COLUMNS.
- Prism Research Glass. (n.d.). Distillation Column, Vigreux.
- Chemistry LibreTexts. (2023, January 29). Fractional Distillation of Ideal Mixtures.
- Chemglass Life Sciences. (n.d.). DISTILLING COLUMNS, VIGREUX.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- SP Wilmad. (n.d.). Vigreux Distilling Column 150mm 24/40.
- Wikipedia. (n.d.). Fractionating column.
- University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES.
- Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation.
- Organic Chemistry at CU Boulder. (n.d.). Fractional Distillation Set-Up.
- Campus Operations, Temple University. (n.d.). Halogenated Solvents in Laboratories.
- ResearchGate. (n.d.). Schematic diagram of the fractional distillation system.
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- Wikipedia. (n.d.). Fractional distillation.
- Washington State University. (n.d.). Halogenated Solvents.
- PubChem. (n.d.). This compound.
- SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts.
- NIST. (n.d.). Benzene, 1-bromo-2-chloro-.
Sources
- 1. This compound, 98+% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. Fractionating column - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. pobel.com [pobel.com]
- 8. chemglass.com [chemglass.com]
- 9. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromochlorobenzene(694-80-4) 1H NMR [m.chemicalbook.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Leveraging 1-Bromo-2-Chlorobenzene for the Strategic Synthesis of Biphenyl Compounds
An Application Guide for Researchers
Abstract
The biphenyl scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemicals. The strategic synthesis of these compounds often relies on the clever use of readily available, difunctionalized starting materials. 1-Bromo-2-chlorobenzene is an exemplary building block, offering two distinct halogen handles for sequential and regioselective functionalization. The significant difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for programmed cross-coupling reactions. This guide provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and mechanistic insights for using this compound to construct a diverse range of biphenyl derivatives.
Introduction: The Strategic Value of this compound
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, making complex molecules more accessible.[1][2] Biphenyl derivatives, which are core components of numerous pharmaceuticals, polymers, and dyes, are frequently synthesized using these powerful methods.[3][4]
This compound emerges as a highly valuable precursor in this context. Its value lies in the differential reactivity of its two halogen atoms. The C(sp²)–Br bond is significantly more susceptible to oxidative addition by transition metal catalysts (like palladium) than the more robust C(sp²)–Cl bond.[5] This inherent electronic difference provides a reliable handle for chemists to achieve high regioselectivity, enabling a two-stage approach:
-
Initial Selective Coupling: The C-Br bond is selectively functionalized under relatively mild conditions, leaving the C-Cl bond untouched for subsequent transformations.
-
Secondary Functionalization: The resulting 2-chlorobiphenyl intermediate can be subjected to a second, often more forcing, coupling reaction to install a different aryl group at the chlorine-bearing position, leading to complex, unsymmetrical biphenyls.
This document details the primary catalytic systems employed for this purpose, including the Suzuki-Miyaura coupling and the Kumada coupling, offering researchers a practical guide to harnessing the full synthetic potential of this compound.
Strategy 1: Selective C-Br Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most versatile and widely used method for biaryl synthesis, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[6][7]
Mechanistic Rationale for Selectivity
The catalytic cycle of the Suzuki reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7] The regioselectivity of the reaction with this compound is determined in the initial oxidative addition step. The Pd(0) catalyst preferentially inserts into the weaker, more reactive C-Br bond over the stronger C-Cl bond. This difference in bond dissociation energies is the cornerstone of achieving a clean, mono-arylated product.
Caption: Selective Suzuki-Miyaura coupling at the C-Br position.
Experimental Protocol: Synthesis of 2-Chloro-4'-methylbiphenyl
This protocol describes a representative Suzuki-Miyaura reaction to selectively couple this compound with p-tolylboronic acid.
Materials:
-
This compound (1.0 mmol, 191.5 mg)
-
p-Tolylboronic acid (1.2 mmol, 163 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 21 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, p-tolylboronic acid, Pd(OAc)₂, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add the toluene and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-chloro-4'-methylbiphenyl.
Data Summary: Suzuki-Miyaura Coupling Parameters
The choice of catalyst, ligand, and base can be critical for optimizing yield and minimizing side reactions like dehalogenation.[8]
| Parameter | Recommendation | Rationale & Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precatalysts. Pd(PPh₃)₄ can be used directly as the active Pd(0) source. Catalyst loading is typically 0.5-5 mol%. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos) | PPh₃ is a standard, cost-effective choice. Bulky, electron-rich Buchwald ligands can improve catalytic activity, especially for less reactive boronic acids, and may be necessary for a subsequent C-Cl coupling step.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to facilitate the transmetalation step.[7] K₂CO₃ is often sufficient, while Cs₂CO₃ can be more effective but is more expensive. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF | A mixture of an organic solvent and water is common. The water is crucial for the activity of the inorganic base. |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, but excessive heat can promote side reactions. |
Strategy 2: Kumada Coupling via a Grignard Intermediate
The Kumada coupling provides an alternative route, reacting an organic halide with a Grignard reagent, typically catalyzed by nickel or palladium complexes.[9][10] This method is particularly well-suited for this compound due to the inherent chemoselectivity of Grignard reagents, which readily couple with aryl bromides but are generally unreactive towards aryl chlorides under standard conditions.[9]
This strategy involves two key stages: the selective formation of the Grignard reagent, followed by the cross-coupling reaction.
Caption: Two-stage synthesis via Grignard formation and Kumada coupling.
Part A: Protocol for Selective Grignard Reagent Formation
Direct reaction of this compound with magnesium turnings can be sluggish and lead to side products. A more reliable and selective method is a halogen-magnesium exchange at low temperature using a pre-formed, commercially available Grignard reagent.[11]
Materials:
-
This compound (1.0 mmol, 191.5 mg)
-
Isopropylmagnesium chloride (i-PrMgCl), 2.0 M solution in THF (1.1 mmol, 0.55 mL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a positive pressure of argon or nitrogen.
-
Substrate Solution: In the flask, dissolve this compound in anhydrous THF.
-
Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.
-
Exchange Reaction: Slowly add the isopropylmagnesium chloride solution dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -10 °C.
-
Stirring: After the addition is complete, stir the mixture at -15 °C for an additional 1-2 hours.
-
Confirmation (Optional): To confirm formation, a small aliquot can be withdrawn, quenched with saturated aqueous NH₄Cl, extracted, and analyzed by GC-MS to detect the formation of chlorobenzene.
-
Usage: The resulting Grignard reagent solution is highly reactive and sensitive to air and moisture.[12][13] It should be used immediately in the subsequent Kumada coupling step without isolation.
Part B: Protocol for Ni-Catalyzed Kumada Coupling
This protocol uses the freshly prepared Grignard reagent to synthesize 2-chloro-1,1'-biphenyl.
Materials:
-
Solution of 2-chlorophenylmagnesium bromide in THF (from Part A, ~1.0 mmol)
-
Bromobenzene (1.0 mmol, 157 mg)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride [NiCl₂(dppp)] (0.03 mmol, 16.3 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Catalyst Setup: In a separate, flame-dried Schlenk flask under argon, add the NiCl₂(dppp) catalyst and bromobenzene. Dissolve them in anhydrous THF.
-
Coupling Reaction: Cool the catalyst solution to 0 °C. Slowly transfer the cold Grignard reagent solution (from Part A) to the catalyst mixture via cannula.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of NH₄Cl (20 mL).
-
Work-up and Purification: Perform an extraction with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by column chromatography.
Strategy 3: Sequential Coupling for Unsymmetrical Biphenyls
The true power of this compound lies in its potential for sequential, diarylations. After the first selective coupling at the C-Br position (e.g., via Suzuki coupling), the resulting 2-chlorobiphenyl can be isolated, purified, and subjected to a second cross-coupling reaction under more forcing conditions to functionalize the C-Cl bond.
Caption: Sequential cross-coupling workflow for unsymmetrical biphenyls.
Activating the C-Cl bond typically requires:
-
More Active Catalytic Systems: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance the catalyst's ability to perform oxidative addition into the strong C-Cl bond.[8][14]
-
Higher Temperatures: Reaction temperatures often need to be increased to >100-120 °C.
-
Stronger Bases: Bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ for C-Cl bond activation.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Inactive catalyst; insufficient temperature; poor quality of reagents (e.g., boronic acid decomposition). | Use a fresh catalyst/ligand. Increase temperature in 10 °C increments. Use high-purity, freshly opened reagents. |
| Dehalogenation | The aryl halide is reduced instead of coupled. This can be caused by impurities or side reactions with the base or solvent.[8] | Screen different bases (e.g., switch from a carbonate to a phosphate). Ensure solvents are properly degassed. |
| Homocoupling | Coupling of two boronic acid molecules (Suzuki) or two Grignard molecules (Kumada). | Ensure slow addition of the organometallic reagent. Optimize catalyst and ligand concentration. |
| Grignard Fails to Form | Presence of moisture; inactive magnesium surface. | Rigorously dry all glassware and solvents.[13] Use of an activating agent like iodine or 1,2-dibromoethane may be necessary if using Mg turnings. The halogen-exchange method is often more reliable.[11] |
Conclusion
This compound is a powerful and economically attractive building block for the synthesis of biphenyls. Its differential halide reactivity provides a clear and reliable pathway for regioselective functionalization. By carefully selecting the appropriate cross-coupling methodology—be it the versatile Suzuki-Miyaura coupling for the C-Br bond or a sequential strategy to address both halogens—researchers can access a wide array of mono- and di-substituted biphenyl compounds. The protocols and principles outlined in this guide serve as a robust starting point for scientists in drug discovery and materials development to effectively incorporate this substrate into their synthetic programs.
References
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- Role of palladium catalyst in cross-coupling reactions. Fiveable.
- Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. Benchchem.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II. Lumen Learning.
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- how to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Kumada coupling. Wikipedia.
- Significance and Research Rationale of Halogenated Biphenyl (B1667301) Amines. Benchchem.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH.
- Kumada Coupling. Organic Chemistry Portal.
- Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.
- grignard reagents. Chemguide.
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
Sources
- 1. fiveable.me [fiveable.me]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. benchchem.com [benchchem.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. zr-catalyst.com [zr-catalyst.com]
- 7. nobelprize.org [nobelprize.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Kumada Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-2-chlorobenzene
Welcome to the technical support guide for the synthesis of 1-bromo-2-chlorobenzene. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. The synthesis, while straightforward in principle, has several critical parameters that must be carefully controlled to prevent side reactions and ensure a high yield of the desired product. This guide provides in-depth, experience-based answers to frequently encountered challenges.
Foundational Protocol: The Sandmeyer Reaction
The most reliable and high-yielding method for synthesizing this compound is the Sandmeyer reaction, which proceeds via the diazotization of 2-chloroaniline followed by a copper(I)-catalyzed displacement of the diazonium group.[1][2]
Experimental Workflow Overview
Caption: A logical workflow for troubleshooting low yields.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale for High Yield | Potential Issue if Deviated |
| Diazotization Temp. | 0–5 °C | Minimizes premature decomposition of the diazonium salt. [3][4] | Formation of 2-chlorophenol, loss of N₂. |
| NaNO₂ Addition | Slow, dropwise | Prevents temperature spikes from the exothermic reaction. | Localized heating and decomposition. |
| Acid Molarity (HBr) | 48% Hydrobromic Acid | Provides the bromide source and maintains acidity. | Incomplete diazotization or side reactions. |
| Catalyst | Fresh Copper(I) Bromide | Ensures a high concentration of the active Cu(I) species. [5] | Low conversion rate, increased phenol formation. |
| Sandmeyer Temp. | Add cold diazonium to boiling CuBr | Promotes rapid reaction with the catalyst over hydrolysis. [6][7] | Increased formation of 2-chlorophenol. |
| Purification | Steam Distillation + Washes | Effectively removes inorganic salts, tars, and byproducts. [6] | Low purity of the final product. |
References
- Unacademy. (n.d.). Catalyst is Used in the Sandmeyer Reaction.
- Wikipedia. (2023). Sandmeyer reaction. In Wikipedia.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Liu, Q., Sun, B., Liu, Z., Kao, Y., & Dong, B. W. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(38), 7549–7554*. [Link]
- Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Lodhi, M. A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Serbian Chemical Society, 86(10), 925-958.
- PrepChem.com. (n.d.). Preparation of this compound.
- Liu, Q., Sun, B., Liu, Z., Kao, Y., Dong, B. W., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. ResearchGate.
- GeeksforGeeks. (2023, July 23). Sandmeyer Reaction.
- the unconditional guru. (2020, December 20). Understanding Sandmeyer's Reaction: Chlorobenzene and Bromobenzene Production.
- Wikipedia. (2023). Gattermann reaction. In Wikipedia.
- Testbook. (n.d.). Gattermann Reaction: Learn Definition, Mechanism, Applications.
- Krayonnz. (n.d.). What is gattermann's reaction?.
- BYJU'S. (n.d.). Gattermann reaction examples.
- Google Patents. (n.d.). CN110128240B - A kind of method for separating p-chlorobromobenzene and o-chlorobromobenzene by suspension melt crystallization.
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2017). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 21(1), 44-51*. [Link]
- Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained.
- Solubility of Things. (n.d.). This compound.
- Sciencemadness.org. (n.d.). Diazotization of 2-Chloro-4-iodo-6-bromo-aniline summary.
- Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE.
- Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336-2341. [Link]
- Scribd. (n.d.). Synthesis of Chlorobenzene via Sandmeyer.
- White Rose Research Online. (2020). Comparison of the thermal stability of diazonium salts and their corresponding triazenes.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
- Google Patents. (n.d.). JPH075487B2 - Method for producing 1-bromo-2-chloro-4-fluorobenzene.
- UCL Discovery. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- Mol-Instincts. (2023, May 20). This compound.
Sources
Technical Support Center: Optimizing Catalyst Selection for Suzuki Coupling of 1-bromo-2-chlorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selective catalysis. The focus of this document is the Suzuki coupling of 1-bromo-2-chlorobenzene, a substrate that presents unique challenges due to the differential reactivity of its two halogen atoms. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome common experimental hurdles and achieve optimal results.
The Challenge: Chemoselectivity in Dihaloarenes
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds.[1][2] However, when using substrates like this compound, the primary challenge is achieving chemoselectivity. The C-Br bond is significantly more reactive than the C-Cl bond in the rate-determining oxidative addition step of the catalytic cycle.[1] This inherent reactivity difference is the foundation for selective mono-arylation, but it can be compromised by overly active catalysts or harsh reaction conditions, leading to undesired diarylation or other side reactions. This guide will help you navigate these nuances.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Problem 1: Low or No Yield of the Desired Mono-arylated Product
Question: My reaction shows very low conversion of the this compound starting material, or I'm not forming any of the desired product. What's going wrong?
Answer: Low or no yield is a common issue that can stem from several factors related to catalyst activity and reaction conditions. Let's break down the potential causes and solutions.
Potential Causes & Recommended Solutions
| Issue | Potential Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species is not being generated or has been deactivated by oxygen. | If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions (e.g., presence of a phosphine ligand) are suitable for its reduction to Pd(0).[3] Alternatively, consider starting with a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄. Crucially, you must ensure all solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[4] |
| Poor Oxidative Addition | The palladium catalyst is not reactive enough to efficiently cleave the C-Br bond. This is less common for C-Br but can occur with sterically demanding boronic acids. | While the C-Br bond is relatively reactive, challenging substrates may require a more robust catalyst system. Switch to a catalyst system with more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or a pre-formed Buchwald precatalyst.[4][5] These ligands promote the oxidative addition step.[1][3] |
| Inefficient Transmetalation | The organoboron reagent is not sufficiently activated by the base to transfer its organic group to the palladium center. | The base is critical for activating the boronic acid.[6][7] If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-coordinating base such as K₃PO₄ or Cs₂CO₃.[4][6] Ensure the base is finely powdered to maximize surface area. In some cases, adding a small amount of water to the solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) can facilitate the formation of the active boronate species and improve transmetalation efficiency.[4][8] |
| Suboptimal Conditions | The reaction temperature is too low, or the reaction time is insufficient. | The Suzuki coupling often requires thermal energy.[9] Gradually increase the reaction temperature in increments of 10-20 °C (typical ranges are 80-110 °C). Monitor the reaction's progress closely using TLC or LC-MS to determine if a longer reaction time is necessary. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Problem 2: Poor Chemoselectivity & Formation of Side Products
Question: My reaction is working, but I'm getting a mixture of the desired mono-arylated product and the diarylated product. I'm also seeing significant homocoupling and/or dehalogenation. How can I improve selectivity?
Answer: Achieving high chemoselectivity is the central challenge with this substrate. The formation of diarylated product, homocoupling of the boronic acid, and hydrodehalogenation are all common side reactions that can be minimized through careful optimization of the catalyst, ligands, and reaction conditions.[4][10]
Potential Causes & Recommended Solutions
| Issue | Potential Cause | Recommended Solution |
| Diarylation | The catalyst system is too active and begins to react at the C-Cl bond after the C-Br bond has coupled, especially at higher temperatures or longer reaction times. | To favor mono-arylation, use a catalyst system with moderate activity. A classic choice is Pd(PPh₃)₄ , which is often selective for C-Br over C-Cl.[11] If using a more active Buchwald-type system, carefully control the temperature, keeping it at the minimum required for C-Br activation (e.g., start at 80 °C). Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid. This can also be promoted by certain palladium catalysts. | This is another reason why a strictly inert atmosphere is non-negotiable. Ensure your solvents are thoroughly degassed and the reaction vessel is purged with argon or nitrogen before adding the catalyst. Using a slight excess (1.1–1.2 equivalents) of the boronic acid can help compensate for minor losses to homocoupling and protodeboronation without significantly impacting purification.[4] |
| Hydrodehalogenation | The aryl halide is reduced, replacing the bromine or chlorine with a hydrogen atom. This can be caused by impurities or side reactions with the solvent or base. | Use high-purity, anhydrous, and degassed solvents. This side reaction is often more prevalent when using alcohols as solvents or certain amine bases, which can act as hydride sources.[3] Sticking to inorganic bases like K₃PO₄ or Cs₂CO₃ in solvents like toluene or dioxane can minimize this issue. |
| Protodeboronation | The boronic acid reacts with trace amounts of water or other protic sources, cleaving the C-B bond and rendering it inactive for transmetalation. | While some water can be beneficial for transmetalation, excess water can be detrimental. Use anhydrous solvents and ensure your boronic acid is of high quality. If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is catalyst and ligand selection so critical for this compound?
A1: The choice of catalyst and ligand directly controls the reactivity and selectivity of the reaction. The primary goal is to find a system that is active enough to cleave the C-Br bond efficiently but not so reactive that it readily cleaves the much stronger C-Cl bond.[1]
-
Electron-rich and bulky ligands (e.g., Buchwald phosphines, N-heterocyclic carbenes) accelerate the oxidative addition step.[1][3] This is essential for activating less reactive C-Cl bonds but can lead to a loss of selectivity in dihaloarenes if not carefully controlled.
-
Less bulky, moderately electron-rich ligands like triphenylphosphine (PPh₃) provide a less reactive catalyst system that often exhibits better selectivity for the C-Br bond over the C-Cl bond.[12]
Q2: What is the role of the base, and how do I choose the right one?
A2: The base is not merely a spectator; it plays a crucial role in the transmetalation step. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is the active component that transfers the organic group to the palladium center.[1][13][14]
| Base | Strength | Characteristics | Best For... |
| Na₂CO₃ / K₂CO₃ | Moderate | Inexpensive and commonly used. Often requires aqueous co-solvents. | Initial screening and robust, less sensitive substrates. |
| K₃PO₄ | Strong | Highly effective, often provides higher yields and rates. Soluble in some organic solvents but benefits from a small amount of water. | General-purpose, excellent for challenging couplings. A very reliable choice.[6] |
| Cs₂CO₃ | Strong | Very effective, often used for difficult couplings or base-sensitive substrates. More expensive. | When other bases fail or when working with substrates that have base-labile functional groups.[4] |
| Organic Bases (e.g., Et₃N) | Weak | Generally less effective for Suzuki couplings as they are often not strong enough to efficiently form the boronate. | Typically avoided in favor of inorganic bases for Suzuki reactions.[6] |
Q3: Can I use a Nickel catalyst for this reaction?
A3: Yes, nickel catalysts are a viable and increasingly popular alternative to palladium.[12] Nickel systems can be particularly effective for coupling unreactive aryl chlorides.[15] For this compound, a nickel catalyst might offer different selectivity profiles. However, nickel catalysis often involves different mechanistic pathways (sometimes involving radical intermediates) and may require different ligands and conditions. It represents a good secondary screening option if palladium systems are not providing the desired outcome.
Core Methodologies & Protocols
Experimental Protocol: Selective Mono-arylation of this compound
This protocol provides a reliable starting point for the selective coupling at the C-Br position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
PdCl₂(dppf) (2 mol%)
-
K₃PO₄ (finely powdered, 2.5 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), K₃PO₄ (2.5 mmol, 2.5 eq), and PdCl₂(dppf) (0.02 mmol, 0.02 eq).
-
Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. The solvent mixture should be thoroughly degassed prior to use.
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-chloro-biphenyl derivative.
Catalyst Selection and Optimization Workflow
Caption: A decision-making workflow for optimizing catalyst selection.
Understanding the Mechanism: The Suzuki Catalytic Cycle
A firm grasp of the catalytic cycle is essential for rational troubleshooting. The reaction proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][12][16]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1][12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the aryl halide, forming a Pd(II) intermediate. This is typically the rate-determining step.[12]
-
Transmetalation: The organic group from the activated boronate species is transferred to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]
By understanding which step is failing or proceeding undesirably, you can make more informed decisions about how to adjust your reaction parameters.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564.
- Organic Chemistry Portal. Suzuki Coupling.
- Singh, U. P., & Singh, D. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Powers, I. G., & Uyeda, C. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Nature Catalysis, 7(2), 154–162.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Mondal, B., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Molecules, 23(4), 945.
- ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide.
- Bei, X., et al. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797–6803.
- ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides.
- Sowa, J. R., Jr., et al. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(16), 2555–2558.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Myers, A. G. Research Group. The Suzuki Reaction.
- Rao, M. L. N., & Jadhav, D. N. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 20(5), 8702–8716.
- Vantourout, J. C., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307-320.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Sigman, M. S., & Tan, Y. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 7(8), 5465–5472.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles.
- Dreher, S. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4448–4451.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 15. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 1-bromo-2-chlorobenzene
Welcome to the technical support guide for 1-bromo-2-chlorobenzene. This resource is designed for researchers, chemists, and drug development professionals who handle this versatile synthetic intermediate. Achieving high purity is critical for successful downstream applications, from Grignard reactions to Suzuki couplings.[1][2] This guide provides in-depth, experience-based solutions to common purification challenges, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The impurity profile of this compound is heavily dependent on its synthetic route. The most common method is a Sandmeyer reaction starting from 2-chloroaniline.[3][4][5][6]
Common Impurities Include:
-
Isomeric Byproducts: The most challenging impurities are the other bromochlorobenzene isomers, particularly 1-bromo-3-chlorobenzene and 1-bromo-4-chlorobenzene.[3] Their similar physical properties make them difficult to separate.
-
Starting Materials: Residual 2-chloroaniline from an incomplete diazotization reaction.[5]
-
Halogenated Side Products: Small amounts of dibromobenzenes or dichlorobenzenes may be present.
-
Phenolic Impurities: Hydrolysis of the diazonium salt intermediate can form 2-chlorophenol, an acidic impurity.
-
Solvent Residue: Residual solvents used during the synthesis or initial workup.
Q2: How can I quickly assess the purity of my starting material?
A2: A quick purity assessment is crucial before beginning your reaction or a lengthy purification.
-
Gas Chromatography (GC): This is the most effective and common method. A standard GC analysis will clearly show the percentage of your main component and resolve isomeric impurities.[1][7]
-
¹H NMR Spectroscopy: While it may not quantify all impurities, ¹H NMR can quickly confirm the compound's identity and reveal the presence of significant organic contaminants by comparing the spectra to known standards.[8]
-
Appearance: The pure compound should be a clear, colorless to pale yellow liquid.[1][9] A dark color may indicate the presence of phenolic or other degradation products.
Q3: What are the ideal storage conditions for this compound?
A3: To maintain purity, store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[10] While it is a liquid at room temperature, storing it at a recommended temperature of <15°C can help minimize degradation over long periods.
Purification Decision Workflow
Before proceeding to detailed troubleshooting, use this workflow to select the most appropriate purification strategy based on your specific needs.
Caption: Logical workflow for troubleshooting a failed purification.
Physical Properties Comparison
This table highlights why fractional distillation is the method of choice for separating common isomers.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 191.45 | -13 | 203–206 |
| 1-bromo-3-chlorobenzene | 191.45 | -22 | 195–196 |
| 1-bromo-4-chlorobenzene | 191.45 | 63–67 | 196 |
Data sourced from PubChem, Wikipedia, and other chemical suppliers. [3][14]
References
- This compound - Solubility of Things. (n.d.).
- Bromochlorobenzene - Wikipedia. (n.d.).
- This compound - Stenutz. (n.d.).
- This compound | C6H4BrCl | CID 12754 - PubChem. (n.d.).
- MSDS of this compound. (2020-04-10).
- This compound Analytical Standard, High Purity & Best Price. (n.d.).
- Preparation of this compound - PrepChem.com. (n.d.).
- CN110128240B - A kind of method for separating p-chlorobromobenzene and o-chlorobromobenzene by suspension melt crystallization - Google Patents. (n.d.).
- This compound >99.0%(GC) 25g - Laboratorium Discounter. (n.d.).
- o-CHLOROBROMOBENZENE - Organic Syntheses Procedure. (n.d.).
- CAS No : 694-80-4 | Product Name : this compound - Pharmaffiliates. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromochlorobenzene - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 98+% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 1-Bromo-2-Chlorobenzene
Welcome to the technical support center for the synthesis of 1-bromo-2-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this synthesis. Our focus is on ensuring procedural safety and reproducibility by explaining the causality behind experimental choices.
The synthesis of this compound, typically achieved via the Sandmeyer reaction of 2-chloroaniline, involves highly exothermic steps, primarily the diazotization of the starting amine and the subsequent copper-catalyzed decomposition of the diazonium salt.[1][2][3] The diazonium salts formed as intermediates are often thermally unstable and can decompose violently if not handled under strictly controlled conditions.[4][5] This guide provides a structured approach to identifying, understanding, and mitigating the risks associated with this reaction.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My diazotization reaction is showing a rapid, uncontrolled temperature increase. What is happening and what should I do?
A1: You are likely experiencing a thermal runaway, a dangerous situation where the reaction's heat generation surpasses the cooling system's capacity to dissipate it.[6][7] This exponential increase in temperature accelerates the reaction rate, creating a hazardous positive feedback loop.[6][7] The primary causes include too rapid addition of the sodium nitrite solution, inadequate cooling, or high reactant concentrations.
Immediate Actions:
-
Cease addition of the sodium nitrite solution immediately.
-
Ensure maximum cooling is being applied. If using an ice bath, add more ice and salt to lower the temperature.
-
If the temperature continues to rise uncontrollably, and you have a pre-prepared quenching agent, proceed with the emergency quenching protocol.
Preventative Measures:
-
Slow, Controlled Addition: Add the sodium nitrite solution dropwise, ensuring the temperature does not exceed the recommended range (typically 0-5 °C).[4][8][9]
-
Efficient Cooling: Use a well-maintained cooling bath and ensure vigorous stirring to promote efficient heat transfer.
-
Dilution: Working with more dilute solutions can help to manage the heat output per unit volume.
Q2: I've observed gas evolution from my reaction mixture, even after the addition of sodium nitrite is complete. Is this normal?
A2: Yes, the decomposition of the diazonium salt in the Sandmeyer reaction releases nitrogen gas (N₂).[1][2] This is an expected part of the reaction. However, excessive or very rapid gas evolution, especially when accompanied by a temperature rise, can indicate a developing thermal runaway. It is crucial to always vent the reaction vessel to prevent pressure buildup.[8][9]
Q3: What are the visual cues that my Sandmeyer reaction is proceeding correctly?
A3: During the diazotization of 2-chloroaniline, you will be adding a solution of sodium nitrite to an acidic solution of the amine.[10][11] A key indicator of the reaction's progress is the consumption of nitrous acid. You can monitor this by periodically testing a small drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signaling that the diazotization is complete.[10]
Q4: I have some unreacted diazonium salt at the end of my reaction. How do I safely quench it?
A4: It is critical to quench any residual diazonium salts before workup and disposal.[8] A common and effective method is the addition of a reducing agent like hypophosphorous acid (H₃PO₂), which will reduce the diazonium salt to the corresponding arene.[5] The quenching procedure should be performed cautiously, as it can also be exothermic. Always maintain cooling and monitor the temperature during the quenching process.
Q5: Can I scale up this reaction? What are the key safety considerations?
A5: Scaling up exothermic reactions like the Sandmeyer reaction presents significant safety challenges.[12][13] The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. A safety evaluation is crucial before any scale-up.[12][14] This should include a thorough understanding of the reaction's thermal profile, which can be obtained through techniques like reaction calorimetry.[15] When scaling up, it is often necessary to move from external cooling with an ice bath to a more robust system like a jacketed reactor with a circulating coolant.[14]
Data Presentation: Critical Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0–5 °C | To minimize the decomposition of the unstable diazonium salt and control the highly exothermic reaction.[4][8][9] |
| Sandmeyer Reaction Temperature | Varies (often slightly elevated) | The decomposition of the diazonium salt is catalyzed by the copper(I) salt. The temperature will depend on the specific substrate and catalyst concentration. |
| pH during Diazotization | Strongly Acidic | Ensures the formation of nitrous acid from sodium nitrite and stabilizes the diazonium salt.[10][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
2-chloroaniline
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Starch-iodide paper
Step-by-Step Methodology:
-
Diazotization: a. In a flask equipped with a mechanical stirrer and a thermometer, cool a mixture of 2-chloroaniline and 48% hydrobromic acid to 0 °C in an ice-salt bath.[10] b. Prepare a solution of sodium nitrite in water and cool it in an ice bath. c. Slowly add the cold sodium nitrite solution to the stirred amine-acid mixture, ensuring the temperature is maintained below 5 °C.[8][9] d. Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. The appearance of a persistent blue-black color indicates the completion of diazotization.[10]
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution or slurry of copper(I) bromide in hydrobromic acid. b. Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Gas evolution (N₂) should be observed. c. Allow the reaction to proceed, with stirring, until gas evolution ceases. The temperature may be gently warmed to ensure complete decomposition of the diazonium salt.
-
Workup and Purification: a. After the reaction is complete, the product can be isolated by steam distillation.[10] b. The organic layer is then separated, washed with appropriate aqueous solutions (e.g., NaOH solution, water), dried over a suitable drying agent (e.g., CaCl₂), and purified by distillation.[10]
Protocol 2: Emergency Quenching of a Runaway Diazotization Reaction
Materials:
-
Pre-chilled quenching agent (e.g., a solution of a reducing agent like sodium bisulfite or hypophosphorous acid).
Step-by-Step Methodology:
-
Immediate Cessation: Stop the addition of any reagents.
-
Maximum Cooling: Ensure the cooling bath is at its lowest possible temperature.
-
Controlled Quenching: If the temperature continues to rise, slowly and carefully add the pre-chilled quenching agent to the reaction mixture. Be prepared for a vigorous reaction and gas evolution.
-
Monitor: Continue to monitor the temperature until it stabilizes and begins to decrease.
Visualization of Workflows
Troubleshooting a Temperature Excursion
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA) [maxapress.com]
- 5. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. maxapress.com [maxapress.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling with 1-bromo-2-chlorobenzene
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 1-bromo-2-chlorobenzene. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst deactivation when using this specific substrate. Here, we delve into the nuances of why your catalyst might be failing and provide actionable, field-proven solutions to rescue your reaction.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound a particularly challenging substrate for cross-coupling reactions?
A1: The difficulty with this compound arises from the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling, the general order of reactivity is C-I > C-Br > C-Cl.[1] This allows for selective reaction at the C-Br position. However, the proximity of the chloro-substituent introduces steric hindrance and electronic effects that can complicate the reaction and lead to catalyst deactivation.
Q2: My reaction has turned black, and the yield is poor. What does this indicate?
A2: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, which is catalytically inactive.[2][3] This often occurs due to:
-
Oxygen Exposure: Inadequate degassing allows oxygen to oxidize the active Pd(0) catalyst.[2][3]
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.
-
Inappropriate Ligand Choice: The ligand may not be effectively stabilizing the palladium center.[3]
Q3: I'm observing significant amounts of hydrodehalogenation (replacement of Br with H). What causes this and how can I minimize it?
A3: Hydrodehalogenation is a common side reaction that can be promoted by several factors.[1] Minimizing this side product requires:
-
Strictly Inert Atmosphere: Ensure your reaction is set up under a robust inert atmosphere (argon or nitrogen) to exclude oxygen and moisture.
-
Purified and Degassed Solvents: Use high-purity, anhydrous, and thoroughly degassed solvents.[1]
-
Choice of Base and Ligand: The selection of the base and ligand can influence the prevalence of this side reaction.
Q4: Can the choice of base contribute to catalyst deactivation?
A4: Absolutely. The base is a critical component of the catalytic cycle, but an inappropriate choice can be detrimental. An overly strong base can lead to the degradation of sensitive substrates, which in turn can poison the catalyst.[2] For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄, while for Buchwald-Hartwig aminations, stronger non-nucleophilic bases like NaOtBu or LHMDS are often used.[1][2] The solubility and strength of the base are key parameters to consider.[4]
Section 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during cross-coupling reactions with this compound.
Guide 1: Low or No Product Yield
A low or non-existent yield is the most frequent issue. The following workflow will help you systematically troubleshoot the problem.
Caption: Troubleshooting workflow for low yield.
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species is not generated or has been deactivated. | If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to Pd(0).[5] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[1][5] Always ensure rigorous degassing of solvents to prevent catalyst oxidation.[2] |
| Poor Oxidative Addition | The catalyst system is not sufficiently active for the C-Br bond cleavage, which is often the rate-determining step.[6] | For sterically hindered aryl bromides, employ more electron-rich and bulky phosphine ligands like Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate oxidative addition.[1][2] |
| Inefficient Transmetalation | The organometallic coupling partner (e.g., boronic acid in Suzuki coupling) is not effectively transferred to the palladium center. | In Suzuki reactions, use a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃.[1] Ensure the base is finely powdered. Adding a small amount of water can sometimes improve solubility and facilitate boronate formation.[7] |
| Side Reactions | Competing reactions like protodeboronation of the boronic acid or homocoupling are consuming the starting materials.[1] | Use a slight excess (1.1-1.2 equivalents) of the boronic acid.[1] Maintain a strictly inert atmosphere to minimize side reactions.[1] |
| Suboptimal Conditions | The reaction temperature is too low, or the reaction time is insufficient. | Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Guide 2: Catalyst Deactivation Pathways and Mitigation
Understanding the mechanisms of catalyst deactivation is key to preventing them.
Caption: Common catalyst deactivation pathways.
Mitigation Strategies:
-
Preventing Oxidation:
-
Inhibiting Aggregation:
-
Protocol: Use bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs).[2] Maintain an appropriate ligand-to-palladium ratio, often a slight excess of the ligand is beneficial.[2]
-
Rationale: These ligands create a sterically hindered environment around the palladium center, preventing the metal centers from aggregating into inactive clusters.[2]
-
-
Avoiding Catalyst Poisoning:
-
Protocol: Ensure the purity of all reagents, including the substrate, coupling partner, and base. Some functional groups can act as catalyst poisons.[8]
-
Rationale: Impurities or substrate/product molecules with strong coordinating groups (e.g., some nitrogen heterocycles) can bind tightly to the palladium center, inhibiting further catalytic activity.[2]
-
Guide 3: Analytical Characterization of Deactivated Catalysts
For persistent issues, characterizing the deactivated catalyst can provide definitive answers.
Recommended Analytical Techniques:
| Technique | Information Gained |
| X-ray Photoelectron Spectroscopy (XPS) | Can detect the presence of poisons on the catalyst's surface and determine the oxidation state of the palladium.[9][10] |
| Scanning Electron Microscopy (SEM) | Reveals changes in the catalyst's morphology, such as particle growth or agglomeration.[10][11] |
| Inductively Coupled Plasma (ICP) Analysis | Can identify and quantify elemental impurities that may have been deposited on the catalyst.[12][11] |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | Measures the active surface area of the catalyst, which can decrease due to thermal degradation or fouling.[9][10] |
References
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem. (n.d.).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (n.d.).
- Catalyst Deactivation Mechanism Analysis - Catalysts / Alfa Chemistry. (n.d.).
- How to Conduct Catalyst Deactivation Analysis - TCA Lab / Alfa Chemistry. (n.d.).
- Technical Support Center: Optimizing Coupling Reactions of 1-Bromo-2,4-dichlorobenzene - Benchchem. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Study of Catalyst Deactivation in Three Different Industrial Processes - DiVA portal. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. (n.d.).
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. (2015, March 27).
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 11. diva-portal.org [diva-portal.org]
- 12. alfachemic.com [alfachemic.com]
Selective reaction at the C-Br bond in the presence of a C-Cl bond
Welcome to the Technical Support Center for selective reactions at the C-Br bond in the presence of a C-Cl bond. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of chemoselective cross-coupling reactions. As Senior Application Scientists, we have structured this resource to provide not just protocols, but a deeper understanding of the principles governing these transformations, enabling you to troubleshoot effectively and optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve common problems.
Q1: My reaction shows low or no conversion of the aryl bromide starting material. What are the likely causes and how can I fix it?
A1: Low conversion is a common issue that can typically be traced back to three main areas: catalyst activity, reaction temperature, or reagent quality.
-
Probable Cause 1: Inactive Catalyst. The active Pd(0) species is crucial for the catalytic cycle to begin.[1] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0). This reduction can be inefficient if the conditions are not optimal.
-
Solution:
-
Ensure Proper Activation: For Pd(II) precatalysts, the presence of a suitable reductant (often the phosphine ligand or an additive) is necessary. Ensure your phosphine ligand is not oxidized.
-
Use a Pre-activated Catalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or a modern, pre-formed Pd(0) G2, G3, or G4 precatalyst (e.g., XPhos Pd G3, RuPhos Pd G3) which are designed for reliable activation.[2]
-
Verify Catalyst Quality: Use a fresh, high-quality catalyst from a reputable supplier. Older catalysts can degrade, leading to lower activity.
-
-
-
Probable Cause 2: Insufficient Reaction Temperature. Oxidative addition, the rate-determining step for many cross-couplings, is temperature-dependent.[3] The energy provided may be insufficient to overcome the activation barrier for the C-Br bond cleavage.
-
Solution:
-
Gradual Temperature Increase: Incrementally increase the reaction temperature in 10-15 °C intervals. Monitor the reaction progress by TLC or LC-MS.
-
Mind Catalyst Stability: Be aware that excessive heat can lead to catalyst decomposition (e.g., formation of palladium black).[1] Find the optimal temperature that promotes reaction without significant catalyst degradation.
-
-
-
Probable Cause 3: Impure Reagents or Solvents. Impurities can act as catalyst poisons, halting the catalytic cycle.[1] Oxygen is a primary culprit, as it can oxidize the active Pd(0) catalyst.[1]
-
Solution:
-
Use Anhydrous, Degassed Solvents: Solvents should be rigorously dried and degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.
-
Purify Starting Materials: Ensure your aryl bromo-chloride and coupling partner are pure.
-
Maintain Inert Atmosphere: Set up your reaction under a strict inert atmosphere and use air-free techniques for reagent transfer.
-
-
Q2: I'm observing significant reaction at the C-Cl bond, leading to a loss of selectivity. How can I favor C-Br activation exclusively?
A2: Loss of selectivity is a critical issue where the catalyst begins to activate the stronger C-Cl bond. This is typically caused by overly harsh conditions or a poorly chosen catalyst system.
-
Probable Cause 1: Reaction Temperature is Too High. While higher temperatures can increase the rate of C-Br activation, excessive heat can provide enough energy to also overcome the higher activation barrier of C-Cl bond cleavage.
-
Solution:
-
Reduce Temperature: Lower the reaction temperature. The goal is to find a window where C-Br activation is efficient, but C-Cl activation is kinetically disfavored.
-
Time-Course Study: Run the reaction at a lower temperature and monitor it over a longer period to see if full conversion of the C-Br can be achieved without C-Cl reaction.
-
-
-
Probable Cause 2: Incorrect Ligand Choice. The ligand is the primary tool for tuning the catalyst's reactivity and selectivity.[1] Small, less electron-donating ligands may create a more reactive palladium center that is less able to discriminate between the C-Br and C-Cl bonds.
-
Solution:
-
Increase Ligand Steric Bulk: Switch to bulkier phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos, RuPhos).[3][4] The steric hindrance can make it more difficult for the palladium complex to approach and activate the less reactive C-Cl bond.
-
Increase Ligand Electron-Donating Ability: Use more electron-rich ligands. These ligands increase the electron density on the palladium center, which enhances the rate of oxidative addition for the more reactive C-Br bond while leaving the C-Cl bond intact.[5]
-
-
-
Probable Cause 3: Catalyst Loading is Too High. While counterintuitive, very high catalyst loadings can sometimes lead to side reactions and decreased selectivity.
-
Solution:
-
Optimize Catalyst Loading: Screen catalyst loadings between 0.5 mol% and 2 mol%. Often, a lower loading provides a cleaner, more selective reaction.
-
-
Q3: My reaction started but then stalled, and I see a black precipitate (Palladium black). What happened?
A3: The formation of palladium black indicates catalyst decomposition, where the soluble Pd(0) species has agglomerated into an inactive, insoluble form.[1]
-
Probable Cause 1: Presence of Oxygen. This is the most common cause. Trace oxygen can rapidly and irreversibly oxidize the active Pd(0) catalyst.[1]
-
Solution:
-
Rigorous Inert Atmosphere: Re-evaluate your experimental setup. Ensure all glassware is oven- or flame-dried, and the system is thoroughly purged with an inert gas. Use high-quality septa and positive pressure of argon or nitrogen.
-
-
-
Probable Cause 2: Inappropriate Solvent or Base. The choice of solvent and base can significantly impact catalyst stability.
-
Solution:
-
Solvent Screening: Polar aprotic solvents like dioxane, toluene, or DMF are common.[3] The stability of the catalytic intermediates can vary with the solvent.
-
Base Compatibility: Ensure the base is compatible with your substrate and catalyst system. For example, very strong bases like KOtBu can sometimes promote side reactions or catalyst degradation, while weaker bases like K₂CO₃ might be more suitable.[6]
-
-
Frequently Asked Questions (FAQs)
Q4: What is the fundamental principle behind the selective reactivity of C-Br over C-Cl bonds?
A4: The selectivity is rooted in the difference in bond dissociation energies (BDE) between the carbon-bromine and carbon-chlorine bonds. The C-Br bond is significantly weaker than the C-Cl bond.[7] This fundamental difference dictates the reactivity in many transition-metal-catalyzed cross-coupling reactions, where the cleavage of the carbon-halogen bond occurs in the rate-determining oxidative addition step.[3] The general order of reactivity for aryl halides is C–I > C–Br > C–OTf > C–Cl.[1][3] The palladium catalyst will preferentially react with the weaker, more labile C-Br bond under conditions where there is insufficient energy to activate the stronger C-Cl bond.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | 339 - 346 |
| C-Br | 276 - 290 |
| Data sourced from multiple chemistry resources.[7][8] |
Q5: How exactly do phosphine ligands control the catalyst's selectivity?
A5: Phosphine ligands are not mere spectators; they are critical components that modulate the electronic and steric properties of the palladium catalyst center.
-
Electronic Effects: Electron-donating ligands increase the electron density on the Pd(0) center. This makes the metal a better nucleophile, accelerating the oxidative addition into the C-Br bond. This electronic enrichment allows the reaction to proceed under milder conditions, where the C-Cl bond remains unreactive.
-
Steric Effects: Bulky ligands, such as those with large tert-butyl or cyclohexyl groups (e.g., P(t-Bu)₃, PCy₃), create a sterically crowded environment around the palladium atom.[9] This steric hindrance favors the formation of monoligated, highly reactive L₁Pd(0) species, which are often more selective for the more accessible C-Br bond over the C-Cl bond.
The interplay of these effects allows for fine-tuning of the catalyst to achieve high selectivity.[4]
Diagram of the Catalytic Cycle
Caption: The catalytic cycle for a generic cross-coupling reaction. Selectivity is determined at the oxidative addition step, where the weaker C-Br bond reacts preferentially.
Experimental Protocols
General Protocol: Selective Suzuki-Miyaura Coupling of an Aryl Bromo-Chloride
This protocol provides a robust starting point for the selective coupling at a C-Br bond. Optimization for your specific substrate is likely required.
Materials:
-
Aryl bromo-chloride (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a modern precatalyst like RuPhos Pd G3) (1-3 mol%)
-
Ligand (if not using a precatalyst, e.g., RuPhos) (2-6 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)
Procedure:
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser) and allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the reaction flask, add the aryl bromo-chloride, arylboronic acid, base, and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if separate).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is common) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS until the aryl bromide starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common issues in selective C-Br coupling reactions.
References
- Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Chemoselective Coupling at the C-Br Position.
- National Institutes of Health. (n.d.). Photoinduced C–Cl Bond Activation of Polychloroalkanes with Triplet Carbenes: Synthetic Applications and Mechanistic Studies.
- Benchchem. (n.d.). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
- PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Sigma-Aldrich. (n.d.). Cross-Coupling Catalysts.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. クロスカップリング反応用触媒 [sigmaaldrich.com]
- 3. fiveable.me [fiveable.me]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. quora.com [quora.com]
- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Cross-Coupling
Topic: Minimizing Homocoupling Byproducts in Suzuki Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. However, the formation of homocoupling byproducts—dimers of the starting boronic acid (R-B(OH)₂) or the organic halide (R'-X)—can significantly reduce the yield of the desired heterocoupled product (R-R') and complicate purification. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize these unwanted side reactions and optimize your Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to homocoupling in Suzuki reactions?
A1: Homocoupling byproducts in Suzuki reactions primarily arise from two distinct pathways:
-
Oxidative Homocoupling of Boronic Acids: This is often the most significant pathway. It occurs when two boronic acid molecules couple to form a symmetrical biaryl (R-R). This process is typically oxygen-mediated and catalyzed by the palladium catalyst, particularly at the Pd(0) stage. The presence of oxygen in the reaction mixture can facilitate the oxidation of the Pd(0) catalyst and promote this unwanted side reaction.
-
Reductive Homocoupling of Organic Halides: This pathway involves the coupling of two organic halide molecules (R'-X) to form a symmetrical biaryl (R'-R'). While generally less common than boronic acid homocoupling, it can become significant under certain conditions, such as high temperatures or with highly reactive aryl halides.
Q2: My main byproduct is the dimer of my boronic acid. What are the most common causes and how can I fix it?
A2: The formation of a boronic acid dimer is a frequent issue, primarily caused by the presence of oxygen. Here’s a breakdown of the causes and solutions:
| Potential Cause | Explanation | Troubleshooting Strategy |
| Oxygen in the Reaction | Oxygen can promote the oxidative homocoupling of the boronic acid, often catalyzed by the Pd(0) species. | Degas thoroughly: Use a robust degassing method such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. |
| Slow Transmetalation | If the transmetalation step (transfer of the organic group from boron to palladium) is slow, the boronic acid has more time to undergo side reactions. | Choice of Base: Use a base that is strong enough to activate the boronic acid but not so strong that it causes degradation. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices. The choice of solvent can also influence this step. |
| Unstable Boronic Acid | Some boronic acids are prone to protodeboronation (loss of the boronic acid group) or decomposition, which can lead to other side reactions, including homocoupling. | Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters (Bpin), which are less susceptible to protodeboronation and homocoupling. |
Q3: How does the choice of palladium catalyst and ligand influence homocoupling?
A3: The palladium source and, more importantly, the choice of ligand play a critical role in controlling the relative rates of the desired catalytic cycle versus the undesired homocoupling pathways.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are often highly effective at minimizing homocoupling. Their steric bulk favors the formation of the monoligated Pd(0) species, which is highly active in the catalytic cycle. This bulk can also sterically hinder the approach of two boronic acid molecules to the palladium center, thus suppressing oxidative homocoupling. The electron-donating nature of these ligands also accelerates the rate-limiting oxidative addition step, pushing the reaction towards the desired product.
-
Catalyst Pre-activation: Using a pre-formed, air-stable palladium(II) precatalyst can sometimes lead to more reproducible results and lower levels of homocoupling compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.
Troubleshooting Guide: A Deeper Dive
This section provides a more granular approach to troubleshooting when homocoupling persists.
Issue 1: Significant Boronic Acid Homocoupling (>10%) Despite Degassing
If extensive degassing is not solving your boronic acid homocoupling problem, consider the following factors:
Step-by-Step Protocol to Minimize Boronic Acid Homocoupling:
-
Reagent Purity Check:
-
Action: Analyze your boronic acid for any signs of degradation or the presence of anhydride trimers.
-
Rationale: Boronic acids can dehydrate to form boroxines (anhydrides), which can have different reactivity and may be more prone to homocoupling.
-
-
Solvent and Base Optimization:
-
Action: Screen a variety of solvent and base combinations. A common starting point is a mixture of toluene and water with K₂CO₃. For more challenging couplings, consider solvent systems like THF/H₂O or 1,4-dioxane/H₂O with a stronger base like K₃PO₄.
-
Rationale: The solvent and base work in concert to facilitate the transmetalation step. A faster transmetalation will outcompete the homocoupling pathway.
-
-
Temperature Control:
-
Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature and gradually increase if necessary.
-
Rationale: Homocoupling pathways can have a different activation energy than the desired cross-coupling. Lowering the temperature may disproportionately slow down the undesired reaction.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for boronic acid homocoupling.
Issue 2: Noticeable Formation of Aryl Halide Homocoupling Product
The dimerization of the aryl halide is less common but can be problematic with electron-deficient or highly reactive halides.
Step-by-Step Protocol to Minimize Aryl Halide Homocoupling:
-
Stoichiometry of the Boronic Acid:
-
Action: Use a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents).
-
Rationale: A higher concentration of the boronic acid can accelerate the transmetalation step, making it more competitive with the reductive homocoupling of the aryl halide.
-
-
Choice of Ligand:
-
Action: As with boronic acid homocoupling, bulky, electron-rich phosphine ligands are beneficial.
-
Rationale: These ligands promote a rapid oxidative addition and subsequent steps in the catalytic cycle, reducing the lifetime of the palladium species that could participate in aryl halide homocoupling.
-
-
Addition of an Additive:
-
Action: In some cases, the addition of a small amount of a reducing agent, like a small amount of a phosphine ligand or a sacrificial alkene, can help maintain the catalyst in the active Pd(0) state.
-
Rationale: This can prevent the formation of palladium species that might promote the reductive coupling of the aryl halide.
-
Relationship Diagram of Key Parameters:
Caption: Key factors influencing the outcome of a Suzuki reaction.
References
- Title: Mechanism of the Suzuki-Miyaura Reaction: The Role of Additives Source: American Chemical Society Public
- Title: The Role of the Base in the Suzuki-Miyaura Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Boronic Acids: Preparation and Applications in Organic Synthesis Source: Chemical Reviews URL:[Link]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 1-Bromo-2-chlorobenzene: A GC-MS Centric Approach
For researchers and professionals in drug development, the chemical purity of a starting material or intermediate like 1-bromo-2-chlorobenzene is not merely a quality metric; it is a foundational pillar of safety, efficacy, and regulatory compliance. This versatile aromatic halide is a crucial building block in the synthesis of various pharmaceutical compounds.[1][2] The presence of even trace-level impurities can have cascading effects on downstream reactions, final product stability, and, most critically, patient safety.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS with viable alternatives, and provide actionable protocols, all within the authoritative framework of international regulatory standards.
The Regulatory Imperative: Why Impurity Profiling Matters
The International Council for Harmonisation (ICH) provides rigorous guidelines that govern the control of impurities in new drug substances.[3][4] Specifically, the ICH Q3A(R2) guideline mandates the reporting, identification, and toxicological qualification of impurities based on defined thresholds.[5][6]
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission, often as low as 0.03-0.05%.[5]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[5]
-
Qualification Threshold: The limit above which an impurity's biological safety must be established.[3][7]
These stringent requirements necessitate analytical methods that are not only sensitive and specific but also robust and reliable. GC-MS has emerged as a "gold standard" technique for this purpose, particularly for volatile and semi-volatile organic compounds like this compound.[8]
The Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that leverages the exceptional separation capability of Gas Chromatography with the definitive identification power of Mass Spectrometry.[9] The process involves vaporizing a sample, separating its components on a chromatographic column, and then detecting and identifying them based on their unique mass-to-charge ratio and fragmentation patterns.[9]
Causality of Experimental Choices in GC-MS Method Development
A robust GC-MS method is built on a series of logical, science-driven decisions. For this compound, the choices are as follows:
-
Column Selection: The separation of closely related halogenated isomers is the primary challenge. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), is the column of choice.[10] Its stationary phase provides separation based primarily on boiling point differences, which is effective for the target analyte and its likely impurities.
-
Injector Temperature: The injector must be hot enough to ensure the complete and rapid vaporization of the sample without causing thermal degradation. A temperature of around 250°C is typically optimal for halogenated benzenes.[10]
-
Oven Temperature Program: A temperature ramp is crucial for achieving separation. The program typically starts at a lower temperature (e.g., 100°C) to allow for the elution of highly volatile components, then gradually increases to a higher temperature (e.g., 280°C) to elute the main analyte and any higher-boiling impurities.[10] This gradient ensures sharp peaks and good resolution.
-
Carrier Gas: Helium is the most common carrier gas due to its inertness and efficiency.[11]
-
MS Detector Mode:
-
Full Scan: Acquires a full mass spectrum, which is invaluable for identifying unknown impurities by comparing the resulting spectra to a reference library like the NIST Mass Spectral Library.[12][13]
-
Selected Ion Monitoring (SIM): For quantitative analysis of known impurities, SIM mode offers significantly higher sensitivity. The mass spectrometer is set to monitor only a few specific ions characteristic of the target impurity, increasing the signal-to-noise ratio and lowering detection limits.[11]
-
Below is a diagram illustrating the logical workflow for analyzing this compound using GC-MS.
Caption: High-level workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol: GC-MS Analysis
This protocol is a validated starting point and must be verified for system suitability before use, in accordance with ICH Q2(R1) guidelines.[14][15]
a. Materials and Reagents
-
This compound sample
-
Dichloromethane (DCM), HPLC or GC-grade[11]
-
Helium (99.999% purity)[11]
-
Calibrated autosampler vials with PTFE-lined caps
b. Standard and Sample Preparation
-
Stock Solution (if required for quantification): Accurately weigh ~20 mg of a this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to the mark with DCM.
-
Sample Solution: Accurately weigh ~100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with DCM to create a ~10 mg/mL solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.[11]
c. Instrumentation and Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | Standard GC system with split/splitless injector | Provides flexibility for different concentration levels. |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[10] | Non-polar phase separates compounds by boiling point, ideal for these analytes. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert, provides good chromatographic efficiency. |
| Injector Temp. | 250°C[10] | Ensures complete vaporization without thermal degradation. |
| Injection Volume | 1.0 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading from the high concentration main peak. |
| Oven Program | Initial: 100°C, hold 2 min. Ramp: 15°C/min to 280°C, hold 5 min.[10] | Separates volatile impurities at the start and elutes higher boilers later. |
| Mass Spectrometer | Single Quadrupole or higher | Standard for routine purity analysis. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy, produces reproducible fragmentation patterns. |
| Source Temp. | 230°C | Standard operating temperature to maintain cleanliness and performance. |
| Mass Range (Scan) | 45 - 400 amu | Covers the mass range of expected impurities and the parent compound. |
| Data Acquisition | Full Scan for identification; SIM for quantification of known impurities | Full scan provides qualitative data; SIM provides enhanced quantitative sensitivity. |
d. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Identify the main this compound peak by its retention time and mass spectrum.[13]
-
For other peaks, compare their mass spectra against the NIST/Wiley spectral library for tentative identification.
-
Calculate the purity by area percent (Area % Purity = [Area of Main Peak / Total Area of All Peaks] x 100). Note that this assumes a similar response factor for all impurities, which is a common practice for initial screening. For precise quantification, a reference standard for each impurity is required.
A Comparative Look: Alternative Analytical Technologies
While GC-MS is a primary choice, other techniques offer different advantages and are sometimes used orthogonally to provide a complete purity profile. The selection of a technique is guided by the specific analytical question at hand.
Caption: Logical decision tree for selecting the appropriate analytical technique.
Performance Comparison Table
| Feature | GC-MS | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by volatility/boiling point, detection by mass.[9] | Separation by polarity/partitioning, UV or MS detection.[10] | Detection of atomic nuclei in a magnetic field.[10] |
| Best For | Volatile & semi-volatile impurities, isomeric separation.[12] | Non-volatile or thermally labile impurities, polar compounds.[14] | Structural elucidation, quantification of major components.[12] |
| Sensitivity | Excellent (ppb to low ppm with SIM). | Good (ppm range), can be enhanced with MS detection. | Lower (typically >0.1% for quantification). |
| Isomer Separation | Generally very effective with optimized columns and programs. | Can be challenging; often requires specialized columns (e.g., chiral).[16] | Can distinguish isomers but quantification in a mixture can be complex. |
| Sample Throughput | Moderate (20-40 min run times). | High (5-15 min run times). | Low (requires longer acquisition times). |
| Identification Power | High (definitive identification via mass spectral libraries).[12] | Moderate with UV (retention time based), high with MS. | Absolute (provides definitive structural information). |
Conclusion
For the comprehensive purity analysis of this compound, GC-MS stands out as the most effective and versatile technique . Its inherent ability to separate volatile isomers and definitively identify unknown peaks through mass spectral matching makes it indispensable for meeting the stringent purity requirements outlined by regulatory bodies like the ICH. While techniques like HPLC and NMR serve crucial, often complementary, roles for analyzing non-volatile species or confirming structures, the GC-MS method provides the robust, sensitive, and specific data needed for routine quality control and regulatory submissions in the pharmaceutical industry. A well-validated GC-MS method is a self-validating system of quality, ensuring that this critical starting material is fit for purpose in the development of safe and effective medicines.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- BenchChem. (2025). Application Note: Quantitative Analysis of 1-Bromo-2-(bromomethyl)-4-chlorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS).
- Slideshare. (n.d.). ICH- Q3 Impurity.
- Journal of Pharmaceutical and Allied Sciences. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
- BenchChem. (2025). A Comparative Guide to the Characterization of 1-Bromo-2,4-dichlorobenzene Impurities.
- BenchChem. (n.d.). A Comparative Purity Assessment of Commercially Available 1-Bromo-2-(bromomethyl)-4-chlorobenzene for Research and Development.
- Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
- Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
- Chem-Impex. (n.d.). This compound.
- Pharmaffiliates. (n.d.). This compound.
- Kanao, E., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. DOI:10.1039/C9SC04906A.
- NIST. (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. jpionline.org [jpionline.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ICH- Q3 Impurity | PPTX [slideshare.net]
- 8. impactfactor.org [impactfactor.org]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 14. researchtrendsjournal.com [researchtrendsjournal.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
A Comparative Guide to the Reactivity of 1-Bromo-2-chlorobenzene and 1-Bromo-4-chlorobenzene
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency and outcome of a synthetic route. Dihalogenated benzenes are foundational building blocks, yet the positional isomerism of the halogen substituents can dramatically alter their chemical behavior. This guide provides an in-depth technical comparison of the reactivity of 1-bromo-2-chlorobenzene and 1-bromo-4-chlorobenzene, supported by mechanistic principles and experimental data, to inform your selection process in complex organic syntheses.
Foundational Principles: Electronic and Steric Effects
The reactivity of an aryl halide is fundamentally governed by the electronic environment and steric hindrance around the carbon-halogen bonds. In both this compound and 1-bromo-4-chlorobenzene, the primary site for many transformations is the carbon-bromine (C-Br) bond. This is because the C-Br bond is weaker and thus more readily cleaved than the carbon-chlorine (C-Cl) bond.[1][2][3] A comparison of average bond dissociation energies illustrates this point clearly.[4]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | 330 - 346 |
| C-Br | 275 - 290 |
| Data sourced from multiple chemistry resources.[3][4] |
This inherent difference in bond strength allows for chemoselective reactions, where the C-Br bond can be targeted while leaving the C-Cl bond intact for subsequent functionalization.[5][6] The key to understanding the differing reactivity between the two isomers lies in how the position of the chlorine atom influences the C-Br bond.
-
This compound (ortho-isomer): The proximity of the chlorine atom to the bromine atom introduces significant steric hindrance. This can impede the approach of bulky reagents or catalysts to the C-Br bond.[7] Electronically, the ortho-chloro group exerts a strong electron-withdrawing inductive effect, which can influence the electron density of the aromatic ring and the C-Br bond.
-
1-Bromo-4-chlorobenzene (para-isomer): In this isomer, the chlorine atom is positioned opposite to the bromine atom. This arrangement minimizes steric hindrance around the C-Br bond.[1] The para-chloro group also exerts an electron-withdrawing effect through both induction and resonance, which can impact the reactivity of the C-Br bond towards oxidative addition in cross-coupling reactions.[7]
Comparative Reactivity in Key Transformations
The subtle structural differences between these isomers manifest in their performance in a variety of common organic reactions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are pivotal for the formation of carbon-carbon bonds.[6][8] The rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[9][10][11]
In the context of Suzuki-Miyaura coupling, the electronic and steric effects of the isomers play a crucial role:
-
1-Bromo-4-chlorobenzene: The para-position of the electron-withdrawing chlorine atom is expected to enhance the reactivity of the C-Br bond towards oxidative addition.[7] The minimal steric hindrance at the reaction site further facilitates the approach of the palladium catalyst.[1]
-
This compound: Conversely, the ortho-chloro group in this isomer presents significant steric hindrance, which can impede the approach of the bulky palladium catalyst, potentially leading to slower reaction rates compared to the para-isomer.[7]
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling, highlighting the critical oxidative addition step.
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of both this compound and 1-bromo-4-chlorobenzene with an arylboronic acid.
Reagents and Materials:
-
Bromochlorobenzene isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or 1,4-Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the bromochlorobenzene isomer, arylboronic acid, palladium catalyst, and base.[7]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[12][13] The reactivity order for this reaction is generally R-I > R-Br > R-Cl.[12]
-
1-Bromo-4-chlorobenzene: The less sterically hindered C-Br bond in the para-isomer is expected to react more readily with magnesium metal to form the corresponding Grignard reagent.[1]
-
This compound: The steric hindrance from the adjacent chlorine atom can make the formation of the Grignard reagent more challenging.[1] In some cases, halogen-magnesium exchange using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures can be a more effective method to achieve selective Grignard formation at the C-Br position.[5]
Experimental Protocol: Grignard Reagent Formation via Halogen-Magnesium Exchange
This protocol is particularly useful for substrates where direct reaction with magnesium is sluggish, such as with this compound.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Isopropylmagnesium chloride solution (1.1 equiv, e.g., 2.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve this compound in anhydrous THF.[5]
-
Cool the solution to -15 °C using a suitable cooling bath.
-
Slowly add the isopropylmagnesium chloride solution dropwise, maintaining the internal temperature below -10 °C.[5]
-
Stir the reaction mixture at -15 °C for 2 hours.
-
The resulting Grignard reagent solution is typically used immediately in the next synthetic step.[5]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex.[14][15][16] Halogens are only weakly deactivating, so forcing these substrates to undergo SNAr is challenging. However, the relative positioning of the halogens can still influence reactivity.
-
In 1-bromo-4-chlorobenzene , a nucleophile could theoretically attack at either the carbon bearing the bromine or the chlorine. The presence of the other halogen in the para position provides some resonance stabilization to the negative charge in the Meisenheimer intermediate.[16]
-
In This compound , the ortho-positioning of the second halogen also allows for stabilization of the intermediate.
Given that the C-Br bond is weaker, it is the more likely site of substitution. The relative electron-withdrawing effects of the chloro substituent in the ortho vs. para position would be the determining factor, though under typical SNAr conditions, both isomers are expected to be relatively unreactive without additional activating groups.
Benzyne Formation
Under very strong basic conditions (e.g., NaNH₂ in liquid NH₃), aryl halides can undergo an elimination-addition reaction via a highly reactive benzyne intermediate.[17][18][19] This mechanism involves the deprotonation of a hydrogen atom ortho to the leaving group.
-
This compound: This isomer has a hydrogen atom ortho to the bromine (and also ortho to the chlorine). Abstraction of this proton by a strong base, followed by the elimination of the bromide ion, would lead to the formation of 3-chlorobenzyne.
-
1-Bromo-4-chlorobenzene: This isomer also has hydrogen atoms ortho to the bromine. Deprotonation at one of these positions followed by elimination of the bromide would also generate 3-chlorobenzyne.
Since both isomers can lead to the same benzyne intermediate, subsequent addition of a nucleophile could result in a mixture of products. The initial deprotonation step is rate-determining, and its facility can be influenced by the acidity of the ortho-protons, which is in turn affected by the inductive effects of the halogens.
The following diagram outlines the general mechanism for benzyne formation and subsequent nucleophilic addition.
General mechanism of benzyne formation and trapping.
Summary of Reactivity Comparison
| Reaction Type | This compound (ortho) | 1-Bromo-4-chlorobenzene (para) | Key Differentiating Factor |
| Metal-Catalyzed Cross-Coupling | Slower reactivity due to steric hindrance from the ortho-chloro group. | Higher reactivity due to minimal steric hindrance and favorable electronic effects. | Steric hindrance at the reaction site.[1][7] |
| Grignard Reagent Formation | More challenging to form directly; halogen-magnesium exchange is often preferred.[5] | More readily forms the Grignard reagent upon reaction with magnesium.[1] | Steric hindrance around the C-Br bond. |
| Nucleophilic Aromatic Substitution (SNAr) | Generally unreactive without strong activating groups. | Generally unreactive without strong activating groups. | Lack of strong electron-withdrawing groups.[15][16] |
| Benzyne Formation | Forms 3-chlorobenzyne. | Forms 3-chlorobenzyne. | Both isomers can form the same intermediate.[17][18] |
Conclusion and Recommendations
The choice between this compound and 1-bromo-4-chlorobenzene is highly dependent on the desired chemical transformation.
-
For metal-catalyzed cross-coupling reactions where high reactivity at the C-Br bond is desired, 1-bromo-4-chlorobenzene is generally the superior choice due to its lower steric hindrance and favorable electronic properties.
-
For syntheses requiring the formation of a Grignard reagent , 1-bromo-4-chlorobenzene will likely provide better yields and faster reaction times with direct magnesium insertion. If the ortho-isomer is necessary, a halogen-magnesium exchange protocol should be considered.
-
In scenarios where a benzyne intermediate is targeted, both isomers can serve as precursors to 3-chlorobenzyne, and the choice may be dictated by the availability and cost of the starting material.
Ultimately, a thorough understanding of the mechanistic principles governing the reactivity of these isomers is paramount. The steric and electronic effects imparted by the position of the chlorine substituent are not trivial and have significant practical implications for reaction outcomes. This guide serves as a foundational resource to aid in the rational design of synthetic strategies utilizing these versatile dihalobenzene building blocks.
References
- BenchChem. (2025). Application Notes and Protocols: Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene.
- Li, G., et al. (2017). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 22(10), 1735. [Link]
- BenchChem. (2025). Application Notes and Protocols: Catalytic Cross-Coupling Reactions of 1-Bromo-2-(bromomethyl)-4-chlorobenzene.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene.
- ResearchGate. (n.d.). Selective coupling reaction of bromobenzene or (chloromethyl)benzene with p-tolylboronic acid. [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 1-Bromo-2,4-dichlorobenzene and 4-Bromo-1,2-dichlorobenzene.
- Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). [Link]
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene.
- ResearchGate. (n.d.). Table 3. Selective coupling reaction of arylboronic acid with.... [Link]
- OrganicChemGuide. (n.d.). 21.04 Nuc.
- Making Molecules. (n.d.).
- National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. [Link]
- BenchChem. (2025). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of N-(4-bromophenyl)-4-chlorobenzamide.
- Chemistry LibreTexts. (2022). 4.
- Chemistry LibreTexts. (2024). 16.7: Benzyne. [Link]
- ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
- Chemistry LibreTexts. (2025). 16.
- Chemguide. (n.d.). grignard reagents. [Link]
- Name-Reaction.com. (n.d.).
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- College of Saint Benedict & Saint John's University. (n.d.). oxidative addition and palladium coupling. [Link]
- Chemistry Steps. (n.d.).
- The Organic Chemistry Tutor. (2018).
- Professor Dave Explains. (2019).
- Google Patents. (n.d.). Preparation method of chlorobenzene Grignard reagent crystal product.
- Wikipedia. (n.d.). Bromochlorobenzene. [Link]
- OpenStax. (n.d.). 16.7 Benzyne. [Link]
- PubMed Central. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Chemistry LibreTexts. (2019). 9.4: Bond Strength and Energy. [Link]
- The Organic Chemistry Tutor. (2018). 36.03 Directing Effects in Disubstituted Benzenes. [Link]
- ACS Publications. (2017).
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
- All 'Bout Chemistry. (2019). Benzyne Mechanism: An overview. [Link]
- AIP Publishing. (2019).
- chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. [Link]
- Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. oxidative addition and palladium coupling [employees.csbsju.edu]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. organicchemistryguide.com [organicchemistryguide.com]
- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Benzyne, Arynes & Nucleophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 18. 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the 1H and 13C NMR Spectral Analysis of 1-Bromo-2-chlorobenzene
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-bromo-2-chlorobenzene. Beyond a simple presentation of data, this document offers a comparative perspective against alternative analytical techniques, delves into the rationale behind experimental choices, and provides detailed protocols, thereby serving as a comprehensive resource for the characterization of halogenated aromatic compounds.
The Analytical Challenge of Substituted Benzenes
Disubstituted benzenes, such as this compound, present a fascinating case for spectroscopic analysis. The nature and position of the substituents profoundly influence the chemical environment of the aromatic protons and carbons, leading to distinct and often complex NMR spectra. A thorough understanding of these spectral features is paramount for confirming the identity and purity of such compounds in various stages of research and development.
NMR Spectroscopy vs. Alternative Techniques: A Comparative Overview
While NMR spectroscopy is a powerful tool for detailed structural analysis, it is often complemented by other analytical methods. The choice of technique depends on the specific analytical question being addressed.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed information on the chemical environment, connectivity, and number of protons and carbons. | Unparalleled for structural elucidation of organic molecules in solution. | Lower sensitivity compared to mass spectrometry; complex spectra can be challenging to interpret. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and their mass-to-charge ratio. | High sensitivity and excellent for identifying and quantifying volatile compounds in complex mixtures. | Provides limited information on the specific isomeric structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Information about the functional groups present in a molecule. | Fast, non-destructive, and provides a molecular "fingerprint". | Does not provide detailed information on the carbon-hydrogen framework. |
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by a complex multiplet in the aromatic region, typically between 7.0 and 7.7 ppm. This complexity arises from the distinct chemical environments of the four aromatic protons and the spin-spin coupling between them.
Experimental ¹H NMR Data
The following table summarizes the experimental ¹H NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃) at 300 MHz.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.60 | Doublet of doublets (dd) | J(ortho) = 8.0 Hz, J(meta) = 1.6 Hz |
| H-3 | ~7.42 | Doublet of doublets (dd) | J(ortho) = 8.0 Hz, J(meta) = 1.5 Hz |
| H-4 | ~7.21 | Triplet of doublets (td) | J(ortho) = 8.0 Hz, J(meta) = 1.6 Hz |
| H-5 | ~7.11 | Triplet of doublets (td) | J(ortho) = 8.0 Hz, J(meta) = 1.5 Hz |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The assignments are based on the expected electronic effects of the bromine and chlorine substituents.
Interpreting the ¹H NMR Spectrum
The interpretation of the spectrum is guided by the electronic effects of the halogen substituents. Both bromine and chlorine are electron-withdrawing through induction but electron-donating through resonance. The inductive effect generally dominates, leading to a deshielding of the aromatic protons relative to benzene (δ 7.34 ppm).
-
H-6: This proton is ortho to the bromine atom and is expected to be the most deshielded due to the strong inductive effect of the adjacent bromine. It appears as a doublet of doublets due to coupling with H-5 (ortho-coupling) and H-4 (meta-coupling).
-
H-3: This proton is ortho to the chlorine atom and is also significantly deshielded. Its multiplicity is a doublet of doublets due to coupling with H-4 (ortho-coupling) and H-5 (meta-coupling).
-
H-4 and H-5: These protons are meta and para to the halogen substituents, respectively, and are therefore less deshielded. They exhibit more complex splitting patterns (triplet of doublets) due to coupling with their adjacent protons.
The coupling constants provide valuable structural information. Ortho coupling (³JHH) is typically in the range of 6-10 Hz, while meta coupling (⁴JHH) is smaller, around 1-3 Hz.[1]
Caption: Molecular structure of this compound.
Unveiling the ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum of this compound displays six distinct signals in the aromatic region (typically 110-140 ppm), corresponding to the six unique carbon atoms in the benzene ring.
Predicted ¹³C NMR Data
Due to the limited availability of freely accessible, assigned experimental ¹³C NMR data, the following table presents predicted chemical shifts. These predictions are based on established empirical models and computational algorithms.[2][3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C-Cl) | ~134 |
| C-1 (C-Br) | ~123 |
| C-6 | ~132 |
| C-4 | ~131 |
| C-3 | ~130 |
| C-5 | ~128 |
Note: These are predicted values and may differ from experimental results. The assignments are based on the expected substituent effects.
Interpreting the ¹³C NMR Spectrum
The chemical shifts of the carbon atoms are influenced by the electronegativity and anisotropic effects of the halogen substituents.
-
C-1 and C-2: The carbons directly attached to the halogens (ipso-carbons) are significantly affected. The carbon bearing the more electronegative chlorine atom (C-2) is expected to be the most deshielded.
-
C-3, C-4, C-5, and C-6: The chemical shifts of the other four carbons are influenced by a combination of inductive and resonance effects, leading to a distinct signal for each.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
Sources
Confirming the Identity of 1-Bromo-2-chlorobenzene: A Comparative Guide to Analytical Methods
In the landscape of pharmaceutical and chemical synthesis, the unequivocal identification of starting materials and intermediates is a cornerstone of quality control and successful research outcomes. 1-Bromo-2-chlorobenzene (CAS No. 694-80-4), a key building block in the creation of complex organic molecules, is no exception.[1] Its utility is predicated on its specific isomeric form; contamination with its isomers, such as 1-bromo-3-chlorobenzene or 1-bromo-4-chlorobenzene, can lead to undesirable side products, affecting yield, purity, and the safety profile of the final compound.
This guide provides a comparative analysis of the primary analytical techniques used to confirm the identity and purity of this compound. We will delve into the principles and practical applications of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure the integrity of your materials.
The Challenge: Isomeric Differentiation
The primary analytical challenge with this compound is distinguishing it from its structural isomers. All three isomers (1,2-, 1,3-, and 1,4-) possess the same molecular formula (C₆H₄BrCl) and molecular weight (approx. 191.45 g/mol ).[2][3][4][5][6] Consequently, methods that rely solely on molecular mass are insufficient for confirmation. A robust analytical strategy must probe the distinct structural arrangement of each isomer.
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the superior separation capability of Gas Chromatography with the definitive identification power of Mass Spectrometry. For a volatile compound like this compound, it is an indispensable tool for both identification and purity assessment.
Principle of Operation
The sample is first vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" based on the mass-to-charge ratio (m/z) of the fragments.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a high-purity solvent like dichloromethane.[7] Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
Instrument Setup:
-
GC Column: A DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended for its excellent resolution of aromatic compounds.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Data Interpretation
The identity of this compound is confirmed by matching both its retention time (RT) from the GC and its mass spectrum against a certified reference standard.
-
Retention Time: While the exact RT will depend on the specific system, this compound will have a distinct elution time compared to its isomers under the same conditions. Kovats retention indices, which are more transferable between instruments, can also be used for confirmation.[8][9]
-
Mass Spectrum: The EI mass spectrum is highly characteristic. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a unique isotopic pattern in the molecular ion and fragments.
| Ion Type | Expected m/z | Key Observations |
| Molecular Ion [M]⁺ | 190, 192, 194 | The characteristic isotopic cluster for one Br and one Cl atom. The peak at m/z 190 corresponds to [C₆H₄⁷⁹Br³⁵Cl]⁺. |
| [M-Cl]⁺ | 155, 157 | Loss of the chlorine atom, showing the isotopic pattern for one Br atom. |
| [M-Br]⁺ | 111, 113 | Loss of the bromine atom, showing the isotopic pattern for one Cl atom. |
| [C₆H₄]⁺ | 76 | Loss of both halogen atoms. |
Source: Data compiled from NIST Chemistry WebBook.[2]
While GC-MS is excellent for separation and provides a confirmatory fingerprint, its ability to differentiate isomers based on mass spectra alone can be challenging as they often yield similar fragmentation patterns. Therefore, chromatographic separation is the key to differentiation with this technique.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful and definitive technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for unambiguous isomer differentiation.
Principle of Operation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, and interactions between neighboring nuclei (spin-spin coupling) provide information on molecular connectivity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Experiment: Standard ¹H (proton) and ¹³C (carbon) acquisition.
-
Temperature: 298 K.
-
¹H Parameters: 16-32 scans, 90° pulse, 2-second relaxation delay.
-
¹³C Parameters: 1024-2048 scans, 30° pulse, 2-second relaxation delay, proton-decoupled.
-
Data Interpretation: The Key to Isomer Differentiation
The symmetry and proton-proton coupling patterns in the aromatic region (δ 7-8 ppm) are the most telling features for distinguishing the isomers.
| Isomer | Expected ¹H NMR Pattern (Aromatic Region) | Expected No. of ¹³C Signals |
| This compound | Four distinct signals, appearing as complex multiplets due to ortho, meta, and para couplings. No symmetry. | 6 |
| 1-Bromo-3-chlorobenzene | More complex pattern, but potentially simpler than the 1,2-isomer. A singlet-like signal for the proton between the halogens may be observed. | 6 |
| 1-Bromo-4-chlorobenzene | Two distinct signals, both appearing as doublets (an AA'BB' system). This is due to the plane of symmetry through the C-Br and C-Cl bonds. | 4 |
Expected ¹H NMR Data for this compound (in CDCl₃): [10][11]
-
~δ 7.59 (dd, 1H)
-
~δ 7.42 (td, 1H)
-
~δ 7.21 (dd, 1H)
-
~δ 7.11 (td, 1H)
Why NMR is Definitive: The unique number of signals and the distinct splitting patterns (multiplicity) in both ¹H and ¹³C NMR spectra provide a definitive structural fingerprint that mass spectrometry cannot offer. The presence of four unique, coupled proton signals and six distinct carbon signals is unequivocal proof of the 1,2-substitution pattern.
Section 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique that provides a molecular "fingerprint." It is particularly useful for confirming the presence of specific functional groups and substitution patterns on the benzene ring.
Principle of Operation
FTIR measures the absorption of infrared radiation by a molecule. Different chemical bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The resulting spectrum is a plot of absorbance versus wavenumber.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]
-
Instrument Setup:
-
Mode: Transmittance or Absorbance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
-
Data Collection: Acquire a background spectrum of the clean salt plates first, then acquire the sample spectrum.
Data Interpretation
The FTIR spectrum of this compound will show several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3100-3000 | C-H Aromatic Stretch | Confirms the presence of a benzene ring. |
| 1580-1400 | C=C Aromatic Ring Stretch | Characteristic "fingerprint" region for the benzene ring. |
| 1100-1000 | C-Cl Stretch | Indicates the presence of a chloro-aromatic group. |
| ~750 | C-H Out-of-Plane Bending | Strongly indicative of ortho (1,2-) disubstitution. |
| 700-500 | C-Br Stretch | Confirms the presence of a bromo-aromatic group. |
Source: Data compiled from NIST Chemistry WebBook.[4]
Limitations: While the out-of-plane bending region is a strong indicator, it is not as definitive as NMR for distinguishing isomers. Isomers can have overlapping absorptions, making FTIR best suited as a rapid screening method to be used in conjunction with other techniques.
Comparative Summary and Recommended Workflow
| Technique | Specificity for Isomers | Speed | Sample Amount | Primary Use Case |
| GC-MS | High (via chromatography) | Moderate (~20-30 min) | Low (µg-ng) | Purity assessment and identity confirmation. |
| NMR | Definitive | Slow (~10 min to hours) | Moderate (mg) | Unambiguous structural elucidation and identification. |
| FTIR | Moderate | Fast (<2 min) | Low (µL) | Quick identity check and functional group verification. |
Recommended Analytical Workflow
The following workflow represents a robust, self-validating system for confirming the identity of this compound.
Caption: Recommended workflow for the unambiguous identification of this compound.
Conclusion
Confirming the identity of this compound requires a multi-technique approach to ensure scientific rigor. While FTIR offers a rapid initial check, its resolving power for isomers is limited. GC-MS provides excellent separation and a confirmatory mass fingerprint, making it ideal for assessing purity. However, for unambiguous, definitive structural confirmation that distinguishes the 1,2-isomer from all others, NMR spectroscopy is the gold standard . By integrating these methods into a logical workflow, researchers and drug development professionals can proceed with confidence in the quality and identity of their starting materials.
References
- National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook.
- National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook.
- National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum for Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook.
- National Institute of Standards and Technology (NIST). (n.d.). Notes on Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook.
- National Institute of Standards and Technology (NIST). (n.d.). Condensed phase thermochemistry data for Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 1-Bromo-2-chloro-benzene [1H NMR] Spectrum. John Wiley & Sons, Inc.
- National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography for Benzene, 1-bromo-2-chloro-. NIST Chemistry WebBook.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 3. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 4. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 5. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 6. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 2-Bromochlorobenzene(694-80-4) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to the Reactivity of Aryl Bromides versus Aryl Chlorides in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and scalability of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the reactivity of the aryl halide coupling partner is of paramount importance. This guide provides an objective, data-supported comparison of the performance of aryl bromides versus aryl chlorides to inform substrate selection and reaction optimization.
The Fundamental Divide: A Tale of Two Bonds
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1][2] This hierarchy is fundamentally rooted in the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bond.[3] The C-Cl bond is significantly stronger than the C-Br bond, making it more difficult to cleave.[3][4][5]
This difference in bond strength directly impacts the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium(0) complex. The higher energy barrier for the oxidative addition of aryl chlorides necessitates more forcing reaction conditions and more sophisticated catalyst systems to achieve comparable reactivity to aryl bromides.[6] While the retarded oxidative addition is a primary factor, some studies suggest that other factors may also contribute to the overall lower efficiency of aryl chloride couplings.[7][8][9]
Here is a look at the bond dissociation energies:
| Bond | Bond Dissociation Energy (kcal/mol) |
| Phenyl-Chloride (Ph-Cl) | 97.1[3] |
| Phenyl-Bromide (Ph-Br) | 84.0[3] |
The nearly 13 kcal/mol difference in BDE between Ph-Cl and Ph-Br presents a significant energetic hurdle for the activation of aryl chlorides.
Visualizing the Catalytic Cycle and the Activation Barrier
The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions illustrates the central role of oxidative addition.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The energy profile for the oxidative addition step highlights the difference between aryl bromides and chlorides.
Caption: Comparative energy profile for oxidative addition.
The Evolution of Catalysis: Taming the Unreactive Chloride
The challenge of activating aryl chlorides has spurred significant innovation in catalyst development. While traditional palladium/triarylphosphine catalysts are often effective for aryl bromides, they generally fail with unactivated aryl chlorides.[10] The breakthrough came with the development of catalysts based on bulky, electron-rich ligands.[6][10]
Key Ligand Classes for Aryl Chloride Activation:
-
Bulky Alkylphosphines: Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) have proven highly effective. Their large steric bulk promotes the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in oxidative addition. The strong electron-donating ability of these ligands also increases the electron density on the palladium center, facilitating the cleavage of the C-Cl bond.
-
Biarylphosphines (Buchwald Ligands): A diverse family of ligands, such as SPhos, XPhos, and RuPhos, have been developed by the Buchwald group.[11][12] These ligands combine steric bulk with specific electronic properties to create highly active and versatile catalysts for a wide range of cross-coupling reactions involving aryl chlorides.[11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with palladium. They have emerged as powerful alternatives to phosphine ligands for the activation of aryl chlorides in various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations.[13]
Comparative Performance in Key Cross-Coupling Reactions
The choice between an aryl bromide and an aryl chloride often comes down to a trade-off between reactivity and cost. Aryl chlorides are generally less expensive and more widely available than their bromide counterparts, making them highly desirable for large-scale synthesis.[6][14] However, their lower reactivity often translates to a need for higher catalyst loadings, higher temperatures, and longer reaction times.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following table provides a comparative overview of typical reaction conditions and outcomes.
| Feature | Aryl Bromides | Aryl Chlorides |
| Catalyst System | Pd(OAc)₂, PPh₃ | Pd₂(dba)₃, SPhos |
| Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, NaOt-Bu |
| Temperature | Room Temp - 80 °C | 80 - 120 °C |
| Reaction Time | 1 - 12 hours | 12 - 24 hours |
| Yield | Generally >90% | Highly variable, 60-95% |
Note: These are generalized conditions and can vary significantly based on the specific substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The reactivity difference between aryl bromides and chlorides is also pronounced in this reaction.
| Feature | Aryl Bromides | Aryl Chlorides |
| Catalyst System | Pd₂(dba)₃, BINAP | Pd(OAc)₂, RuPhos |
| Catalyst Loading | 1 - 3 mol% | 2 - 5 mol% |
| Base | NaOt-Bu, K₃PO₄ | NaOt-Bu, LiHMDS |
| Temperature | 80 - 110 °C | 100 - 130 °C |
| Reaction Time | 4 - 16 hours | 16 - 36 hours |
| Yield | Generally >85% | Variable, 50-90% |
Note: These are generalized conditions and can vary significantly based on the specific substrates.
Interestingly, in some Buchwald-Hartwig aminations, the resting state of the catalyst can differ between reactions with aryl bromides and chlorides, which can affect the selectivity of the reaction.[15][16]
Experimental Protocols
To provide a practical context, here are representative experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the differences in conditions for aryl bromide and aryl chloride substrates.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromotoluene vs. 4-Chlorotoluene
Caption: Workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the appropriate base (2.0 mmol).
-
For 4-bromotoluene: Use potassium carbonate (K₂CO₃).
-
For 4-chlorotoluene: Use potassium phosphate (K₃PO₄).
-
-
Catalyst and Ligand Addition: Add the palladium source and ligand.
-
For 4-bromotoluene: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
For 4-chlorotoluene: Add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.02 mmol, 2 mol%).
-
-
Solvent Addition: Add the solvent system.
-
For 4-bromotoluene: Add a mixture of toluene (4 mL) and water (1 mL).
-
For 4-chlorotoluene: Add dry toluene (5 mL).
-
-
Reaction: Stir the mixture at the specified temperature for the indicated time.
-
For 4-bromotoluene: 80 °C for 6 hours.
-
For 4-chlorotoluene: 110 °C for 18 hours.
-
-
Workup and Analysis: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 4-Bromoanisole vs. 4-Chloroanisole
Detailed Steps:
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol) to an oven-dried vial.
-
Catalyst and Ligand Addition: Add the palladium source and ligand.
-
For 4-bromoanisole: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd) and BINAP (0.03 mmol, 3 mol%).
-
For 4-chloroanisole: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).
-
-
Solvent Addition: Add dry toluene (5 mL).
-
Reaction: Seal the vial and stir the mixture at the specified temperature for the indicated time.
-
For 4-bromoanisole: 100 °C for 12 hours.
-
For 4-chloroanisole: 120 °C for 24 hours.
-
-
Workup and Analysis: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion and Future Outlook
The choice between aryl bromides and aryl chlorides in cross-coupling reactions is a nuanced decision that balances reactivity against cost and availability. While aryl bromides offer higher reactivity and milder reaction conditions with conventional catalyst systems, the economic advantages of aryl chlorides have driven the development of highly active catalysts that have significantly expanded their utility.[1][6] For researchers and professionals in drug development, a thorough understanding of this reactivity trend is crucial for designing efficient, cost-effective, and scalable synthetic routes.
Future research will likely focus on the development of even more active and versatile catalyst systems that can activate the most challenging aryl chlorides under milder conditions, further enhancing the power and scope of palladium-catalyzed cross-coupling reactions. The continued exploration of nickel-based catalysts, which can offer complementary reactivity, also holds significant promise for the functionalization of aryl chlorides.[6]
References
- Biffis, A., et al. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry, 7(13), 2908-15.
- Ananikov, V. P., et al. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
- So, C. M., & Kwong, F. Y. (2011). A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines.
- Ananikov, V. P., et al. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers.
- Zhang, Y., et al. (2021). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction.
- BenchChem. (2025). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Liu, S., et al. (2018). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Organometallics, 37(24), 4624-4632.
- Singh, U. K., & Kumar, S. (2024).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- BenchChem. (2025). A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions: 4-(4-Iodophenyl)-1-butanol vs. 4-(4-Bromophenyl)-1-butanol. BenchChem.
- Ananikov, V. P., et al. (2020). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step.
- Colacot, T. J. (2015). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH.
- The Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois.
- Organ, M. G., et al. (2008). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- BenchChem. (2025). A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. BenchChem.
- Wolf, C., et al. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Organic Chemistry Portal.
- Leadbeater, N. E., & Marco, M. (2003). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium.
- Gorelsky, S. I., & Organ, M. G. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388-4391.
- Le, C. M., et al. (2019). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 141(49), 19278-19283.
- Chemistry LibreTexts. (2023).
- Han, S., et al. (2012).
- Ananikov, V. P., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr-NH₂.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- Cramer, C. J., & Truhlar, D. G. (2009).
- Molander, G. A., & Jean-Gérard, L. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(8), 3040-3047.
- Amatore, C., et al. (2006). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- Wikipedia. (n.d.).
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora.
- MacMillan, D. W. C., et al. (2016). Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. Journal of the American Chemical Society, 138(39), 12927-12930.
- Bedford, R. B., et al. (2006). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- Pratt, D. A., et al. (1999). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1. Journal of the American Chemical Society, 121(24), 5783-5792.
- Fagnou, K., et al. (2006). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Isomeric Purity Assessment of Bromochlorobenzene
In the precise world of chemical synthesis and drug development, the isomeric purity of starting materials and intermediates is not a trivial detail—it is a critical parameter that dictates reaction outcomes, biological activity, and final product safety. Bromochlorobenzene, a key building block, exists as three distinct positional isomers: ortho- (1-bromo-2-chloro-), meta- (1-bromo-3-chloro-), and para- (1-bromo-4-chloro-). The subtle differences in the spatial arrangement of the bromine and chlorine atoms lead to variances in physical properties and chemical reactivity. Consequently, ensuring the isomeric purity of a bromochlorobenzene sample is a foundational requirement for reproducible and reliable research.
This guide provides an in-depth comparison of the analytical techniques best suited for resolving and quantifying these isomers. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a logical framework for selecting the most appropriate technique for your laboratory's needs.
The Analytical Challenge: Resolving Structural Analogs
The primary difficulty in assessing the isomeric purity of bromochlorobenzene lies in the similarity of the isomers' physical properties. All three share the same molecular formula (C₆H₄BrCl) and molecular weight (191.453 g/mol ).[1][2][3] Their boiling points are closely clustered, making separation by distillation challenging and inefficient for achieving high purity. Therefore, high-resolution chromatographic techniques are indispensable.
Gas Chromatography (GC) stands out as the premier technique for this analysis due to the volatility of bromochlorobenzene isomers.[4] When coupled with a sensitive detector, GC provides the necessary resolving power to separate these closely related compounds and deliver accurate quantification.
The Gold Standard: High-Resolution Capillary Gas Chromatography (GC)
Gas chromatography is the most robust and widely used method for the separation of volatile and semi-volatile compounds like halogenated benzenes.[4][5] The separation is governed by the differential partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a long, narrow capillary column.
The choice of the stationary phase is the most critical factor influencing the separation.[6][7] For bromochlorobenzene isomers, the separation mechanism relies on subtle differences in intermolecular interactions with the stationary phase. A non-polar or mid-polarity phase is typically the starting point, as elution will generally follow the boiling points of the analytes. However, phases with some phenyl content can introduce π-π interactions, enhancing selectivity for aromatic positional isomers.
Diagram: Gas Chromatography Workflow for Isomer Analysis
The following diagram outlines the typical workflow for analyzing bromochlorobenzene samples using Gas Chromatography.
Caption: Workflow for bromochlorobenzene isomeric purity analysis by GC.
Detailed Experimental Protocol: GC-FID Analysis
This protocol provides a robust starting point for the separation of 2-bromochlorobenzene, 3-bromochlorobenzene, and 4-bromochlorobenzene. Flame Ionization Detection (FID) is chosen for its reliability, wide linear range, and general applicability to hydrocarbons.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector (FID).
-
Column: Agilent DB-5ms (or equivalent 5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This phase provides excellent general-purpose separation with enhanced selectivity for aromatic compounds.
-
Gases: Helium (Carrier Gas, 99.999% purity), Hydrogen (FID), Air (FID).
-
Vials & Syringe: 2 mL amber autosampler vials with PTFE-lined caps; 10 µL GC syringe.
2. Standard and Sample Preparation:
-
Solvent: HPLC-grade Hexane or Toluene.
-
Standard Preparation: Prepare a mixed isomer standard containing 2-, 3-, and 4-bromochlorobenzene at approximately 100 µg/mL each in the chosen solvent. This will be used to confirm peak identification by retention time.
-
Sample Preparation: Accurately weigh approximately 10 mg of the bromochlorobenzene sample into a 10 mL volumetric flask and dilute to volume with the solvent. This yields a concentration of ~1 mg/mL.
3. GC Operating Conditions:
-
Inlet: Split mode.
-
Split Ratio: 50:1 (Adjust as needed to avoid detector saturation).
-
Inlet Temperature: 250 °C.
-
-
Carrier Gas (Helium): Constant flow mode at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 200 °C.
-
Final Hold: Hold at 200 °C for 2 minutes.
-
(Rationale: A temperature program is essential to ensure sharp peaks for all isomers and to elute any potential higher-boiling impurities in a reasonable time.)
-
-
Detector (FID):
-
Temperature: 300 °C.
-
H₂ Flow: 30 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (He): 25 mL/min.
-
4. Data Analysis:
-
Integrate the peaks for all three isomers in the sample chromatogram.
-
Calculate the isomeric purity by determining the area percent of the main component relative to the total area of all three isomers.
-
% Purity = (Area_main_peak / (Area_ortho + Area_meta + Area_para)) * 100
-
Comparative Performance of Analytical Techniques
While GC is the dominant technique, it's important to understand its variations and how it compares to other potential methods like High-Performance Liquid Chromatography (HPLC).
GC-FID vs. GC-MS
For routine quality control where the identity of the isomers is known, GC-FID is often sufficient, cost-effective, and robust. However, for method development, impurity profiling, or confirmation of identity, Gas Chromatography-Mass Spectrometry (GC-MS) is unparalleled.[5] A mass spectrometer provides mass-to-charge ratio information, which acts as a chemical fingerprint. While it cannot distinguish between isomers based on their parent mass alone, the fragmentation patterns upon electron ionization can sometimes show subtle differences.[8] More importantly, GC-MS provides definitive confirmation that the peaks in the chromatogram correspond to bromochlorobenzene and not some other co-eluting impurity.[9]
Gas Chromatography vs. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique, but it is generally less suited for small, volatile, non-polar molecules like bromochlorobenzene isomers. A reverse-phase HPLC method could be developed, but achieving baseline separation of these positional isomers on standard C8 or C18 columns can be difficult and may require extensive method development.[10] Phenyl-based HPLC columns might offer better selectivity due to π-π interactions.[11][12] However, GC typically provides higher efficiency (more theoretical plates) and faster analysis times for this specific application.
Data Summary: Technique Comparison
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Primary Application | Quantitative QC, Purity | Qualitative ID, Confirmation, Quantitation | Niche applications, Non-volatile impurities |
| Resolution | Excellent | Excellent | Moderate to Good (highly method dependent) |
| Sensitivity (LOD) | ~1-10 ng/mL | ~0.1-1 ng/mL (Scan), <0.1 ng/mL (SIM) | ~10-100 ng/mL |
| Confirmation Power | Low (Retention time only) | High (Mass Spectrum) | Low (UV Spectrum) |
| Analysis Time | Fast (~10-15 min) | Fast (~10-15 min) | Moderate (~15-30 min) |
| Cost (Instrument) | Moderate | High | Moderate |
| Solvent Consumption | Very Low | Very Low | High |
Ensuring Trustworthiness: A Self-Validating System
To ensure the integrity of the results, the analytical method must be part of a self-validating system. This is achieved through rigorous System Suitability Testing (SST).[13] SST is a series of checks performed before and during sample analysis to verify that the chromatographic system is performing adequately.[14][15]
Key SST parameters as per United States Pharmacopeia (USP) <621> guidelines include:[13][16]
-
Resolution (Rs): The separation between the two most closely eluting isomer peaks must be greater than 1.5 to ensure accurate integration.
-
Repeatability: Multiple injections of a standard solution should yield a relative standard deviation (RSD) of the peak areas of less than 2.0%.
-
Tailing Factor (T): The peak shape should be symmetrical, with a tailing factor not more than 2.0.
Decision Framework for Technique Selection
The choice of analytical technique depends on the specific question being asked. The following diagram provides a logical decision-making framework.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the critical task of assessing the isomeric purity of bromochlorobenzene, high-resolution capillary gas chromatography is the unequivocal method of choice. It offers superior resolving power, speed, and robustness compared to alternatives like HPLC. For routine quantitative analysis, GC-FID provides a cost-effective and reliable solution. For applications requiring definitive peak identification and impurity characterization, GC-MS is the authoritative technique. By implementing the detailed protocol and adhering to strict system suitability criteria, researchers, scientists, and drug development professionals can ensure the quality and consistency of their materials, leading to more reliable and reproducible scientific outcomes.
References
- General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. USP. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbx-FYG-jlOl1KZVE2l2AB58s8aeL3T7LEyCN7su1S8_qa5AF8-tyM-dl-lTJLy_hUj1FcNxOFbBqVLSZIAjuLmQqKCxRgJi-FUKrCSxj9XcY76PQqcfmKt7u04M-zgCp8bo8LHWcD9Sy-fT1T0YCoDw==]
- Revised USPSystem Suitability Parameters. Scribd. [URL: https://www.scribd.com/presentation/241830239/revisedUSPSystemSuitabilityParameters]
- A Researcher's Guide to Isomeric Purity Analysis of Enyne Samples. Benchchem. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-isomeric-purity-analysis-of-enyne-samples/]
- System Suitability for USP Methods - USP's Future Expectations. gmp-compliance.org. [URL: https://www.gmp-compliance.
- System Suitability Tests in Regulatory Liquid and Gas Chromatographic Methods: Adjustments Versus Modifications. FDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDDWy8HAAf8zIQF-SY2DRKpiaMa6m5LerJPKsqYuqO8BG3vmJc7rKv_9pgT034-ZWKKAcLgPuG-jD-Jbt95tM9BjglJ2kCSvDO9E8GlsChjwZHX-jpZdt3oOJdT625_328uBvr]
- Assessment of the chemical and enantiomeric purity of organic reference materials. ResearchGate. [URL: https://www.researchgate.
- An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16431281/]
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/Kansas_State_University/CHEM_551%3A_Instrumental_Analysis/05%3A_Applications_of_NMR_Spectroscopy/5.02%3A_Determining_Enantiomeric_or_Isomeric_Purity_of_Active_Pharmaceutical_Ingredients]
- Separation of Bromodichlorobenzene isomers. Chromatography Forum. [URL: https://www.chromforum.org/viewtopic.php?t=10433]
- Advances in the Analysis of Persistent Halogenated Organic Compounds. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2819036/]
- Guide to GC Column Selection and Optimizing Separations. Restek. [URL: https://www.restek.
- <621> CHROMATOGRAPHY. US Pharmacopeia (USP). [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter621.pdf]
- Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Guide to GC Column Selection and Optimizing Separations. Cloudfront.net. [URL: https://d1dhn91mufybwl.cloudfront.net/downloads/pdfs/2275/GNAR1085C-UNV.pdf]
- Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [URL: https://chiralpedia.com/blog/analytical-techniques-for-stereochemistry/]
- Guide to Choosing a GC Column. Phenomenex. [URL: https://www.phenomenex.com/documents/2024/07/24/16/32/guide-to-choosing-a-gc-column]
- GC Column Selection Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/183/816/t402122.pdf]
- GC chromatograms for the separation of positional isomers on the POC-1... ResearchGate. [URL: https://www.researchgate.
- Analysis of bromo-chlorobenzenes by gas chromatography. Researcher.Life. [URL: https://researcher.
- Separation of Bromobenzene on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-bromobenzene-on-newcrom-r1-hplc-column.html]
- Benzene, 1-bromo-4-chloro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C106398]
- How to detect Halogenated Benzene in crude oil matrix using GC/MS? ResearchGate. [URL: https://www.researchgate.
- Benzene, 1-bromo-4-chloro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=106-39-8]
- Benzene, 1-bromo-3-chloro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C108372]
- Benzene, 1-bromo-2-chloro-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C694804]
- Benzene, 1-bromo-2-chloro- Mass Spectrum. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?Spec=C694804&Index=0&Type=Mass&JCAMP=d]
- Detection of Chemical Isomers with Gas Chromatography. Vernier Science Education. [URL: https://www.vernier.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [URL: https://blogs.microsolvtech.
- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. BenchChem. [URL: https://www.benchchem.com/blog/structural-elucidation-techniques-for-geometric-isomers-using-mass-spectrometry/]
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry. [URL: https://www.rsc.
- A Guide to Selective Columns for Isomer Separation. Welch Materials. [URL: https://welchmat.
Sources
- 1. Benzene, 1-bromo-4-chloro- [webbook.nist.gov]
- 2. Benzene, 1-bromo-3-chloro- [webbook.nist.gov]
- 3. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 4. turbo.vernier.com [turbo.vernier.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 9. Benzene, 1-bromo-2-chloro- [webbook.nist.gov]
- 10. rsc.org [rsc.org]
- 11. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 12. welch-us.com [welch-us.com]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. scribd.com [scribd.com]
- 15. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
- 16. usp.org [usp.org]
Validating the Synthesis of 1-Bromo-2-chlorobenzene: A Comparative Guide to Yield and Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-chlorobenzene is a key building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials science products.[1][2] Its utility stems from the distinct reactivity of the bromine and chlorine substituents, allowing for selective functionalization in complex organic syntheses. Given its importance, the efficient and reliable synthesis of this intermediate is of paramount concern in both academic and industrial settings. This guide provides a comprehensive validation of a preferred synthetic route to this compound, with a detailed comparison of alternative methods based on yield and purity.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several pathways. The most prevalent and well-documented method is the Sandmeyer reaction, which involves the diazotization of an aniline precursor followed by a copper-catalyzed displacement of the diazonium group.[3][4][5] Alternatives, such as the Gattermann reaction, offer variations on this theme but often with notable differences in yield and reaction conditions.
The Sandmeyer Reaction: The Gold Standard
The Sandmeyer reaction stands out as the most efficient and high-yielding method for producing this compound.[3][4][5] This two-step process begins with the diazotization of 2-chloroaniline.[4][6] This is typically achieved by treating the aniline with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr), at low temperatures (0–5°C).[4] The resulting diazonium salt is then introduced to a solution of copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group with a bromide ion, liberating nitrogen gas and forming the desired this compound.[4][5]
The reaction is a radical-nucleophilic aromatic substitution.[3] The copper(I) catalyst facilitates a one-electron transfer, generating an aryl radical and nitrogen gas. The bromide from the copper(II) species is then transferred to the aryl radical to yield the final product and regenerate the copper(I) catalyst.[3]
The Gattermann Reaction: A Noteworthy Alternative
The Gattermann reaction presents a modification of the Sandmeyer reaction.[7] Instead of a cuprous halide salt, it utilizes copper powder in the presence of the corresponding halogen acid.[8][9] While conceptually similar, the Gattermann reaction generally provides lower yields of the desired aryl halide compared to the Sandmeyer reaction.[9]
Other Synthetic Approaches
While the Sandmeyer and Gattermann reactions are the most common, other methods for synthesizing aryl halides exist. These include direct aromatic bromination; however, this approach often suffers from poor regioselectivity, leading to a mixture of ortho, meta, and para isomers.[10]
Yield and Purity Comparison
The following table summarizes the typical yields and purities reported for the synthesis of this compound via the Sandmeyer and Gattermann reactions.
| Reaction | Starting Material | Reagents | Typical Yield | Reported Purity |
| Sandmeyer Reaction | 2-Chloroaniline | 1. NaNO₂, HBr (0-5°C) 2. CuBr | 89-95%[11] | >98% (GC)[1][2] |
| Gattermann Reaction | 2-Chloroaniline | 1. NaNO₂, HBr (0-5°C) 2. Cu powder, HBr | Generally lower than Sandmeyer[9] | Variable |
As the data indicates, the Sandmeyer reaction consistently delivers superior yields and high purity, making it the preferred method for the synthesis of this compound.
Recommended Synthetic Protocol: The Sandmeyer Reaction
This section provides a detailed, step-by-step methodology for the synthesis of this compound via the Sandmeyer reaction, a protocol that has been demonstrated to be both reliable and high-yielding.[11]
Diagram of the Synthetic Workflow
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. modychem.co [modychem.co]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 6. echemi.com [echemi.com]
- 7. testbook.com [testbook.com]
- 8. careers360.com [careers360.com]
- 9. Explain Gattermann Reaction class 12 chemistry CBSE [vedantu.com]
- 10. ias.ac.in [ias.ac.in]
- 11. prepchem.com [prepchem.com]
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful tool is instrumental in the synthesis of complex biaryl compounds, which are prevalent in pharmaceuticals, functional materials, and natural products.[3][4] The success of a Suzuki-Miyaura coupling is profoundly dependent on the choice of catalyst, which dictates the reaction's efficiency, substrate scope, and overall robustness. This guide offers a comparative analysis of various catalyst systems for the coupling of aryl halides, providing experimental insights and data to inform your selection process.
The Crucial Role of the Catalyst in the Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling revolves around a catalytic cycle involving a palladium or nickel catalyst.[5][6] Understanding this cycle is key to comprehending how different catalysts influence the reaction outcome. The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent metal center (typically Pd(0) or Ni(0)), forming a metal(II) complex.[5] This is often the rate-determining step, and its efficiency is heavily influenced by the nature of the aryl halide (reactivity order: I > Br > Cl) and the electronic and steric properties of the ligands on the metal center.[2][8] Electron-rich and bulky ligands generally promote this step.[7][9]
Following oxidative addition is transmetalation, where the organic group from the organoboron reagent is transferred to the metal center.[5] This step is facilitated by a base, which activates the organoboron species.[6][10] Finally, reductive elimination from the metal(II) complex yields the desired biaryl product and regenerates the active metal(0) catalyst, allowing the cycle to continue.[5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Palladium-Based Catalysts: The Workhorse of Suzuki-Miyaura Coupling
Palladium catalysts are the most extensively used and versatile catalysts for Suzuki-Miyaura reactions.[5] They can be broadly categorized into homogeneous and heterogeneous systems.
Homogeneous Palladium Catalysts
Homogeneous palladium catalysts, which are soluble in the reaction medium, offer high activity and selectivity.[11] Their performance is intricately linked to the nature of the ligands coordinated to the palladium center.
The development of bulky and electron-rich phosphine ligands has been a game-changer, particularly for the activation of less reactive aryl chlorides.[9][12][13] These ligands stabilize the active monoligated Pd(0) species, which is believed to be crucial for efficient oxidative addition.[14]
Buchwald Ligands: A prominent class of biarylphosphine ligands, developed by Stephen Buchwald and his group, has demonstrated exceptional performance in a wide range of cross-coupling reactions.[15] Ligands such as SPhos and XPhos are known for their high reactivity and broad substrate scope, enabling the coupling of sterically hindered and electron-rich or -poor aryl halides.[12]
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Bromobenzothiazole | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [1] |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 1 | 98 | |
| Pd₂(dba)₃ / t-Bu₃P | Chlorobenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 2 | 99 | [10] |
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful alternative to phosphines.[16][17] They form highly stable and active palladium complexes, often exhibiting superior performance in the coupling of challenging substrates like aryl chlorides.[17][18][19] The electronic and steric properties of NHC ligands can be fine-tuned to control the selectivity of the reaction. For instance, different NHC ligands can direct the coupling to selectively occur at either a chloro or a triflate group on the same molecule.[16][20]
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / IPr | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 16 | 95 | [17] |
| [Pd(IPr)(cinnamyl)Cl] | 2-Chlorotoluene | 2-Methylphenylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | 94 | [17] |
| Pd/SIPr | Chloroaryl triflate | Arylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | High selectivity for Cl coupling | [16][20] |
| Pd/SIMes | Chloroaryl triflate | Arylboronic acid | K₃PO₄ | Dioxane | 80 | 18 | High selectivity for OTf coupling | [16][20] |
Heterogeneous Palladium Catalysts
Heterogeneous palladium catalysts, where the palladium is supported on a solid material (e.g., carbon, silica), offer the significant advantage of easy separation from the reaction mixture and potential for recycling.[11][21][22] This is particularly attractive for industrial applications where catalyst removal and cost are major considerations.[23] However, the nature of the active catalytic species in these systems is a subject of debate, with evidence suggesting that in some cases, palladium may leach into the solution and act as a homogeneous catalyst.[11][22]
Palladium on carbon (Pd/C) is a widely used and commercially available heterogeneous catalyst that can be effective for the Suzuki-Miyaura coupling, often in aqueous media and without the need for expensive ligands.[24]
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd/C | 4-Iodotoluene | Phenylboronic acid | K₂CO₃ | H₂O/Ethanol | 80 | 1 | 98 | [24] |
| Pd/C | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | H₂O/Ethanol | 80 | 1 | 95 | [24] |
Nickel-Based Catalysts: A Cost-Effective Alternative
Nickel, being more abundant and significantly less expensive than palladium, has garnered considerable attention as a viable catalyst for Suzuki-Miyaura couplings.[23][25][26] Nickel catalysts have shown remarkable reactivity, particularly in the coupling of challenging substrates like aryl chlorides and even aryl sulfonates.[27][28]
The catalytic cycle for nickel is analogous to that of palladium, but there can be differences in the elementary steps, and radical pathways are sometimes implicated.[29] The choice of ligand is also critical for the performance of nickel catalysts, with phosphines and N-heterocyclic carbenes being commonly employed.[30][31]
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | 2-Me-THF | 100 | 12 | 95 | [27] |
| Ni(IPr)Cl | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | RT | 12 | 98 | [30] |
| Ni(cod)₂ / PCy₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 110 | 12 | 90 | [32] |
Catalyst Selection Workflow
Choosing the optimal catalyst for a specific Suzuki-Miyaura coupling requires consideration of several factors, including the reactivity of the aryl halide, the steric and electronic properties of the coupling partners, and practical considerations such as cost and ease of product purification.
Caption: A workflow for selecting an appropriate catalyst system for Suzuki-Miyaura coupling.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with a Palladium/Buchwald Ligand System
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Buchwald ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, arylboronic acid, and base.
-
In a separate vial, weigh the palladium precatalyst and the phosphine ligand and add them to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[12]
General Procedure for Suzuki-Miyaura Coupling with a Nickel Catalyst System
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., 2-Me-THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add the nickel precatalyst, aryl halide, arylboronic acid, and base to a vial equipped with a magnetic stir bar.
-
Add the anhydrous solvent to the vial.
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated aluminum block on a stirrer hotplate.
-
Stir the reaction mixture at the desired temperature (typically 100 °C) for the specified time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filter cake with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.[27]
Conclusion
The selection of an appropriate catalyst is a critical determinant for the success of a Suzuki-Miyaura cross-coupling reaction. While traditional palladium catalysts with phosphine ligands, particularly the advanced Buchwald systems, offer broad utility and high reactivity, the emergence of N-heterocyclic carbene ligands has further expanded the scope to include challenging aryl chlorides. For applications where catalyst cost and recyclability are paramount, heterogeneous palladium catalysts and increasingly, nickel-based systems, present attractive and sustainable alternatives. A thorough understanding of the interplay between the substrate, catalyst, and reaction conditions is essential for designing efficient, cost-effective, and scalable synthetic routes to valuable biaryl compounds.
References
- Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Le, T. N., & Shaughnessy, K. H. (2020). Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. ACS Sustainable Chemistry & Engineering, 8(29), 10769–10778. [Link]
- Tsay, C. C., & Gevorgyan, V. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11628–11638. [Link]
- Viciosa, M. T., et al. (2013). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 15(16), 4242–4245. [Link]
- News-Medical.Net. (2018). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- Sharma, S., et al. (2018). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 20(4), 814-841. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339–16421. [Link]
- Sharma, S., et al. (2018). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 20(4), 814-841. [Link]
- Ray, L., et al. (2020). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Organometallics, 39(21), 3829–3838. [Link]
- Singh, A. K., et al. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 10(19), 6394-6433. [Link]
- Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26618-26627. [Link]
- ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. [Link]
- Shields, J. D., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic letters, 16(5), 1318–1321. [Link]
- Tsay, C. C., & Gevorgyan, V. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11628–11638. [Link]
- Vaddamanu, N., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- ResearchGate. Comparison between homogeneous and heterogeneous catalysis for Suzuki–Miyaura coupling reaction. [Link]
- de Vries, J. G. (2006). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 60(1), 37-41. [Link]
- ResearchGate.
- Boston, T. S., et al. (2020). Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. Angewandte Chemie International Edition, 59(31), 12763-12770. [Link]
- Shields, J. D., et al. (2021). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
- Cwele, N. S., & Singh, M. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1731. [Link]
- Hassan, J., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews, 104(1), 301-329. [Link]
- ResearchGate. (2014). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids. [Link]
- Wikipedia.
- ResearchGate. (2011). Room‐Temperature Nickel‐Catalysed Suzuki–Miyaura Reactions of Aryl Sulfonates/Halides with Arylboronic Acids. [Link]
- Dici, E., & El-Sayed, M. A. (2001). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Pure and Applied Chemistry, 73(2), 285-289. [Link]
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- Morken, J. P., et al. (2013). Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. Journal of the American Chemical Society, 135(2), 934–937. [Link]
- Li, Y., & El-Sayed, M. A. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 3(11), 1665–1667. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- ResearchGate. (2009). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
- Martin, R., & Buchwald, S. L. (2008). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 130(40), 13204–13205. [Link]
- Scite.ai. (2012). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
- University of Windsor. (2003). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. news-medical.net [news-medical.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 16. N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Heterogeneous metal catalyzed cross-coupling - Wikipedia [en.wikipedia.org]
- 23. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 24. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 25. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 27. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. chemrxiv.org [chemrxiv.org]
- 32. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Dihalobenzene Reactivity: A Comparative Analysis of 1-Bromo-2-chlorobenzene in Organic Synthesis
Introduction: The Strategic Value of Dihalobenzenes
Dihalogenated benzenes are foundational pillars in the edifice of modern organic synthesis. Their utility as versatile building blocks is particularly pronounced in the agrochemical, pharmaceutical, and materials science sectors, where they serve as precursors to a vast array of complex molecular architectures.[1][2] The strategic placement of two halogen atoms on a benzene ring provides chemists with two reactive handles that can be sequentially or selectively functionalized, most notably through transition-metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of 1-bromo-2-chlorobenzene with other dihalobenzene isomers. We will move beyond a simple cataloging of reactions to explore the underlying principles of reactivity—the causality behind experimental choices—that govern their synthetic applications. By understanding the interplay of halogen identity (C-Br vs. C-Cl) and substituent positioning (ortho, meta, para), researchers can unlock the full potential of these critical intermediates.
Pillar 1: Unpacking the Fundamentals of Dihalobenzene Reactivity
The synthetic utility of a dihalobenzene is dictated by two primary factors: the intrinsic reactivity of its carbon-halogen (C-X) bonds and the steric and electronic environment imposed by the relative positioning of the halogens.
The Reactivity Hierarchy: C-I > C-Br > C-Cl
In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond. The energy barrier for this step is directly related to the C-X bond dissociation energy. Consequently, a well-established reactivity trend exists:
C-I > C-Br > C-Cl > C-F [3]
The weaker carbon-iodine bond is the most susceptible to cleavage, followed by the carbon-bromine bond, with the significantly stronger carbon-chlorine bond being the least reactive.[3] This inherent difference is the cornerstone of chemoselectivity. For a molecule like this compound, a judicious choice of reaction conditions (milder temperatures, specific catalyst systems) allows for the preferential activation of the C-Br bond, leaving the C-Cl bond untouched for subsequent transformations.[4][5]
The Influence of Isomeric Position: Ortho, Meta, and Para Effects
The spatial relationship between the two halogens profoundly impacts reactivity through a combination of electronic and steric effects.
-
Electronic Effects : Halogens are deactivating groups in electrophilic aromatic substitution due to their strong inductive electron withdrawal, yet they can be weak resonance donors.[6] In cross-coupling, this electron-withdrawing nature can enhance the rate of oxidative addition.
-
Steric Effects : The presence of a substituent at the ortho position relative to the reactive C-X bond can create significant steric hindrance. This can impede the approach of the bulky palladium catalyst complex, potentially slowing the reaction rate or requiring specialized, less hindered catalysts.[7]
The unique ortho arrangement in this compound thus presents a specific steric challenge and electronic environment that distinguishes it from its meta and para isomers.
Caption: Steric hindrance in ortho-isomers can impede catalyst approach.
Pillar 2: Performance in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling, a robust method for forming C-C bonds, serves as an excellent platform for comparing dihalobenzene performance.
Comparative Reactivity in Suzuki-Miyaura Coupling
Let's consider the reaction of phenylboronic acid with three different dihalobenzenes under typical Suzuki conditions. The expected outcomes highlight the principles of chemoselectivity and reactivity.
-
This compound : Under controlled conditions, selective coupling occurs at the more reactive C-Br bond, yielding 2-chloro-1,1'-biphenyl. The C-Cl bond remains for a potential second, distinct coupling reaction.
-
1,3-Dibromobenzene : This symmetric substrate can undergo either mono- or double-coupling depending on the stoichiometry of the boronic acid.[8] Using one equivalent of boronic acid favors the mono-arylated product.
-
1,4-Dichlorobenzene : As the least reactive substrate, it requires more forcing conditions (higher temperatures, stronger bases, and often more sophisticated catalyst systems) to achieve significant conversion.
Table 1: Comparative Performance in a Hypothetical Suzuki-Miyaura Coupling
| Substrate | Expected Major Product (with 1.1 eq. Phenylboronic Acid) | Relative Reactivity | Typical Conditions | Potential for Sequential Functionalization |
| This compound | 2-Chloro-1,1'-biphenyl | High (at C-Br) | 80-100 °C, Pd(OAc)₂, Phosphine Ligand, Base (e.g., K₂CO₃) | Excellent |
| 1,3-Dibromobenzene | 3-Bromo-1,1'-biphenyl | High | 80-100 °C, Pd(OAc)₂, Phosphine Ligand, Base (e.g., K₂CO₃) | Moderate (second coupling is identical) |
| 1,4-Dichlorobenzene | 4-Chloro-1,1'-biphenyl | Low | >110 °C, Specialized Catalyst (e.g., Pd/NHC), Strong Base | Poor |
Validated Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol is designed to validate the principle of chemoselective coupling at the C-Br bond. Monitoring by TLC or GC-MS will confirm the consumption of the starting material and the formation of the mono-coupled product, leaving the C-Cl bond intact.
Workflow Diagram
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Step-by-Step Methodology: (Adapted from BenchChem protocols[4])
-
Inerting the Vessel: To a dry Schlenk tube equipped with a magnetic stir bar, add the solid reagents: this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and a suitable phosphine ligand (e.g., tricyclohexylphosphine tetrafluoroborate, 0.04 equiv.).
-
Atmosphere Exchange: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: This is critical to prevent oxidation of the Pd(0) active catalyst and to minimize hydrodehalogenation side reactions.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and water (e.g., a 10:1 mixture). Causality: The base must have some water to solubilize and activate the boronic acid for transmetalation.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for the specified time (typically 2-6 hours).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS to observe the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography on silica gel to isolate the mono-coupled product.
Pillar 3: Advanced Synthetic Strategies
The true power of hetero-dihalobenzenes like this compound lies in their capacity for programmed, sequential cross-coupling reactions.
Sequential Cross-Coupling: A Gateway to Molecular Complexity
This strategy leverages the differential reactivity of the C-Br and C-Cl bonds to introduce two different functionalities onto the aromatic ring in a controlled manner.
-
First Coupling (C-Br): A Suzuki, Sonogashira, or Heck reaction is performed under mild conditions to functionalize the C-Br position.[4]
-
Second Coupling (C-Cl): The product from the first step, which now contains a C-Cl bond, is subjected to a second cross-coupling reaction. This step typically requires more forcing conditions: higher temperatures and a more active catalyst system (e.g., one employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes) to activate the stronger C-Cl bond.[5]
Caption: Leveraging differential reactivity for sequential synthesis.
This approach is invaluable for building unsymmetrical molecules that are common scaffolds in pharmaceuticals and advanced materials, a task that is difficult to achieve starting from symmetric dihalobenzenes like 1,4-dibromobenzene.
Conclusion and Outlook
While all dihalobenzenes are valuable synthetic intermediates, they are not interchangeable. The choice of isomer is a critical strategic decision.
-
This compound stands out as a superior substrate for constructing complex, unsymmetrical molecules. Its built-in reactivity differential between the C-Br and C-Cl bonds provides a clear pathway for selective and sequential functionalization. The ortho positioning introduces unique steric and electronic features that must be managed with appropriate catalyst selection.
-
Symmetric Dihalobenzenes (e.g., 1,4-dibromobenzene, 1,3-diiodobenzene) are ideal for the synthesis of symmetric biaryls or for applications where double coupling is desired.[8]
-
Dichlorobenzenes (e.g., 1,3-dichlorobenzene) , while less reactive, are cost-effective and useful for synthesizing certain APIs and fungicides when forcing conditions are permissible.[2]
For the researcher focused on drug development and the efficient synthesis of novel compounds, a deep understanding of these nuances is paramount. This compound, with its inherent capacity for controlled, stepwise elaboration, represents a powerful and versatile tool, enabling the construction of intricate molecular targets with precision and efficiency.
References
- This compound - Solubility of Things. Solubility of Things. [Link]
- Para Bromo Toluene. Mody Chemi Pharma Ltd. [Link]
- The Indispensable Role of 1,3-Dichlorobenzene in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes.
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution. Chemistry LibreTexts. [Link]
- The Role of Chlorobenzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Bromo-2-chlorobenzene
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-Bromo-2-chlorobenzene (CAS No. 694-80-4). As a halogenated aromatic compound, its handling and disposal are governed by stringent regulations to protect laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical, offering a framework built on scientific integrity, field-proven insights, and adherence to regulatory standards.
Core Principles: Hazard Identification and Immediate Safety
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is classified as a hazardous substance, and all handling and disposal operations must be preceded by a thorough risk assessment.
Hazard Profile
The primary hazards associated with this compound are summarized below. This data is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Classification | Hazard Statement |
| Health Hazards | Skin Irritation, Category 2 | H315: Causes skin irritation[1][2][3] |
| Eye Irritation, Category 2/2A | H319: Causes serious eye irritation[1][2][3][4] | |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation[1][2] | |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[5][6] | |
| Physical Hazards | Combustible Liquid | H227: Combustible liquid[3][5][7] |
Mandatory Personal Protective Equipment (PPE) and Handling
The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the risks of exposure.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1] This is critical to prevent contact with splashes that can cause serious eye irritation.[1][2]
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile, inspected before use).[8] Contaminated gloves should be removed and disposed of properly.
-
Skin and Body Protection : A lab coat or other protective clothing is required to prevent skin contact, which can cause irritation.[1][8]
-
Respiratory Protection : All handling of this compound, including waste consolidation, must be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhaling vapors, which may cause respiratory irritation.[1][7][9]
-
Engineering Controls : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][7]
Spill and Emergency Management
In the event of an accidental release, a structured and immediate response is crucial to minimize exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate & Secure : Immediately evacuate all non-essential personnel from the spill area.[8][9] Remove all sources of ignition as the substance is a combustible liquid.[7][10]
-
Ventilate : Ensure the area is well-ventilated to disperse vapors.[8][9]
-
Containment : For liquid spills, absorb the material with an inert, non-combustible substance such as sand, silica gel, or an acid binder.[8] For solid spills, use dry clean-up procedures with spark-proof tools, avoiding the generation of dust.[9][10]
-
Collection : Carefully collect the absorbed material and place it into a suitable, leak-proof, and clearly labeled container for disposal as hazardous waste.[8][9][10]
-
Decontamination : Clean the spill area thoroughly.
-
Prevention : Critically, prevent the spillage from entering drains or waterways, as halogenated aromatic compounds can have long-lasting environmental effects.[9][10]
First-Aid Measures
-
If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[1][5][7] Seek medical attention if you feel unwell.[1][5]
-
If on Skin : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][7][11] If skin irritation occurs, get medical help.[1]
-
If in Eyes : Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][7][11] If eye irritation persists, seek medical attention.[7]
-
If Swallowed : Rinse the mouth with water.[11] Do NOT induce vomiting. Call a poison control center or doctor immediately.[5][7][11]
The Core Disposal Workflow: A Step-by-Step Guide
The proper disposal of this compound is a multi-step process centered on the principle of waste segregation. As a halogenated organic compound, it must be managed as regulated hazardous waste according to all applicable federal, state, and local regulations.[8]
Step 1: Waste Segregation (The Most Critical Step)
At the point of generation, waste containing this compound must be segregated from all other waste streams.[12]
-
Rationale : Mixing halogenated and non-halogenated waste streams classifies the entire volume as the more stringently regulated and costly halogenated waste.[12][13][14] This practice not only increases disposal costs but also complicates the disposal process.
-
Procedure :
Step 2: Container Selection and Management
The integrity of the waste container is paramount to prevent leaks and fugitive emissions.
-
Rationale : Using a compatible and properly sealed container ensures safe temporary storage and prevents environmental release.
-
Procedure :
-
Select a leak-proof container made from a compatible material, such as high-density polyethylene (HDPE).[12]
-
The container must have a secure, screw-top cap to ensure it remains vapor-tight and spill-proof.[15][17]
-
Keep the container closed at all times except when actively adding waste.[15] This is a key regulatory and safety requirement.
-
Step 3: Labeling and Accumulation
Accurate labeling is a legal requirement and essential for safe handling by all personnel, including waste management contractors.
-
Rationale : Clear labeling prevents accidental mixing of incompatible wastes and communicates the specific hazards of the container's contents.
-
Procedure :
-
Label the waste container before or at the moment the first drop of waste is added.[15]
-
The label must clearly state:
-
Store the labeled container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[1][6][7][8]
-
Step 4: Final Disposal Pathway
The final disposal must be handled by trained professionals in accordance with environmental law.
-
Rationale : Halogenated organic compounds require specialized treatment methods to ensure their complete destruction and to manage hazardous byproducts. Land disposal of these compounds is heavily restricted.[18][19][20]
-
Procedure :
-
Arrange for the disposal of the contents and the container through a licensed and approved hazardous waste disposal contractor.[1][5][7]
-
The most common and required method for destroying halogenated organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen chloride and hydrogen bromide gases.[7][12][21]
-
Never dispose of this compound down the sink or in regular trash.[15]
-
Disposal Decision Workflow
The following diagram illustrates the logical decision-making process for the proper management and disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound.
References
- Navigating the Disposal of 1-Bromo-2-(bromomethyl)-4-chlorobenzene: A Guide to Safe and Compliant Practices. Benchchem.
- Proper Disposal of 1-Bromo-2,4-dichlorobenzene: A Guide for Labor
- This compound SDS, 694-80-4 Safety D
- This compound | C6H4BrCl | CID 12754. PubChem.
- This compound | 694-80-4. Tokyo Chemical Industry (India) Pvt. Ltd..
- MSDS of this compound. Molbase.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
- This compound, 98+%. Thermo Scientific Alfa Aesar.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- MSDS of this compound (2021-01-27). Molbase.
- 1-Bromo-4-chlorobenzene Safety D
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Halogenated Organic Liquids - Standard Oper
- Halogenated Solvents in Laboratories.
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
- Hazardous Waste - EHSO Manual 2025-2026. Oakland University.
- Emission Measurements During Incineration of Waste Containing Bromine. Nordic Council of Ministers.
- Proper Disposal of 2,4-Dibromo-1-chlorobenzene: A Guide for Labor
- Toxicological Profile for Chlorobenzene.
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. capotchem.cn [capotchem.cn]
- 5. This compound | 694-80-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound, 98+% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. capotchem.cn [capotchem.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. uakron.edu [uakron.edu]
- 17. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 18. View Document - California Code of Regulations [govt.westlaw.com]
- 19. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. norden.org [norden.org]
Personal protective equipment for handling 1-Bromo-2-chlorobenzene
An In-Depth Guide to Personal Protective Equipment for Handling 1-Bromo-2-chlorobenzene
Navigating the complexities of chemical handling requires a foundational commitment to safety. For researchers, scientists, and drug development professionals, understanding the specific hazards of a reagent like this compound is the first step in establishing a secure laboratory environment. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that every procedure is underpinned by a robust and self-validating safety protocol.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound (CAS No. 694-80-4) is a halogenated aromatic compound that presents multiple hazards requiring stringent control measures.[1][2][3] The rationale for a comprehensive PPE strategy is rooted in its specific chemical properties and toxicological profile.
Primary Hazards:
-
Skin Irritation: The compound is classified as a skin irritant (Category 2), capable of causing inflammation and discomfort upon contact.[1][3][4]
-
Serious Eye Irritation: It is designated as a serious eye irritant (Category 2/2A), meaning contact can lead to significant, potentially damaging, eye irritation.[1][3][4]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1][2][5][4]
-
Harmful if Swallowed or Inhaled: The substance is considered harmful if ingested or inhaled.[4]
-
Combustibility: It is a combustible liquid with a flashpoint of approximately 70-79°C (158-174°F), introducing a fire risk when handled near heat or ignition sources.
These hazards dictate that engineering controls, such as working in a chemical fume hood, are the primary line of defense.[1][4][6] PPE serves as the critical final barrier to protect you from exposure.
The Core Ensemble: Selecting Your PPE
The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task, the quantities being handled, and the potential for splashes, spills, or aerosol generation. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Standard/Specification | Rationale |
| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 / EN 166 | Protects against splashes and vapors causing serious eye irritation.[1][4][7] |
| Face Shield (in addition to goggles) | ANSI Z87.1 / EN 166 | Required for large volumes (>1L) or tasks with a high splash potential.[7][8] | |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | NFPA 2112 | Protects skin from splashes and provides a barrier against the combustible nature of the chemical.[1][7] |
| Hand Protection | Chemically Resistant Gloves (Nitrile minimum) | ASTM F739 / EN 374 | Prevents skin contact and irritation.[1][8] For prolonged contact, laminate or other resistant gloves should be used. |
| Foot Protection | Closed-toe, non-perforated shoes | N/A | Protects feet from spills.[7][8] |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | Varies by type | Used when engineering controls are insufficient, if irritation is experienced, or during spill cleanup.[1][9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, repeatable protocol is the cornerstone of laboratory safety. This procedure integrates PPE use with best handling practices to create a self-validating system of protection.
Step 1: Pre-Operational Safety Check
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification. Ensure an eyewash station and safety shower are accessible and unobstructed.[4]
-
Inspect Your PPE: Before donning, carefully inspect all PPE for signs of degradation, cracks, or contamination. Ensure gloves have no pinholes.
-
Clear the Workspace: Keep only the necessary materials and equipment for the procedure inside the fume hood to minimize clutter and potential for spills.[10]
Step 2: Donning PPE - The Proper Sequence
The order in which you put on PPE is crucial to prevent cross-contamination.
Step 3: Safe Handling Inside the Fume Hood
-
Work with Intention: Handle this compound deliberately and avoid sudden movements. Always keep the container sealed when not in use.[1][4]
-
Maintain Sash Position: Keep the fume hood sash at the lowest practical height to maximize protection.
-
Wash Hands After Handling: After completing the work and before removing any PPE, wash hands thoroughly with soap and water, even though gloves were worn.[1][5][4]
Step 4: Doffing PPE - Avoiding Contamination
The removal process is the reverse of donning and is critical for preventing exposure.
-
Gloves: Remove gloves first, turning them inside out as you pull them off to contain any contaminants.
-
Goggles/Face Shield: Remove eye and face protection from the back to avoid touching the potentially contaminated front surface.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward.
-
Respirator: Remove last, if worn.
-
Final Hand Wash: Wash hands again thoroughly after all PPE has been removed.
Emergency Procedures and Disposal
Even with meticulous planning, accidents can occur. A clear and immediate response plan is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][5][4][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][5][4]
-
Spill: For minor spills within a fume hood, use an absorbent material, collect it with spark-proof tools, and place it in a sealed, labeled container for hazardous waste disposal.[6] For larger spills, evacuate the area and contact your institution's emergency response team.[6]
Disposal of Contaminated PPE
-
Grossly Contaminated Items: Any PPE that is heavily contaminated with this compound must be treated as hazardous waste. Place it in a sealed, properly labeled container for disposal according to your institution's and local regulations.[1][5]
-
Lightly Contaminated Gloves: Disposable gloves should be removed and discarded in the appropriate laboratory waste container immediately after use.
By integrating a deep understanding of the chemical's hazards with disciplined, procedural execution, you can ensure a safe and effective research environment. This guide serves as a foundational resource, but it should always be supplemented by your institution's specific safety protocols and a thorough review of the Safety Data Sheet (SDS) before beginning any work.[1][5][4][11]
References
- Benchchem. Navigating the Disposal of 1-Bromo-2-(bromomethyl)-4-chlorobenzene: A Guide to Safe and Compliant Practices. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGKKEN4jAH8BmDKlRvBTFKiAEXiKZCA7AIdnV8f1fX1-HG3ied79LuyLileMxWGZTW8_nvoG-LCH3FEALp2PdUNfPEzK4YsUVSbxw-7Rf9abGFaXKeT0hO1aQDg-IaymazJBMfzpqU526pGf_h-tMxBRjGpfL9hBPYY5hc9doLZywmrzuKIRAgAxdB6HfAJj_S7-dwQjXo6G82aPkzKrNBfJ7Lijq-t4R-0xzyY3LFqsWS7HhR_cCNPAEJdwU84sbMuEwfJZg=]
- ECHEMI. This compound SDS, 694-80-4 Safety Data Sheets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3rLJ5-ac-Hqo44xoQ8lQkeEBJBm1SG9m_mosBdKPgSUS6HiBjQg2Kx9Dl2gx2D9S65u8TTUROpJB9jLHsNIBFfb2HuQohFOZMRDBfAodxtQ120e7FZHvI8VGnijQXQejOGWQyIYWa30YUK7QRWsFZQGXWS9et56sGyXio]
- PubChem. This compound | C6H4BrCl | CID 12754. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEno61ylLdkQfeyn6shEu5mx3JPfCYMqzIPXcQ_KNsaxRIZlgTKhZDYDiSAR_5zQZLGbI8616XvfJqfGjzalVbcfZRlTVveLPXQgZstvBZmzlSOMzg3rJQpIIA5jZpYgX0hqbeggDqTTVnmulNoxwzAebt4rE6bAsls5rJp]
- Thermo Fisher Scientific. SAFETY DATA SHEET - this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlCQINVuIMy-RfSvN-01PvvxJBx-yyCSQpf-4mjXClj2B1te65EdGAGGusLadJ643SaDhTue-AZgG-Ylp6sLMlyvQ8FEVeTZtH1qyJ0iNueTtj-HufAWSz80n5RqTF-fIG6FnpDPIOTrC_YDceY-_ZboJ_NJkX13uFgk84ljSZBxO0oELGz7jK13ATNUv7Dw3XNDkNDDpQUOTDd8daTlxxu8OpdysibgKgnik_II0ZCxP9i_OHdQVgC8LmXngTCsTxYT4dvZ_FtFltFzWj]
- Benchchem. Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFG8wkrhl7cYDip3bJyqxKn9dZQJb5tq2GoxTlYsytuXrk5H5VdlxYSPZQolqkSyBQcL5ltI9me-3hm18ckIUF_yuTFU7ljm3jTfboYaIRZ8hjlEhUMN6lsWrI5BVmSeG96gNfXZ7ehV1lD_fp6DO7LngL6ATTf4Idhdx10tSayAT5j0Hrj9DZe_ejFT4Tfip11_tcueu2j4s0ViPnba4ySqiy7t3ljJYLHxLl5Jw==]
- Tokyo Chemical Industry (India) Pvt. Ltd. This compound | 694-80-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkU8ofDAPOxKN5Td0otEPsJVVTH0wTf9JXOzHhTNFLSYUCPi5a6v9UfzZR0GXSbEI4_8425rhX34LshualHaLD6W7gPIX0i8rPax4T4eoeIypGcZxI3AG5hFHPkKYsyhZU3T__xQ==]
- MSDS of this compound (2020-04-10). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrxB8NsCQWua_a4KfFQghzF-n_9hGMT-3d9M9WpC2e5jTjsSkuM02Y7OH0CZxaFXBmudVZ3yxF5GXQan6MgIjVAW1bemlioPvzenmXtayJvNMBc_nnFgzJvfHFtwrcnlGzBsKdEhmjumek]
- MSDS of this compound (2021-01-27). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPNDMxu6m8AFUpZDadvNPWwO_RvuHXe-K_uk8rCrk0unAIkBSFjxFAYaNJ4rnnIeatv8hBkMY_-HPfNZKNrQ7Ajl78ljNZmP-UV07-GNMMpgrHagmwt6wYM3Ll2FNq9-m1IPDOoJc53A==]
- Fisher Scientific. SAFETY DATA SHEET - Benzene, 1-bromo-2-chloro-. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbiLf213sn6RcolVP6sW6QtTCzDR-j9XbO0qqVuj1ByJ0DEiXPtS1imnYm8J04Od4g0EojNjN2PD4zXdg5W4Dp3-Uzg1sQGm67-FfibbvAZRD4zPSm1-Nsusz_M8LN08V4KvjsFJN6Wg194LPa_6ad3Hwa1ak5IqlzeYl61FYTWqKcnWciBqkM1g5WSzrytR9K]
- TCI AMERICA. This compound 694-80-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIW3YkZDXbEx_Ej71pQJ0uexEthUntNs8EZBUWc4NjPnaZIOjQqB7nXu_-DTVND6WMd6s38xjbxBgP7fe7JsVYWsecbiobA_1WAVRJznD1EmU6JH27RyHUnB4EvfjFheVB-yWwxQ==]
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbJPwmuvk4x1_W3KeHXP9W4sSnxlzBlvc-u4wICQg5axmqqdlBk3b-iUdiq0GuWt7Sl_02yUYWylbkJXu9o8NKUp9a5yRVLG-RdiybvTktVFopWZLcnX01n-Yd7WSLE0-Y6YNe5If-yZN8DORtxN8tGvcpegA77IrxrY7IMgoPqvzdkVbsQtuc-drcTURMdQ9Y4GJcz9O2ZRgoBE8D7de1x6f0cQjtJg==]
- Santa Cruz Biotechnology. 1-Bromo-4-chlorobenzene Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2wK1lglZ7W3K7QCJh3kbaG-4WwANScgVqnecXKCBhdyRVpfKCXJ2B81-dac4Zl-q7C8cV9keXCJgnYkhUKvJ8A_Xcs8i0EEX0fDwvEBxnSchI7sZjE_OGr-L4A3fhaUcIX8u7]
- Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [URL: https://vertexaisearch.cloud.google.
- Tokyo Chemical Industry Co., Ltd. (APAC). This compound | 694-80-4. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgSoK_UL_h3e0v9ixN7exrEtPD7bII_g-0WixsqJmoXrXDx7SfD1v36zfr2NX0StApcHHQpHco02B0se6H2KKdwOJnZSctH1GuWbnW0MvqStVWbZPMKar3ktAEnhISmKYWdzRoVA==]
- Safety Data Sheet - 2-Bromo-1-bromomethyl-5-chlorobenzene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6o4FTmI77ClNCRHqoZrNRarfBF-SOe6emsN7CwesmMLb2pDmC25Hx6Iq3BK_EfDBg_DId4nxOSX8BMkYKiIU8QlG_Zdobhn87Oj4vdQPrdHgbEpmS9Uzs405HGr55bel-SlH9zBYBMYlzqCW5cIwgUc6JzmpNy1r5wEfo6Q==]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C6H4BrCl | CID 12754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. biosynth.com [biosynth.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
